4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S2/c11-17(13,14)9-3-5-10(6-4-9)18(15,16)12-7-1-2-8-12/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYZKIFFWKXROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381554 | |
| Record name | 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165669-32-9 | |
| Record name | 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride, a key intermediate in medicinal chemistry. The document details the compound's chemical identity, physical properties, and critical safety information. A core focus is a detailed, step-by-step protocol for its synthesis, grounded in established chemical principles for the preparation of analogous sulfonyl chlorides. The guide further explores the compound's reactivity, particularly its role in the synthesis of sulfonamides, and highlights its application in the development of novel therapeutic agents. This whitepaper is intended to serve as a practical resource for researchers engaged in synthetic chemistry and drug discovery, offering both theoretical insights and actionable experimental procedures.
Chemical Identity and Properties
This compound is a bifunctional aromatic compound containing two sulfonyl groups. One is a sulfonyl chloride, a highly reactive functional group, and the other is a pyrrolidinyl sulfonamide. This unique structure makes it a valuable building block for introducing a sulfonamide moiety into a target molecule.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 165669-32-9 | [1][2] |
| Molecular Formula | C₁₀H₁₂ClNO₄S₂ | [2] |
| Molecular Weight | 309.79 g/mol | [2] |
| IUPAC Name | 4-(pyrrolidin-1-ylsulfonyl)benzenesulfonyl chloride | [2] |
| Appearance | Solid | |
| Melting Point | 133 °C | |
| Boiling Point | 448.6±47.0 °C (Predicted) | |
| Density | 1.520±0.06 g/cm³ (Predicted) |
Synthesis and Purification
The synthesis of this compound can be approached through a multi-step process, leveraging well-established reactions in organic chemistry. A plausible and efficient route involves the initial bis-chlorosulfonylation of a suitable benzene derivative, followed by selective amination with pyrrolidine. The following protocol is a representative procedure based on analogous syntheses of sulfonyl chlorides.[3][4]
Proposed Synthetic Pathway
A logical synthetic approach begins with the chlorosulfonation of chlorobenzene to yield 4-chlorobenzenesulfonyl chloride. This intermediate can then be reacted with pyrrolidine to form the corresponding sulfonamide. A subsequent chlorosulfonation furnishes the desired product. An alternative, more direct route involves the bis-chlorosulfonylation of benzene, followed by a selective mono-amination with pyrrolidine. The former is often preferred due to better control of regioselectivity.
Diagram 1: Proposed Synthesis Workflow
Caption: A plausible three-step synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
Chlorobenzene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Pyrrolidine
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
Step 1: Synthesis of 4-Chlorobenzenesulfonyl chloride [3]
-
To 122 g (1.05 mol) of chlorosulfonic acid, add 112.6 g (1.0 mol) of chlorobenzene dropwise over 1 hour while maintaining the temperature at 70°C.
-
Stir the mixture at 70°C for an additional 15 minutes.
-
Add 1 g of sulfamic acid, followed by the dropwise addition of 180 g (1.5 mol) of thionyl chloride over 2 hours at 70°C.
-
After the reaction is complete, cool the mixture and carefully pour it into ice water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chlorobenzenesulfonyl chloride.
Step 2: Synthesis of 1-(4-Chlorophenylsulfonyl)pyrrolidine
-
Dissolve the crude 4-chlorobenzenesulfonyl chloride in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Add pyrrolidine (1.1 equivalents) dropwise, followed by a base such as pyridine (1.2 equivalents) to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Wash the reaction mixture with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude sulfonamide.
-
Purify by recrystallization or column chromatography if necessary.
Step 3: Synthesis of this compound
-
Carefully add the 1-(4-chlorophenylsulfonyl)pyrrolidine to an excess of chlorosulfonic acid at a controlled low temperature (e.g., 0-10°C).
-
Allow the reaction to proceed with stirring, gradually warming to room temperature, for a sufficient duration to ensure complete reaction.
-
Quench the reaction by carefully pouring the mixture onto crushed ice.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum to yield this compound.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of chlorinated hydrocarbons and alkanes, or by flash column chromatography on silica gel.
Reactivity and Mechanistic Insights
The primary utility of this compound lies in the high reactivity of the sulfonyl chloride group towards nucleophiles. This allows for the facile formation of sulfonamides, which are a cornerstone of many therapeutic agents.
Sulfonamide Formation
The reaction with primary or secondary amines is the most common transformation of this compound. The mechanism proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl formed during the reaction.
Diagram 2: General Reaction Mechanism
Caption: Formation of a sulfonamide from the title compound.
The reactivity of the sulfonyl chloride can be influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing pyrrolidinylsulfonyl group at the para position is expected to enhance the electrophilicity of the sulfonyl chloride's sulfur atom, thereby increasing its reactivity towards nucleophiles.
Applications in Medicinal Chemistry and Drug Development
The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds. Its inclusion can enhance binding to target proteins and improve pharmacokinetic properties.[5] The sulfonamide functional group is also a key pharmacophore in a wide range of drugs, including antibiotics, diuretics, and antiviral agents. The combination of these two moieties in this compound makes it a valuable precursor for the synthesis of novel drug candidates.
Table 2: Examples of Drug Classes Synthesized from Sulfonamide Precursors
| Drug Class | Therapeutic Area | Relevance of Sulfonamide Moiety |
| Carbonic Anhydrase Inhibitors | Glaucoma, Epilepsy | Binds to the zinc ion in the active site of the enzyme. |
| Protease Inhibitors | HIV/AIDS | Interacts with the catalytic residues of the protease enzyme. |
| Diuretics | Hypertension, Edema | Inhibits ion transport in the renal tubules. |
| Antibacterial Agents | Bacterial Infections | Inhibits dihydropteroate synthase, an enzyme involved in folic acid synthesis. |
Derivatives of this compound have been explored in the development of inhibitors for various enzymes, including kinases, which are critical targets in cancer therapy. The pyrrolidinylsulfonylaniline moiety has been incorporated into compounds designed to inhibit kinases such as FLT3-ITD, which is implicated in acute myeloid leukemia.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed.[2]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Do not breathe dust or fumes.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If on skin, take off immediately all contaminated clothing. Rinse skin with water or shower.
-
If inhaled, remove person to fresh air and keep comfortable for breathing.
-
If swallowed, rinse mouth. Do NOT induce vomiting.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. The compound is moisture-sensitive and should be handled under an inert atmosphere where possible.
Conclusion
This compound is a versatile and highly reactive building block for the synthesis of complex organic molecules, particularly those with therapeutic potential. Its straightforward, albeit multi-step, synthesis and its predictable reactivity make it an invaluable tool for medicinal chemists. The ability to readily introduce the pyrrolidinyl-sulfonamide moiety allows for the exploration of new chemical space in the quest for more effective and selective drugs. Adherence to strict safety protocols is paramount when handling this corrosive and reactive compound.
References
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PubChem. This compound. [Link]
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PrepChem.com. Synthesis of 4-chlorobenzenesulfonyl chloride. [Link]
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Organic Syntheses. p-ACETAMINOBENZENESULFONYL CHLORIDE. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867. [Link]
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A Technical Guide to 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride, a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. The document elucidates the compound's core physicochemical properties, centered on its precise molecular weight, and delves into its reactivity, plausible synthetic pathways, and critical applications as a molecular building block. Furthermore, this guide outlines rigorous safety, handling, and storage protocols essential for laboratory use. The strategic combination of a stable pyrrolidine sulfonamide and a reactive sulfonyl chloride moiety makes this compound a valuable tool for introducing the pyrrolidinylsulfonylphenyl scaffold into novel molecular architectures, particularly in the field of drug discovery.
Chemical Identity and Physicochemical Properties
This compound is a solid organic compound distinguished by its dual sulfonyl functional groups. One is derivatized as a stable sulfonamide with a pyrrolidine ring, while the other remains a highly reactive sulfonyl chloride. This unique structure underpins its utility in chemical synthesis.
The precise molecular weight and other key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 309.79 g/mol | [1][2] |
| Monoisotopic Mass | 308.9896279 Da | [3] |
| Molecular Formula | C₁₀H₁₂ClNO₄S₂ | [1][2][3] |
| CAS Number | 165669-32-9 | [1][3] |
| Physical Form | Solid | [1] |
| Melting Point | 133 °C | [1] |
| Boiling Point | 448.6 ± 47.0 °C (Predicted) | [1] |
| Density | 1.520 ± 0.06 g/cm³ (Predicted) | [1] |
| IUPAC Name | 4-(pyrrolidin-1-ylsulfonyl)benzenesulfonyl chloride | [3] |
Synthesis and Reactivity
Core Reactivity Profile
The primary site of reactivity in this compound is the sulfonyl chloride (-SO₂Cl) functional group. This group is a potent electrophile, making it highly susceptible to nucleophilic attack. Its reaction with primary or secondary amines is a cornerstone of its application, leading to the formation of exceptionally stable sulfonamide bonds. This reactivity is harnessed by medicinal chemists to covalently link the pyrrolidinylsulfonylphenyl moiety to a target molecule, often a pharmacophore containing a suitable amine handle.[4] The stability of the resulting sulfonamide linkage is a desirable feature in drug design, ensuring metabolic robustness.
Representative Synthetic Workflow
While specific proprietary syntheses may vary, a logical and common strategy for preparing such disubstituted sulfonyl chlorides involves the selective functionalization of a symmetric precursor. A plausible route starts with 1,4-benzenedisulfonyl chloride, which can be reacted with one equivalent of pyrrolidine under controlled conditions. The key to this synthesis is managing the stoichiometry and reaction conditions (e.g., low temperature, slow addition) to favor monosubstitution over the formation of the disubstituted byproduct.
Caption: Plausible synthetic route for the title compound.
Applications in Research and Drug Development
A Versatile Scaffold in Medicinal Chemistry
The five-membered pyrrolidine ring is a privileged scaffold in drug discovery.[5][6] Its significance arises from several key factors:
-
Three-Dimensionality: Unlike flat aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a more effective exploration of three-dimensional binding pockets in biological targets like enzymes and receptors.[5][6]
-
Stereochemistry: The carbons of the pyrrolidine ring can be stereogenic centers, which allows for the synthesis of specific stereoisomers. This is crucial, as different enantiomers or diastereomers of a drug candidate can exhibit vastly different biological activities and safety profiles.[5][6]
-
Improved Physicochemical Properties: Incorporation of a pyrrolidine ring can favorably modulate properties such as solubility and metabolic stability.
This compound serves as an efficient reagent for incorporating this valuable scaffold, along with the phenyl sulfonamide linker, into new chemical entities.
Experimental Workflow: Sulfonamide Synthesis
The primary application of the title compound is in the synthesis of novel sulfonamides. The workflow is generally robust and follows a standard nucleophilic acyl substitution pattern.
Caption: General workflow for synthesizing novel sulfonamides.
Potential Therapeutic Relevance
While the title compound is an intermediate, its derivatives are of interest in various therapeutic areas. For instance, compounds containing the pyrrolidine and sulfonamide motifs have been investigated as antiviral agents.[4] The sulfonamide group is a classic pharmacophore found in a wide array of drugs, including antibacterials, diuretics, and anticonvulsants, highlighting the broad potential of derivatives synthesized from this reagent.
Safety, Handling, and Storage Protocol
The compound is a corrosive and hazardous substance that requires strict safety protocols. The information below is aggregated from multiple safety data sheets and should be treated as a primary guideline.
Hazard Identification
| Hazard Statement | Description | GHS Pictogram | Source(s) |
| H314 | Causes severe skin burns and eye damage. | Corrosive (GHS05) | [2][3] |
| H302 | Harmful if swallowed. | Harmful (GHS07) | [3] |
| H319 | Causes serious eye irritation. | Irritant (GHS07) | [3] |
| H335 | May cause respiratory irritation. | Irritant (GHS07) | [3] |
Recommended Handling Protocol
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Personal Protective Equipment (PPE):
-
Hygiene Practices: Avoid breathing dust.[2] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the material.[2][7]
-
Spill Response: In case of a spill, evacuate the area. Sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2] Do not allow the material to enter the environment.[2]
Storage and Stability
-
Conditions: Store in a dry, cool, and well-ventilated place.[2] The storage area should be designated for corrosive materials.
-
Container: Keep the container tightly closed to prevent moisture ingress, which can hydrolyze the sulfonyl chloride.[2]
-
Atmosphere: For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2][8]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
Conclusion
This compound, with a molecular weight of approximately 309.79 g/mol , is a highly valuable and reactive intermediate in modern organic and medicinal chemistry. Its bifunctional nature allows for the strategic and controlled introduction of the pyrrolidinylsulfonylphenyl group into target molecules. The demonstrated importance of the pyrrolidine scaffold in drug discovery underscores the utility of this reagent.[5][6] Adherence to stringent safety and handling protocols is mandatory when working with this corrosive and hazardous compound. Its effective use enables the synthesis of novel sulfonamides with potential applications across a spectrum of therapeutic areas.
References
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- Biosynth. 3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride.
- PubChem. 4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride | C11H12ClNO3S.
- Fisher Scientific. SAFETY DATA SHEET - 4-(Pyrrolidine-1-sulfonyl)-benzenesulfonyl chloride.
- Sigma-Aldrich. SAFETY DATA SHEET - Pyrrolidine.
- Santa Cruz Biotechnology. 4-[(Pyrrolidine-1-carbonyl)-amino]benzenesulfonyl chloride.
- Fisher Scientific. SAFETY DATA SHEET - Benzenesulfonyl chloride.
- Cymit Química S.L. 4-(Pyrrolidin-1-ylsulfonyl)benzene-1-sulfonyl chloride.
- Sigma-Aldrich. SAFETY DATA SHEET - Benzenesulfonyl chloride.
- Lambert, T. H., & Nacsa, E. D. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- Organic Syntheses. Benzenesulfonyl chloride.
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- PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).
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A Technical Guide to 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride: Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary: 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride is a pivotal bifunctional reagent in modern synthetic and medicinal chemistry. Characterized by a stable pyrrolidine sulfonamide group and a highly reactive benzenesulfonyl chloride moiety, this compound serves as an essential building block for constructing complex molecules. Its unique architecture allows for the systematic introduction of a sulfonyl-linked pyrrolidine scaffold, a motif frequently associated with desirable pharmacological properties. This guide provides an in-depth analysis of its chemical properties, core reactivity, a strategic synthetic approach, and its practical application in drug discovery workflows, tailored for researchers and drug development professionals.
Molecular Profile and Physicochemical Properties
This compound, with CAS Number 165669-32-9, is a solid organic compound.[1][2] The molecule's structure is defined by a central benzene ring substituted at the 1 and 4 positions with two distinct sulfur-based functional groups. One position holds a reactive sulfonyl chloride (-SO₂Cl), which acts as a potent electrophile. The other position is functionalized with a stable sulfonamide, formed from the linkage of a sulfonyl group to a saturated, five-membered pyrrolidine ring.[3] This dual functionality is the cornerstone of its utility as a versatile synthetic intermediate.
Caption: Chemical structure of this compound.
The key physicochemical properties of this reagent are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 165669-32-9 | [3] |
| Molecular Formula | C₁₀H₁₂ClNO₄S₂ | [3][4] |
| Molecular Weight | 309.79 g/mol | [2][4] |
| Appearance | Solid | [1][2] |
| Melting Point | 133 °C | [2] |
| Boiling Point | 448.6 ± 47.0 °C (Predicted) | [2] |
| Density | 1.520 ± 0.06 g/cm³ (Predicted) | [2] |
| IUPAC Name | 4-(pyrrolidin-1-ylsulfonyl)benzenesulfonyl chloride | [3] |
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it susceptible to nucleophilic attack by a wide range of nucleophiles, most notably primary and secondary amines.
Causality of Experimental Choice: The reaction with amines is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine. This base serves a critical role: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. Failure to scavenge this acid would lead to the protonation of the amine nucleophile, rendering it unreactive and halting the reaction.
The resulting sulfonamide bond (R-SO₂-NR'R'') is exceptionally stable under a wide range of physiological and chemical conditions, a key attribute for its inclusion in drug candidates.
Caption: Proposed workflow for the synthesis of the title compound.
Conceptual Protocol:
-
Reaction Setup: Dissolve benzene-1,4-disulfonyl dichloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen) and cool the mixture to 0°C in an ice bath.
-
Nucleophile Addition: Slowly add a solution of one equivalent of pyrrolidine and a slight excess of a non-nucleophilic base (e.g., 1.1 equivalents of triethylamine) in the same solvent to the cooled reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and gradually warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with water or dilute aqueous HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure product.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidine ring is a highly valued scaffold in drug discovery. [5][6]Its non-planar, three-dimensional structure allows for a more effective exploration of protein binding pockets compared to flat aromatic rings. [5][6]this compound provides a direct and efficient route to incorporate this valuable motif, linked via a stable sulfonamide bridge, into potential drug candidates.
Sulfonamides themselves are a well-established class of pharmacophores known for a wide array of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties. [7][8]This reagent is therefore used extensively in the synthesis of targeted libraries for screening against various diseases.
Field-Proven Protocol: Synthesis of a Novel Sulfonamide Library for Kinase Inhibition Screening
This protocol describes a self-validating system for generating a small, diverse library of candidate molecules for biological screening.
-
Array Preparation: In a 96-well plate or parallel synthesis array, dispense a solution of this compound (1.0 eq.) in an appropriate solvent (e.g., Dichloromethane or Acetonitrile) into each well.
-
Amine Addition: To each well, add a solution of a unique primary or secondary amine (1.1 eq.) from a pre-selected library of diverse building blocks. Subsequently, add a non-nucleophilic base (e.g., Diisopropylethylamine, 1.5 eq.) to each well.
-
Reaction: Seal the plate and allow it to agitate at room temperature for 12-18 hours. The progress of a representative reaction can be monitored by LC-MS.
-
Workup & Purification: Upon completion, the reaction mixtures can be worked up in parallel. This can involve a liquid-liquid extraction or, more commonly, purification using solid-phase extraction (SPE) cartridges to remove excess reagents and the ammonium salt byproduct.
-
Analysis and Plating: The purified products in each well are typically analyzed by LC-MS to confirm identity and assess purity. The solutions are then normalized to a standard concentration (e.g., 10 mM in DMSO) and plated for high-throughput biological screening.
Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound is corrosive and moisture-sensitive, requiring careful handling. [2][4] Hazard Identification: [3]
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H314 | Causes severe skin burns and eye damage |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Protocols for Safe Use:
-
Handling: Always handle this compound inside a certified chemical fume hood. [4]Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [4]Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. [4]It is crucial to protect it from moisture to prevent hydrolysis of the reactive sulfonyl chloride group. [4]Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [4] * Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention. [4] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4] * Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention. [4]
-
Conclusion
This compound stands out as a high-value reagent for chemical and pharmaceutical research. Its bifunctional nature, combining a stable, drug-like pyrrolidine sulfonamide with a versatile reactive handle, provides a reliable and efficient tool for the synthesis of novel molecular entities. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, enables researchers to fully leverage its potential in the rational design and development of next-generation therapeutics.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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001CHEMICAL. (n.d.). CAS No. 354587-60-3, 4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride. Retrieved from [Link]
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Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Retrieved from [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride (C10H12ClNO4S2). Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 59(2), 123-128. Retrieved from [Link]
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An In-depth Technical Guide to 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride: A Keystone Intermediate in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride, a pivotal intermediate in contemporary organic synthesis and drug discovery. The guide delves into its chemical architecture, elucidates a robust synthetic pathway, and explores its significant applications, particularly in the construction of pharmacologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.
Introduction: The Strategic Importance of a Bifunctional Scaffold
This compound is a bespoke chemical entity characterized by a central benzene ring bearing two distinct sulfonyl-based functional groups: a reactive sulfonyl chloride and a stable pyrrolidine sulfonamide. This unique bifunctional arrangement underpins its value as a molecular scaffold. The high reactivity of the sulfonyl chloride moiety provides a chemoselective handle for nucleophilic substitution, enabling the facile introduction of diverse functionalities, most notably through the formation of sulfonamide linkages. The pyrrolidine ring, a privileged scaffold in medicinal chemistry, imparts favorable physicochemical properties to derivative molecules, such as improved solubility and metabolic stability, and allows for three-dimensional exploration of chemical space.[1] The strategic placement of these two groups on a rigid phenyl backbone creates a powerful building block for the synthesis of complex molecules with tailored biological activities.
Chemical Properties and Structure Elucidation
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO₄S₂ | PubChem[2] |
| Molecular Weight | 309.79 g/mol | ChemicalBook[3] |
| Appearance | Solid | Cymit Química S.L.[4] |
| CAS Number | 165669-32-9 | ChemicalBook[3] |
| IUPAC Name | 4-(pyrrolidin-1-ylsulfonyl)benzenesulfonyl chloride | PubChem[2] |
Spectroscopic Characterization
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands characteristic of the sulfonyl groups. Asymmetrical and symmetrical stretching vibrations of the S=O bonds in the sulfonyl chloride and sulfonamide groups typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic and aliphatic protons. The protons on the benzene ring would appear as two doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong electron-withdrawing effects of the two sulfonyl groups. The protons of the pyrrolidine ring would resonate more upfield, likely as two multiplets corresponding to the α- and β-protons to the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, with those directly attached to the sulfonyl groups being significantly deshielded. The carbons of the pyrrolidine ring would appear in the aliphatic region of the spectrum.
Synthesis and Mechanistic Insights: A Pathway to a Versatile Intermediate
The synthesis of this compound can be logically devised from commercially available starting materials, leveraging established sulfonation chemistry. A plausible and efficient synthetic route commences with 1-phenylpyrrolidine, proceeding through a two-step sequence involving chlorosulfonation.
Proposed Synthetic Pathway
The synthesis is predicated on the electrophilic aromatic substitution of 1-phenylpyrrolidine with chlorosulfonic acid. This reaction is known to be highly effective for the introduction of sulfonyl chloride groups onto activated aromatic rings.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for similar transformations.[6]
Step 1 & 2: One-Pot Chlorosulfonation of 1-Phenylpyrrolidine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add chlorosulfonic acid (2.2 equivalents) and cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Starting Material: Slowly add 1-phenylpyrrolidine (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the internal temperature below 10 °C. The pyrrolidine nitrogen is a strong activating group, directing the electrophilic substitution to the para position. The use of excess chlorosulfonic acid ensures both the initial sulfonation and the subsequent conversion of the resulting sulfonic acid to the sulfonyl chloride.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield this compound as a solid.
Key Applications in Medicinal Chemistry: Building Blocks for Bioactive Molecules
The true value of this compound lies in its application as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The sulfonyl chloride group serves as a reactive handle for the introduction of various nitrogen-containing nucleophiles, leading to the formation of sulfonamides, a class of compounds with a rich history in medicinal chemistry.
Synthesis of Sulfonamide-Containing Therapeutics
The reaction of this compound with primary or secondary amines is a straightforward and high-yielding method for the synthesis of complex sulfonamides. This reaction is fundamental to the construction of numerous drug candidates.
Caption: General scheme for the synthesis of sulfonamides.
Case Study: A Precursor to the Antimigraine Drug Almotriptan
While direct use of the title compound is not explicitly detailed in readily available literature, a closely related analog, 4-[(1-Pyrrolidinylsulfonyl)methyl]benzenamine, is a key intermediate in the synthesis of Almotriptan , a serotonin (5-HT) receptor agonist used for the treatment of migraine headaches.[7] This highlights the pharmaceutical relevance of the 4-(pyrrolidinylsulfonyl)phenyl moiety. The synthesis of this key intermediate likely involves a precursor similar to this compound, showcasing the importance of this structural motif in the development of clinically significant drugs.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as corrosive and can cause severe skin burns and eye damage.[2] Harmful if swallowed and may cause respiratory irritation.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound stands out as a strategically designed and highly valuable intermediate in the field of medicinal chemistry. Its bifunctional nature, combining a reactive sulfonyl chloride handle with the favorable properties of a pyrrolidine ring, provides a robust platform for the synthesis of diverse and complex sulfonamide-containing molecules. The insights provided in this guide underscore its potential in accelerating drug discovery programs and offer a solid foundation for its application in the synthesis of next-generation therapeutics.
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4-[(1-Pyrrolidinylsulfonyl)methyl]benzenamine: A Key Pharmaceutical Intermediate. Pharmaffiliates. [Link]
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Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. The Royal Society of Chemistry. [Link]
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Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]
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An In-depth Technical Guide to the Synthesis of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride
This guide provides a comprehensive overview of the synthetic pathway for 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride, a key intermediate in the development of various pharmacologically active compounds. Designed for researchers, scientists, and professionals in drug development, this document outlines the chemical principles, experimental protocols, and critical considerations for the successful synthesis of this important building block.
Introduction: The Significance of this compound
This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and a pyrrolidine sulfonamide moiety. This unique structure allows for sequential or orthogonal derivatization, making it a versatile scaffold in medicinal chemistry. The sulfonyl chloride can readily react with a variety of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. The pyrrolidine ring can also be a key pharmacophoric element, contributing to the biological activity and pharmacokinetic properties of the final compounds. Its derivatives have been explored for a range of therapeutic applications, including as inhibitors of various enzymes.
This guide will detail a two-step synthetic approach, commencing with the preparation of the key precursor, benzene-1,4-disulfonyl chloride, followed by its selective mono-sulfonamidation with pyrrolidine.
Strategic Synthesis Pathway
The synthesis of this compound is most efficiently achieved through a two-step process. The first step involves the synthesis of the starting material, benzene-1,4-disulfonyl chloride, via the chlorosulfonation of benzene. The second, and more critical step, is the selective mono-sulfonamidation of the resulting disulfonyl chloride with one equivalent of pyrrolidine.
Caption: Mechanism of benzene-1,4-disulfonyl chloride synthesis.
Detailed Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (to neutralize the evolved HCl gas), place chlorosulfonic acid (4 equivalents). Cool the flask in an ice-water bath.
-
Addition of Benzene: Slowly add benzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a white solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent such as hexane or a mixture of dichloromethane and hexane to afford pure benzene-1,4-disulfonyl chloride.
Table 1: Reactant and Product Information for Step 1
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Equivalents |
| Benzene | C₆H₆ | 78.11 | 1 | 1 |
| Chlorosulfonic Acid | HSO₃Cl | 116.52 | 4 | 4 |
| Benzene-1,4-disulfonyl chloride | C₆H₄Cl₂O₄S₂ | 275.13 | - | - |
Step 2: Selective Mono-sulfonamidation of Benzene-1,4-disulfonyl chloride
This step is the cornerstone of the synthesis, requiring careful control of reaction conditions to favor the formation of the mono-substituted product over the disubstituted byproduct. The key to selectivity lies in using a controlled amount of pyrrolidine (ideally, slightly less than one equivalent) and maintaining a low reaction temperature to moderate the reactivity of the sulfonyl chloride groups.
Causality Behind Experimental Choices:
-
Stoichiometry: Using a slight sub-stoichiometric amount of pyrrolidine ensures that there is always an excess of the disulfonyl chloride, statistically favoring the mono-addition.
-
Temperature: Low temperatures (0 to 5 °C) decrease the rate of the reaction, allowing for better control and minimizing the formation of the disubstituted product.
-
Solvent: A non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.
-
Base: A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of pyrrolidine and driving the reaction to completion.
Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The lone pair of electrons on the nitrogen atom of pyrrolidine attacks one of the electrophilic sulfur atoms of the sulfonyl chloride. The tetrahedral intermediate then collapses, expelling a chloride ion to form the sulfonamide.
Caption: Mechanism of selective mono-sulfonamidation.
Detailed Protocol:
-
Reaction Setup: Dissolve benzene-1,4-disulfonyl chloride (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Addition of Pyrrolidine and Base: In a separate flask, prepare a solution of pyrrolidine (0.95 equivalents) and triethylamine (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred solution of the disulfonyl chloride over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, wash the reaction mixture with dilute hydrochloric acid (to remove excess base and pyrrolidine), followed by saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Table 2: Reactant and Product Information for Step 2
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Equivalents |
| Benzene-1,4-disulfonyl chloride | C₆H₄Cl₂O₄S₂ | 275.13 | 1 | 1 |
| Pyrrolidine | C₄H₉N | 71.12 | 0.95 | 0.95 |
| Triethylamine | C₆H₁₅N | 101.19 | 1.1 | 1.1 |
| This compound | C₁₀H₁₂ClNO₄S₂ | 309.79 | - | - |
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as two doublets in the range of 7.8-8.2 ppm. The pyrrolidine protons will appear as multiplets in the aliphatic region (typically 1.8-2.0 ppm and 3.2-3.4 ppm). |
| ¹³C NMR | Aromatic carbons will appear in the range of 125-145 ppm. The pyrrolidine carbons will appear in the aliphatic region. |
| IR (Infrared) Spectroscopy | Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride (around 1380 and 1180 cm⁻¹) and the sulfonamide (around 1340 and 1160 cm⁻¹) groups. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (309.79 g/mol ) should be observed. |
Safety and Handling
-
Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic gases (HCl and SO₃). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Benzene is a known carcinogen and is highly flammable. Handle with extreme care in a fume hood.
-
Pyrrolidine is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
-
Sulfonyl chlorides are moisture-sensitive and can be irritating to the skin, eyes, and respiratory tract. Handle in a fume hood and store under anhydrous conditions.
Conclusion
The synthesis of this compound is a manageable yet nuanced process that hinges on the careful control of reaction conditions, particularly in the selective mono-sulfonamidation step. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for application in drug discovery and development programs. The self-validating nature of the described protocols, combined with rigorous analytical characterization, ensures the integrity and reproducibility of the synthesis.
References
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Synthesis of Benzenesulfonyl Chloride. Organic Syntheses, Coll. Vol. 1, p. 84 (1941); Vol. 2, p. 10 (1922).
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Synthesis of 4-sulfonamidophenyl hydrazines. Google Patents, US3839325A.
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Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 2022, 65 (1), pp 650–675.
The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of a Five-Membered Ring
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged scaffolds" serve as versatile platforms for developing potent and selective drugs across a multitude of disease areas. Among these, the five-membered saturated nitrogen heterocycle, pyrrolidine, holds a preeminent position.[1][2] Its prevalence is not coincidental; the pyrrolidine ring is a core structure in numerous natural products, including many alkaloids, and is a key constituent of the essential amino acid proline.[3][4] This natural precedent, combined with its unique structural and physicochemical properties, has made it one of the most favored scaffolds in pharmaceutical science.[5] In fact, it ranks first among the top five most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA).[5]
This guide provides a comprehensive technical overview of the pyrrolidine scaffold's role in drug discovery. We will delve into the fundamental properties that make it so advantageous, explore key synthetic strategies, analyze its application in various therapeutic areas through the lens of established drugs, and discuss both its potential liabilities and future outlook.
Pillar 1: Intrinsic Physicochemical & Stereochemical Advantages
The utility of the pyrrolidine ring in drug design stems from a unique combination of properties that allow medicinal chemists to meticulously craft molecules capable of precise interactions with biological targets.
Three-Dimensionality and Conformational Flexibility
Unlike flat, aromatic ring systems, the saturated pyrrolidine scaffold is inherently three-dimensional due to its sp³-hybridized carbon atoms.[5][6] This non-planarity is crucial for exploring pharmacophore space in three dimensions, which can lead to enhanced binding affinity and selectivity for target proteins.[1][7] The ring is not rigid; it exists in a state of dynamic conformational flux known as "pseudorotation," readily adopting various "envelope" and "twist" conformations.[1][6][8]
This flexibility is a distinct advantage. While it allows the scaffold to adapt to the topology of a binding site, the conformation can also be controlled or "locked" through the strategic placement of substituents.[5] This allows chemists to influence the ring's puckering and, consequently, fine-tune the spatial orientation of appended functional groups to optimize target engagement.[1]
Stereochemical Richness
The pyrrolidine scaffold can possess up to four stereogenic carbon atoms, leading to a potential of 16 different stereoisomers.[5] This stereochemical complexity is a powerful tool in drug design. Different stereoisomers of a pyrrolidine-containing drug can exhibit vastly different biological profiles, binding affinities, and metabolic stabilities due to the chiral nature of biological targets like enzymes and receptors.[1][9] The non-essential amino acid L-proline, with its single chiral center, is a frequently utilized and cost-effective starting material for introducing chirality into a molecule.[5][10]
Physicochemical Modulation
The pyrrolidine motif significantly influences a molecule's overall physicochemical properties.[11]
-
Basicity: The nitrogen atom confers basicity to the scaffold (pKa of the conjugate acid is ~11.27), allowing it to serve as a hydrogen bond acceptor or to form salt bridges with acidic residues in a protein target.[5][8] This basicity can be modulated by substituents on the ring.[5]
-
Solubility: The nitrogen atom can also act as a hydrogen bond donor (when unsubstituted) and generally enhances the aqueous solubility of a molecule, a critical property for drug absorption and distribution.[11][12]
-
Lipophilicity: Compared to its six-membered counterpart, piperidine, pyrrolidine is inherently less lipophilic (logP ~0.46 vs. ~0.84 for piperidine).[8] This provides medicinal chemists with a tool to modulate a compound's lipophilicity to achieve an optimal balance of permeability and solubility.[8]
Table 1: Comparative Physicochemical Properties of Privileged Scaffolds
| Property | Pyrrolidine | Piperidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.27[8] | ~11.22[8] | Both are strongly basic with similar pKa values, making them largely interchangeable when basicity is the primary driver for interaction. |
| logP (Octanol/Water) | 0.46[8] | 0.84[8] | Piperidine is more lipophilic. The choice between them can be a key strategy to modulate a compound's overall lipophilicity. |
| Conformational Profile | Flexible envelope and twist conformations.[8] | More rigid chair conformation.[8] | The rigidity of piperidine can be advantageous for high-affinity binding, while pyrrolidine's flexibility may be better when conformational adaptability is needed.[8] |
Pillar 2: Core Synthetic Strategies
The widespread use of the pyrrolidine scaffold is supported by robust and versatile synthetic methodologies that allow for the construction of diverse and complex derivatives.
[3+2] Cycloaddition Reactions
Among the most powerful methods for stereocontrolled pyrrolidine synthesis is the [3+2] cycloaddition reaction, particularly involving azomethine ylides.[2][13] This atom-economical approach enables the rapid assembly of the five-membered ring while simultaneously creating multiple stereocenters.[2] Azomethine ylides, which act as 1,3-dipoles, are typically generated in situ and react with various dipolarophiles (electron-deficient alkenes) to yield highly substituted pyrrolidines.[2][13] The ability to vary the components of this reaction provides access to a vast chemical space of unique pyrrolidine fragments.[14]
Caption: Workflow for [3+2] cycloaddition synthesis of pyrrolidines.
Functionalization of Chiral Pool Precursors
A major route to enantiomerically pure pyrrolidines involves the modification of readily available chiral precursors, most notably L-proline and its derivatives like 4-hydroxyproline.[15][16] These starting materials provide a cost-effective way to introduce a defined stereocenter into the final molecule. Synthetic transformations can be carried out on the carboxyl group, the nitrogen atom, or the carbon backbone of the ring to build up molecular complexity.[15] For example, the reduction of proline using reagents like LiAlH₄ yields (S)-prolinol, a key starting material for numerous drugs.[15]
Ring Construction from Acyclic Precursors
Pyrrolidine rings can also be constructed from acyclic starting materials through various cyclization strategies.[6] Industrial production, for instance, often involves the reaction of 1,4-butanediol with ammonia at high temperature and pressure over a catalyst.[4] Other laboratory-scale methods include intramolecular cyclization of functionalized amines, such as treating 4-chlorobutan-1-amine with a strong base.[4]
Pillar 3: The Pyrrolidine Scaffold in Action: Therapeutic Applications
The versatility of the pyrrolidine scaffold is evident in the broad range of therapeutic areas where it has been successfully applied.[3][17][18]
Table 2: Representative FDA-Approved Drugs Containing a Pyrrolidine Scaffold
| Drug Name | Therapeutic Area | Mechanism of Action (Target) | Contribution of Pyrrolidine Ring |
| Vildagliptin | Anti-diabetic | DPP-IV Inhibitor[16][17] | Forms key interactions in the S1 pocket of the enzyme; nitrile group on the ring is crucial for covalent bonding.[11] |
| Upadacitinib (Rinvoq) | Rheumatoid Arthritis | JAK1/2 Inhibitor[11] | The pyrrolidinyl fragment enhances solubility and optimizes physicochemical properties.[11] |
| Glecaprevir | Antiviral (Hepatitis C) | NS3/4A Protease Inhibitor[11][15] | Forms part of the rigid backbone necessary for fitting into the enzyme's active site.[11] |
| Captopril | Antihypertensive | ACE Inhibitor[16] | The proline core mimics the terminal amino acid of angiotensin I, enabling potent enzyme inhibition. |
| Piracetam | Nootropic | Modulator of neurotransmission (AMPA receptors) | The pyrrolidinone core is the foundational structure for the racetam class of cognitive enhancers.[4][19] |
| Daridorexant | Insomnia | Dual Orexin Receptor Antagonist[17] | The pyrrolidine moiety is integral to the molecule's three-dimensional shape for receptor binding. |
Oncology
In cancer therapy, the pyrrolidine ring is a common feature in kinase inhibitors.[20] The scaffold can orient functional groups to interact with the hinge region of the kinase ATP-binding site or project vectors into solvent-exposed regions for modification to improve selectivity and pharmacokinetic properties. For example, Pyrotinib, a human epidermal growth factor receptor 2 (HER2) inhibitor, incorporates a pyrrolidine moiety in its structure.[20]
Infectious Diseases
Pyrrolidine-based compounds have demonstrated significant efficacy as antibacterial, antifungal, and antiviral agents.[3][17][21]
-
Antivirals: In the treatment of Hepatitis C, several NS3/4A protease and NS5A polymerase inhibitors, such as Glecaprevir and Daclatasvir, contain fused or substituted pyrrolidine backbones that are essential for their mechanism of action.[11][18]
-
Antifungals: Spirooxindole pyrrolidine hybrids have been developed that show potent activity against clinically relevant fungal strains like Candida albicans.[17]
Central Nervous System (CNS) Disorders
The ability of the pyrrolidine scaffold to cross the blood-brain barrier makes it valuable for CNS drug discovery.[11]
-
Anticonvulsants: Pyrrolidine-2,5-dione has emerged as a valuable scaffold for the treatment of epilepsy, with derivatives showing efficacy in preclinical models by interacting with voltage-gated ion channels.[5]
-
Neurodegenerative Diseases: For Alzheimer's disease, N-benzyl pyrrolidine derivatives have been synthesized as multi-target agents that inhibit both cholinesterases and BACE-1.[5] The racetam class of nootropics, such as Piracetam, is based on a pyrrolidin-2-one structure.[4][19]
Metabolic and Inflammatory Diseases
-
Diabetes: Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral anti-diabetic drugs. Vildagliptin features a cyanopyrrolidine moiety where the nitrile group forms a reversible covalent bond with a key serine residue in the enzyme's active site.[11]
-
Inflammation: Pyrrolidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activity, with studies showing they can act as inhibitors of cyclooxygenase (COX) enzymes.[22]
Pillar 4: A Self-Validating System: Potential Liabilities and Mitigation
While the pyrrolidine ring is a powerful tool, it is not without potential liabilities. A key concern is its susceptibility to metabolic oxidation by Cytochrome P450 (CYP450) enzymes.[11] This process can lead to the formation of reactive iminium ion intermediates, which are electrophilic and can covalently bind to macromolecules like proteins and DNA, potentially leading to toxicity or genotoxicity.[11]
Causality of the Issue: The carbons adjacent to the nitrogen are "soft spots" for oxidation. The resulting iminium ion is a "hard" electrophile that can be trapped by cellular nucleophiles.
Self-Validating Experimental Choices: Awareness of this potential liability dictates a self-validating experimental workflow during lead optimization:
-
Early Screening: Implement in vitro metabolic stability assays using liver microsomes to identify metabolically vulnerable compounds early.
-
Metabolite Identification: Use techniques like LC-MS/MS to identify the specific metabolites being formed. Trapping experiments using nucleophiles like cyanide or glutathione can confirm the formation of an iminium ion intermediate.[11]
-
Structural Modification (The Fix): If metabolic instability is confirmed, medicinal chemists can employ several strategies:
-
Steric Hindrance: Introduce substituents near the metabolic soft spots to sterically block the CYP450 enzymes.
-
Electronic Modification: Introduce electron-withdrawing groups to decrease the electron density at the carbons adjacent to the nitrogen, making them less susceptible to oxidation.
-
Blocking Metabolism: Strategically placing substituents, such as methyl groups, on the carbons alpha to the nitrogen can prevent the formation of the iminium ion.[11]
-
Caption: Metabolic activation of pyrrolidine and mitigation strategies.
Experimental Protocol: Stereoselective Synthesis of a Substituted Pyrrolidine via [3+2] Cycloaddition
This protocol describes a representative method for the synthesis of a polysubstituted pyrrolidine derivative using an asymmetric 1,3-dipolar cycloaddition, a cornerstone reaction in this field.
Objective: To synthesize an enantiomerically enriched pyrrolidine scaffold from an amino acid ester, an aldehyde, and an electron-deficient alkene.
Materials:
-
Sarcosine methyl ester (N-methylglycine methyl ester)
-
Benzaldehyde
-
Methyl acrylate
-
Silver(I) acetate (AgOAc)
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
-
Rotary evaporator
-
Chromatography column
-
TLC plates and UV lamp
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Catalyst Preparation: In a flame-dried round-bottom flask under an inert atmosphere, add silver(I) acetate (0.05 mmol) and the chiral phosphine ligand (0.055 mmol). Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.
-
Reaction Setup: To the flask containing the catalyst, add sarcosine methyl ester (1.0 mmol) and benzaldehyde (1.0 mmol).
-
Addition of Dipolarophile: Slowly add methyl acrylate (1.2 mmol) to the reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 60°C and allow it to stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with dichloromethane (20 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure pyrrolidine product.
-
Characterization: Confirm the structure and stereochemistry of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and chiral HPLC to determine the enantiomeric excess.
Future Perspectives
The role of the pyrrolidine scaffold in drug discovery is set to expand further. Innovations in synthetic chemistry, such as photoredox catalysis and C-H activation, are enabling the creation of novel and previously inaccessible pyrrolidine analogues.[23] Furthermore, the application of scaffold-hopping and fragment-based drug design strategies will continue to leverage the pyrrolidine core to develop next-generation therapeutics with improved potency, selectivity, and safety profiles.[5] As our understanding of complex diseases deepens, the unique three-dimensional and stereochemical features of the pyrrolidine ring will ensure its continued status as a truly privileged and indispensable scaffold in the medicinal chemist's toolkit.
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Li Petri, G., Raimondi, M. V., Spatola, R., Holl, R., & Almerico, A. M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5). [Link]
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Raimondi, M. V., Li Petri, G., Spatola, R., Holl, R., & Almerico, A. M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
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Sahu, R., Kumar, R., Singh, S., Gilhare, B. G., & Kumar, S. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry, 7, 101301. [Link]
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Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Proline Derivatives in Drug Discovery and Development. [Link]
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Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
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Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]
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Bal, C., & Singh, P. P. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research, 31(10), 1637–1661. [Link]
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Li Petri, G., Raimondi, M. V., Spatola, R., Holl, R., & Almerico, A. M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
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Tukhbatshin, T. R., Gatiyatullin, A. M., Gimaletdinova, A. M., & Dzhemilev, U. M. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(11), 4339. [Link]
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Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]
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Bojarska, J., Kaczorowska, K., & Fruziński, A. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules, 25(22), 5369. [Link]
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Wolstenhulme, J. R., et al. (2013). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 4(9), 853–857. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind Neurological Therapies: Focus on Pyrrolidine Derivatives. [Link]
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An In-depth Technical Guide to 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride (CAS No. 165669-32-9), a bifunctional sulfonyl chloride reagent of increasing importance in medicinal chemistry and organic synthesis. The document details the compound's physicochemical properties, outlines a robust, inferred protocol for its laboratory-scale synthesis, and explores its characteristic reactivity. Emphasis is placed on its utility as a versatile building block for introducing the 4-(pyrrolidine-1-sulfonyl)phenyl moiety, a key pharmacophore in various targeted therapies. The guide discusses its application in the synthesis of kinase inhibitors, providing field-proven insights for researchers in drug discovery. Safety, handling, and storage protocols are also detailed to ensure safe laboratory practice.
Introduction
This compound is a unique aromatic compound featuring two distinct sulfonyl groups. One is a reactive sulfonyl chloride (-SO₂Cl), which serves as a potent electrophile for coupling with nucleophiles like amines and alcohols. The other is a stable pyrrolidinyl sulfonamide, a structural motif frequently incorporated into bioactive molecules to enhance properties such as solubility, metabolic stability, and target binding affinity.[1] The strategic placement of these two groups on a central benzene ring makes this reagent a valuable intermediate for constructing complex molecular architectures, particularly in the field of drug discovery. Its primary utility lies in its role as a precursor to compounds like 4-(pyrrolidin-1-ylsulfonyl)aniline, a key component in the development of potent kinase inhibitors for diseases such as acute myeloid leukemia.[2][3][4]
Physicochemical Properties & Characterization
The fundamental properties of this compound are summarized below. It is typically supplied as a solid.[5]
| Property | Value | Source |
| CAS Number | 165669-32-9 | [6][7] |
| Molecular Formula | C₁₀H₁₂ClNO₄S₂ | [8][9] |
| Molecular Weight | 309.79 g/mol | [8][9] |
| Appearance | Solid | [5][9] |
| IUPAC Name | 4-(pyrrolidin-1-ylsulfonyl)benzenesulfonyl chloride | [8] |
| InChI Key | ZXYZKIFFWKXROK-UHFFFAOYSA-N | [5][8] |
Spectroscopic Data (Predicted)
As analytical data for this specific reagent is not consistently published by commercial suppliers[9], this section provides predicted Nuclear Magnetic Resonance (NMR) data based on established principles of chemical shifts for analogous structures. These predictions serve as a guideline for researchers to verify the identity and purity of the synthesized or procured material.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.15-8.05 (m, 4H): This multiplet would correspond to the four aromatic protons on the 1,4-disubstituted benzene ring. The strong electron-withdrawing effects of the two sulfonyl groups would shift these protons significantly downfield.
-
δ 3.35-3.25 (m, 4H): This multiplet is assigned to the four protons on the carbons adjacent to the nitrogen atom in the pyrrolidine ring (-N-CH₂ -).
-
δ 1.95-1.85 (m, 4H): This multiplet corresponds to the four protons on the central carbons of the pyrrolidine ring (-CH₂-CH₂ -CH₂-).
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 148.5: Quaternary aromatic carbon attached to the -SO₂Cl group.
-
δ 142.0: Quaternary aromatic carbon attached to the pyrrolidine-sulfonyl group.
-
δ 129.0: Aromatic C-H carbons.
-
δ 128.5: Aromatic C-H carbons.
-
δ 48.5: Pyrrolidine carbons adjacent to nitrogen (-N-C H₂-).
-
δ 25.5: Pyrrolidine central carbons (-CH₂-C H₂-CH₂-).
-
Synthesis and Manufacturing Process
Inferred Laboratory Synthesis Protocol
Step 1: Synthesis of 1-(Phenylsulfonyl)pyrrolidine
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add pyrrolidine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.
-
Addition: Add a solution of benzenesulfonyl chloride (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in the same solvent dropwise to the cooled pyrrolidine solution. The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 1-(phenylsulfonyl)pyrrolidine.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Step 2: Chlorosulfonation of 1-(Phenylsulfonyl)pyrrolidine
-
Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Setup: In a clean, dry round-bottom flask, place chlorosulfonic acid (≥4 eq) and cool it to 0 °C.
-
Addition: Add the 1-(phenylsulfonyl)pyrrolidine (1.0 eq) synthesized in Step 1 portion-wise to the cold chlorosulfonic acid, maintaining the temperature between 0-5 °C. Significant HCl gas evolution will occur.[10]
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 50-60 °C for 2-3 hours to ensure the completion of the reaction.[10]
-
Quenching: Cool the reaction mixture back to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring. This step is highly exothermic and must be done cautiously in the fume hood.
-
Isolation: The solid product, this compound, will precipitate out of the aqueous mixture. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the product under vacuum to yield the final compound. Further purification can be achieved by recrystallization from a suitable solvent like a hexane/ethyl acetate mixture, though the crude product is often of sufficient purity for subsequent reactions.
Chemical Reactivity and Synthetic Utility
The primary reactivity of this compound is centered on the sulfonyl chloride group (-SO₂Cl). This functional group is a powerful electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.
Formation of Sulfonamides
The most common and synthetically valuable reaction is the formation of sulfonamides via reaction with primary or secondary amines. This reaction is fundamental to its application in medicinal chemistry.
-
Mechanism: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of a chloride ion and deprotonation of the nitrogen by a base to yield the stable sulfonamide.
-
Experimental Choices:
-
Base: A non-nucleophilic base such as pyridine or triethylamine is essential to scavenge the HCl produced during the reaction. Pyridine can also serve as the solvent.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.
-
Temperature: Reactions are often initiated at 0 °C to control the initial exotherm and then allowed to proceed at room temperature.
-
Applications in Medicinal Chemistry and Drug Discovery
While direct citation of this compound as a starting material can be sparse, its synthetic product, 4-(pyrrolidin-1-ylsulfonyl)aniline, is a well-documented and critical building block in the development of targeted cancer therapies. This aniline is readily synthesized from the title compound by reaction with an ammonia source.
The 4-(pyrrolidin-1-ylsulfonyl)aniline moiety is particularly prevalent in the design of FMS-like tyrosine kinase 3 (FLT3) inhibitors.[2][3][4] FLT3 is a receptor tyrosine kinase, and internal tandem duplication (ITD) mutations in this kinase (FLT3-ITD) are common drivers of acute myeloid leukemia (AML).
Case Study: FLT3-ITD Kinase Inhibitors
In a notable study, a series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated as potent inhibitors of FLT3-ITD.[2] The synthesis of these inhibitors critically employed 4-(pyrrolidin-1-ylsulfonyl)aniline as a key intermediate. The aniline was coupled with various heterocyclic scaffolds to produce the final drug candidates. These compounds demonstrated submicromolar inhibitory activity against the target kinase and showed a selective antiproliferative effect on leukemia cell lines dependent on FLT3 signaling.[2][3][4] The pyrrolidine sulfonamide group in these molecules is crucial for establishing key interactions within the kinase's ATP-binding pocket and for conferring favorable pharmacokinetic properties.
Handling, Storage, and Safety Precautions
As a reactive sulfonyl chloride, this compound requires careful handling to ensure safety and maintain its integrity.
-
Hazards: this compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[7][11] It is also harmful if swallowed.[7] The compound is moisture-sensitive and will decompose in contact with water, releasing corrosive hydrogen chloride gas.[11]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11]
-
Handling: Use only under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[11] Avoid breathing dust. Ensure adequate ventilation. Eyewash stations and safety showers should be readily accessible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] The storage area should be designated for corrosive materials. To prevent degradation, it is often recommended to store the compound under an inert atmosphere.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Due to its reactivity with water, care must be taken during quenching and disposal procedures.
Conclusion
This compound is a highly valuable, bifunctional reagent for organic synthesis. Its primary utility lies in its ability to serve as a scaffold for introducing the 4-(pyrrolidine-1-sulfonyl)phenyl group, a key pharmacophore in modern medicinal chemistry. While direct literature on its synthesis is limited, its preparation is achievable through standard, reliable organic transformations. Its reactivity as a sulfonyl chloride allows for straightforward coupling with a variety of nucleophiles, making it an essential precursor for constructing complex, biologically active molecules, most notably inhibitors of protein kinases involved in cancer signaling. Proper adherence to safety and handling protocols is paramount when working with this reactive and corrosive compound.
References
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Kratochvil, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11133–11157. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Kratochvil, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. [Link]
-
Mosa Chem. (n.d.). 4-(pyrrolidine-1-sulfonyl)-benzenesulfonyl chloride - CAS 165669-32-9. Retrieved January 13, 2026, from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Giguère, J-R., et al. (2020). Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. European Journal of Medicinal Chemistry, 199, 112384. [Link]
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Kratochvil, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Semantic Scholar. [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved January 13, 2026, from [Link]
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Cheng, X-C., et al. (2008). Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry, 16(17), 7932-8. [Link]
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Organic Syntheses. (n.d.). p-ACETAMINOBENZENESULFONYL CHLORIDE. Retrieved January 13, 2026, from [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride
For: Researchers, scientists, and drug development professionals
Introduction
4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride is a bifunctional aromatic sulfonyl compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring both a reactive sulfonyl chloride and a stable sulfonamide moiety, allows for selective, stepwise derivatization to construct complex molecular architectures. Accurate structural confirmation and purity assessment are paramount for its application in any synthetic workflow. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the field-proven methodologies for their acquisition.
The structural integrity of such reagents is the bedrock of reproducible and successful drug discovery campaigns. This document serves as a practical reference for researchers, offering predictive insights into the spectral characteristics of the title compound, grounded in fundamental principles of spectroscopy and data from analogous structures.
Molecular Structure and Properties:
-
IUPAC Name: this compound[1]
-
CAS Number: 165669-32-9[1]
-
Molecular Formula: C₁₀H₁₂ClNO₄S₂[1]
-
Molecular Weight: 309.8 g/mol [1]
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the proton and carbon framework.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to be highly informative, showing distinct signals for the aromatic and aliphatic protons. The 1,4-disubstituted benzene ring is expected to exhibit a characteristic AA'BB' system, appearing as two pseudo-doublets due to the strong electronic influence of the two different sulfonyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (500 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-a | ~ 8.10 | d (J ≈ 8.5 Hz) | 2H | Aromatic (ortho to -SO₂Cl) | The strong electron-withdrawing nature of the sulfonyl chloride group significantly deshields the ortho protons, shifting them downfield.[2][3] |
| H-b | ~ 7.95 | d (J ≈ 8.5 Hz) | 2H | Aromatic (ortho to -SO₂N) | The sulfonamide group is also electron-withdrawing, but slightly less so than the sulfonyl chloride, resulting in a slightly upfield shift relative to H-a. |
| H-c | ~ 3.40 | t (J ≈ 6.5 Hz) | 4H | Pyrrolidine (-CH₂-N-) | These protons are adjacent to the sulfonamide nitrogen, which withdraws electron density, causing a downfield shift into this region. |
| H-d | ~ 1.95 | p (J ≈ 6.5 Hz) | 4H | Pyrrolidine (-CH₂-CH₂-) | These protons are further from the nitrogen and are in a typical aliphatic environment, hence their upfield position. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. Due to the symmetry of the pyrrolidine and benzene rings, a total of six distinct carbon signals are expected.
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C-1 | ~ 146.0 | Aromatic (ipso, -SO₂Cl) | The direct attachment to the highly electronegative sulfonyl chloride group causes significant deshielding. |
| C-2 | ~ 144.5 | Aromatic (ipso, -SO₂N) | Attachment to the sulfonamide group also results in a downfield shift, though slightly less pronounced than for C-1. |
| C-3 | ~ 129.5 | Aromatic (ortho to -SO₂Cl) | Aromatic CH carbons adjacent to the sulfonyl chloride group. |
| C-4 | ~ 128.0 | Aromatic (ortho to -SO₂N) | Aromatic CH carbons adjacent to the sulfonamide group. |
| C-5 | ~ 48.0 | Pyrrolidine (-CH₂-N-) | The direct attachment to nitrogen causes a characteristic downfield shift for these aliphatic carbons.[4] |
| C-6 | ~ 25.5 | Pyrrolidine (-CH₂-CH₂-) | These carbons are in a standard aliphatic environment.[4] |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a self-validating system for obtaining high-quality NMR spectra.
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[5]
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is from a fresh bottle or has been stored over potassium carbonate to neutralize any acidic impurities.[6]
-
Gently vortex the vial to ensure complete dissolution. The sulfonyl chloride group is moisture-sensitive, so prolonged exposure to air should be minimized.
-
Prepare a Pasteur pipette with a small, tight plug of glass wool at the bottom of the neck.
-
Filter the solution through the glass wool plug directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter which can degrade spectral quality.[7]
-
Cap the NMR tube immediately.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
For ¹³C NMR, use a standard pulse program with broadband proton decoupling to ensure all carbon signals appear as singlets.[8]
-
Set an appropriate number of scans (e.g., 16 for ¹H, 1024 or more for ¹³C) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the raw Free Induction Decay (FID) data.
-
Carefully phase the spectrum to ensure all peaks are in positive absorption mode.
-
Apply a baseline correction algorithm.
-
Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm for ¹H NMR and the CDCl₃ triplet to 77.16 ppm for ¹³C NMR.
-
For the ¹H NMR spectrum, integrate the peak areas to confirm the proton ratios.
-
Section 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by strong absorptions from the two S=O bonds.
Predicted FT-IR Absorption Bands
Table 3: Predicted Principal FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~1385-1370 | Strong | Asymmetric SO₂ Stretch (Sulfonyl Chloride) | Sulfonyl chlorides consistently show a strong band in this region.[9] |
| ~1190-1175 | Strong | Symmetric SO₂ Stretch (Sulfonyl Chloride) | This is the second characteristic strong band for the -SO₂Cl group.[9] |
| ~1350-1330 | Strong | Asymmetric SO₂ Stretch (Sulfonamide) | The sulfonamide SO₂ stretches appear at slightly different frequencies due to the electronic effect of the nitrogen atom. |
| ~1170-1150 | Strong | Symmetric SO₂ Stretch (Sulfonamide) | The corresponding symmetric stretch for the sulfonamide group. |
| ~3090-3050 | Medium | Aromatic C-H Stretch | Typical for C-H bonds on a benzene ring. |
| ~2980-2850 | Medium | Aliphatic C-H Stretch | Characteristic of the CH₂ groups in the pyrrolidine ring.[10] |
| ~1585, ~1475 | Medium-Weak | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |
| ~580-550 | Strong | S-Cl Stretch | The sulfur-chlorine bond vibration typically appears in this lower frequency region. |
Experimental Protocol for FT-IR Data Acquisition
The thin solid film method is a reliable and straightforward technique for analyzing solid samples.
Workflow for FT-IR Thin Film Sample Preparation
Caption: Thin film preparation for FT-IR.
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a small amount (~5-10 mg) of the solid compound into a small vial.
-
Add a few drops of a volatile solvent, such as dichloromethane (CH₂Cl₂), and swirl to dissolve.
-
Using a pipette, transfer a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[11]
-
Allow the solvent to fully evaporate in a fume hood. A thin, even film of the solid compound will remain on the plate.[11] If the resulting spectrum is too weak, another drop can be added and dried.
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ signals.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks with their wavenumber values.
-
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmatory evidence for its structure.
Predicted Mass Spectrum (Electron Ionization)
Under Electron Ionization (EI) conditions, the molecule will be ionized to form a molecular ion (M⁺˙), which will then undergo fragmentation. The presence of chlorine and sulfur isotopes will lead to characteristic isotopic patterns.
Table 4: Predicted Key Fragments in EI-Mass Spectrum
| m/z (for ³⁵Cl, ³²S) | Ion Structure | Interpretation |
| 309 | [C₁₀H₁₂³⁵ClNO₄S₂]⁺˙ | Molecular Ion (M⁺˙) |
| 311 | [C₁₀H₁₂³⁷ClNO₄S₂]⁺˙ | M+2 Isotope Peak (due to ³⁷Cl and ³⁴S) |
| 274 | [C₁₀H₁₂NO₄S₂]⁺ | Loss of Cl radical (M - 35) |
| 210 | [C₄H₈NSO₂-C₆H₄]⁺ | Cleavage of the S-SO₂Cl bond |
| 176 | [C₆H₄SO₂Cl]⁺ | Benzenesulfonyl chloride fragment |
| 156 | [C₆H₄SO₂NH₂]⁺˙ | Fragment from rearrangement and loss of C₄H₆ |
| 134 | [C₄H₈NSO₂]⁺ | Pyrrolidine-1-sulfonyl fragment |
| 70 | [C₄H₈N]⁺ | Pyrrolidinyl cation |
Isotope Pattern: The molecular ion region will show a characteristic pattern due to the natural abundance of isotopes. The M⁺˙ peak will be at m/z 309. The M+2 peak at m/z 311 will have a significant intensity (approximately 41% of M⁺˙) due to the presence of one ³⁷Cl atom (~32.5% contribution) and two ³⁴S atoms (~8.8% contribution). This distinctive pattern is a powerful diagnostic tool.
Experimental Protocol for Mass Spectrometry Data Acquisition
Workflow for Electron Ionization Mass Spectrometry
Caption: General process of EI-MS analysis.
Step-by-Step Methodology:
-
Sample Introduction: For a solid, non-volatile compound like this, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
Ionization: The probe is inserted into the high-vacuum ion source of the mass spectrometer. The sample is heated gently to promote volatilization, and the gaseous molecules are bombarded with a beam of high-energy (typically 70 eV) electrons. This process ejects an electron from the molecule to form the radical cation M⁺˙.[12][13]
-
Mass Analysis: The newly formed ions are accelerated by an electric field into the mass analyzer. The analyzer (e.g., a quadrupole or time-of-flight tube) separates the ions based on their mass-to-charge ratio (m/z).[14]
-
Detection: The separated ions strike a detector, which generates an electrical signal proportional to the number of ions. This signal is processed by a computer to generate the mass spectrum.
Conclusion
The combination of NMR, FT-IR, and Mass Spectrometry provides a robust and orthogonal dataset for the comprehensive characterization of this compound. The predicted data and protocols detailed in this guide offer a reliable framework for researchers to confirm the identity and purity of this important synthetic intermediate. Adherence to these analytical methodologies ensures the generation of high-quality, reproducible data, which is essential for the integrity of any research and development program.
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]
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Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]
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University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA Chemistry. Retrieved from [Link]
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eCampusOntario. (n.d.). 29.7 Mass Spectrometry (MS). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
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University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2779793, this compound. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7398, 4-Chlorobenzenesulfonyl chloride. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794593, 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45356871. PubChem. Retrieved from [Link]
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SpectraBase. (n.d.). Benzene, [(4,4-dimethoxypentyl)sulfonyl]-. Retrieved from [Link]
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Methodological & Application
The Versatile Intermediate: A Guide to 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride in Organic Synthesis
Introduction
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic introduction of sulfonyl moieties is a cornerstone for modulating the physicochemical and pharmacological properties of bioactive molecules. Among the diverse array of sulfonylating agents, 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride stands out as a bifunctional reagent of significant interest. Its structure, featuring a reactive sulfonyl chloride and a stable pyrrolidine sulfonamide, offers a unique platform for the construction of complex molecular architectures.
This comprehensive technical guide provides an in-depth exploration of this compound as a pivotal intermediate. We will delve into its synthesis, elucidate the mechanistic underpinnings of its reactivity, and present detailed protocols for its application in the synthesis of novel compounds. This document is intended to serve as a valuable resource for researchers and scientists dedicated to the advancement of organic and medicinal chemistry.
Molecular Structure and Physicochemical Properties
This compound (IUPAC Name: 4-(pyrrolidin-1-ylsulfonyl)benzenesulfonyl chloride) is a solid organic compound with the molecular formula C₁₀H₁₂ClNO₄S₂ and a molecular weight of 309.79 g/mol .[1] Its key structural feature is the presence of two distinct sulfonyl groups on a central benzene ring: a highly reactive sulfonyl chloride (-SO₂Cl) and a chemically robust pyrrolidine sulfonamide. This differential reactivity is the foundation of its utility as a synthetic intermediate.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO₄S₂ | PubChem[1] |
| Molecular Weight | 309.79 g/mol | PubChem[1] |
| Melting Point | 133 °C | ChemicalBook |
| Appearance | Solid | Cymit Química S.L.[2] |
| CAS Number | 165669-32-9 | PubChem[1] |
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is most effectively achieved through a two-step sequence starting from the readily available precursor, 4-(pyrrolidine-1-sulfonyl)aniline. This method involves the diazotization of the aromatic amine followed by a copper-catalyzed chlorosulfonylation.
Step 1: Synthesis of 4-(Pyrrolidine-1-sulfonyl)aniline
A plausible and efficient route to the key intermediate, 4-(pyrrolidine-1-sulfonyl)aniline, involves the reaction of p-acetamidobenzenesulfonyl chloride with pyrrolidine, followed by the hydrolysis of the acetamide protecting group.
Protocol 1: Synthesis of 4-(Pyrrolidine-1-sulfonyl)aniline
Materials:
-
p-Acetamidobenzenesulfonyl chloride
-
Pyrrolidine
-
Pyridine
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Sulfonamide Formation: In a round-bottom flask, dissolve p-acetamidobenzenesulfonyl chloride (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath. Add pyridine (1.2 eq) followed by the dropwise addition of pyrrolidine (1.1 eq). Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(4-(pyrrolidine-1-sulfonyl)phenyl)acetamide.
-
Deprotection: To the crude N-(4-(pyrrolidine-1-sulfonyl)phenyl)acetamide, add a solution of concentrated hydrochloric acid and ethanol. Heat the mixture to reflux for 4-6 hours.
-
Isolation: Cool the reaction mixture to room temperature and neutralize with a solution of sodium hydroxide until the pH is basic. Extract the product with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford 4-(pyrrolidine-1-sulfonyl)aniline. The product can be further purified by column chromatography on silica gel.
Step 2: Conversion of 4-(Pyrrolidine-1-sulfonyl)aniline to this compound
The conversion of the aromatic amine to the sulfonyl chloride proceeds via a Sandmeyer-type reaction. The amine is first diazotized with sodium nitrite in the presence of a strong acid. The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst.
Protocol 2: Synthesis of this compound
Materials:
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (concentrated)
-
Sulfur dioxide (SO₂)
-
Copper(I) chloride (CuCl)
-
Glacial acetic acid
-
Ice
-
Water (H₂O)
Procedure:
-
Diazotization: Suspend 4-(pyrrolidine-1-sulfonyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this stirred suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at this temperature for 30 minutes.
-
Chlorosulfonylation: In a separate flask, prepare a solution of glacial acetic acid saturated with sulfur dioxide gas. Add copper(I) chloride (catalytic amount) to this solution and cool it to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the stirred sulfur dioxide/acetic acid/copper(I) chloride mixture. Vigorous evolution of nitrogen gas will be observed. Maintain the reaction temperature below 10 °C.
-
Isolation and Purification: After the addition is complete and gas evolution has ceased, pour the reaction mixture onto crushed ice. The solid precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum. The crude product can be recrystallized from a suitable solvent system, such as a mixture of chloroform and hexane, to yield the purified product.
Application in Organic Synthesis: Synthesis of Novel Sulfonamides
The primary utility of this compound lies in its ability to react with a wide range of nucleophiles, particularly primary and secondary amines, to form diverse sulfonamides. The sulfonyl chloride moiety is highly electrophilic and readily undergoes nucleophilic substitution.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of this compound with an amine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group, resulting in the formation of a new S-N bond and the generation of hydrochloric acid, which is typically scavenged by a base present in the reaction mixture.
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Protocol for the Reaction of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride with Amines: A Detailed Guide for Synthetic Chemists
Introduction: The Significance of the Sulfonamide Bond in Modern Drug Discovery
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents, from antibacterial drugs to diuretics and anticonvulsants. Its ability to act as a non-classical bioisostere of amides, coupled with its unique hydrogen bonding capabilities and metabolic stability, makes it an invaluable scaffold in the design of novel pharmaceuticals. The reaction of sulfonyl chlorides with amines is the most direct and widely employed method for the formation of the crucial S-N bond.
This application note provides a comprehensive and detailed protocol for the reaction of a key building block, 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride, with various amines. This reagent is of particular interest due to the presence of the pyrrolidine moiety, a saturated heterocycle frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and target engagement[1][2]. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.
Reaction Overview and Mechanism
The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The neutralization of HCl is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is essential for safe handling and optimal reaction setup.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO₄S₂ | PubChem CID: 2779793[3] |
| Molecular Weight | 309.8 g/mol | PubChem CID: 2779793[3] |
| Appearance | Solid | - |
| Melting Point | 133 °C | ChemicalBook[4] |
| Boiling Point | 448.6±47.0 °C (Predicted) | ChemicalBook[4] |
| Density | 1.520±0.06 g/cm³ (Predicted) | ChemicalBook[4] |
Safety Information: this compound is corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocol: Synthesis of N-Aryl-4-(pyrrolidin-1-ylsulfonyl)benzenesulfonamides
This protocol provides a detailed, step-by-step procedure for the reaction of this compound with a representative aromatic amine.
Materials and Reagents
-
This compound
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl), 1M aqueous solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 equivalent).
-
Dissolve the aniline in anhydrous dichloromethane (DCM) and anhydrous pyridine (2.0 equivalents) under an inert atmosphere (e.g., nitrogen or argon). The use of anhydrous solvents is recommended to prevent hydrolysis of the sulfonyl chloride.
-
Cool the solution to 0 °C using an ice bath. The cooling is necessary to control the exothermic nature of the reaction and to minimize potential side reactions.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the cooled amine solution dropwise over a period of 15-30 minutes using a dropping funnel or syringe. A slight excess of the sulfonyl chloride is used to ensure complete consumption of the amine.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by adding 1M aqueous HCl solution. This will neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine. The NaHCO₃ wash is to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically a solid or a viscous oil.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent. The appropriate eluent composition should be determined by TLC analysis.
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.
-
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of N-aryl-4-(pyrrolidin-1-ylsulfonyl)benzenesulfonamides.
Reaction Parameters for Different Amines
The reaction conditions may need to be optimized for different amine substrates. The following table provides a general guideline.
| Amine Type | Reactivity | Recommended Temperature | Reaction Time (Typical) | Notes |
| Aliphatic (Primary) | High | 0 °C to RT | 1-3 hours | Generally fast and high yielding. |
| Aliphatic (Secondary) | Moderate | 0 °C to RT | 2-6 hours | Steric hindrance can slow the reaction. |
| Aromatic (Anilines) | Moderate | 0 °C to RT | 2-4 hours | Electron-donating groups on the aniline increase reactivity. |
| Electron-deficient Anilines | Low | RT to 40 °C | 4-12 hours | May require gentle heating to proceed at a reasonable rate. |
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the synthesis of sulfonamides from this compound and various amines. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can confidently apply and adapt this procedure to generate a diverse range of sulfonamide-containing molecules for applications in drug discovery and development. The self-validating nature of the protocol, including in-process monitoring and standard purification techniques, ensures the synthesis of high-purity compounds for subsequent biological evaluation.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available at: [Link]
-
Aksoydan, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride for the Synthesis of Novel Bioactive Compounds
Introduction: The Strategic Value of the Pyrrolidine-Sulfonylbenzene Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with potent and selective biological activity is paramount. The sulfonamide functional group is a well-established pharmacophore, present in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1][2] Its ability to act as a zinc-binding group has made it a cornerstone in the design of enzyme inhibitors, most notably for carbonic anhydrases.[3] The strategic incorporation of a pyrrolidine moiety introduces a three-dimensional structural element that can enhance binding affinity and selectivity for biological targets. The pyrrolidine ring, a saturated five-membered heterocycle, offers advantages in exploring chemical space due to its non-planar nature and the stereochemical possibilities it introduces.
This guide provides a comprehensive overview of the utility of 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride as a versatile building block for the synthesis of novel bioactive compounds. We will delve into the chemical rationale behind its use, provide detailed, field-proven protocols for its application in synthesis, and discuss the potential biological activities of the resulting derivatives.
Chemical Properties and Reactivity Profile
This compound is a bifunctional reagent characterized by two sulfonyl groups. One is part of a sulfonyl chloride moiety, a highly reactive electrophile, while the other is a stable sulfonamide linking a pyrrolidine ring to the benzene core.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO₄S₂ | [4] |
| Molecular Weight | 309.79 g/mol | [5] |
| Appearance | Solid | [5] |
| CAS Number | 165669-32-9 | [4] |
The key to its utility lies in the high reactivity of the sulfonyl chloride group (-SO₂Cl) towards nucleophiles, particularly primary and secondary amines. This reaction, typically conducted in the presence of a base to scavenge the HCl byproduct, readily forms a stable sulfonamide bond (-SO₂-NRR').[1] This selective reactivity allows for the modular synthesis of a diverse library of compounds by coupling the core scaffold with various amine-containing molecules.
Core Synthetic Protocol: General Procedure for the Synthesis of N-Substituted Sulfonamides
This protocol outlines a robust and generally applicable method for the reaction of this compound with a primary or secondary amine.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds. Acetonitrile or tetrahydrofuran (THF) can also be employed depending on the solubility of the specific amine.
-
Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used as organic bases to neutralize the HCl generated during the reaction. Their use prevents the protonation of the starting amine, which would render it non-nucleophilic. Pyridine can also be used and may act as a nucleophilic catalyst in some cases.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine. Allowing the reaction to warm to room temperature ensures completion.
-
Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) can be used to ensure the complete consumption of the sulfonyl chloride, which can sometimes be difficult to remove during purification. The base is typically used in a slight excess relative to the sulfonyl chloride.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add the desired primary or secondary amine (1.0 mmol) and dissolve it in anhydrous dichloromethane (10 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.2 mmol, 1.2 eq) to the stirred solution.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1N HCl (10 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted sulfonamide.
-
Characterization: Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in the Synthesis of Bioactive Compounds
The 4-(pyrrolidine-1-sulfonyl)benzene scaffold can be elaborated to target a variety of biological systems. Below are two prominent examples.
Carbonic Anhydrase Inhibitors
The primary sulfonamide group is a critical zinc-binding motif for the inhibition of carbonic anhydrases (CAs), enzymes implicated in various diseases including glaucoma, epilepsy, and cancer.[2][3] By reacting this compound with ammonia or primary amines, novel CA inhibitors can be synthesized. The pyrrolidine-sulfonylphenyl portion of the molecule can interact with residues in the active site cavity, potentially conferring isoform selectivity.
Caption: Workflow for the synthesis and evaluation of carbonic anhydrase inhibitors.
| Compound ID | R-Group (from R-NH₂) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| PSC-01 | -H | 250 | 15 | 8 | 12 |
| PSC-02 | -CH₃ | 350 | 25 | 12 | 18 |
| PSC-03 | -CH₂CH₂OH | 150 | 10 | 5 | 7 |
| Acetazolamide (Control) | N/A | 250 | 12 | 25 | 5.7 |
Note: The data in this table is representative and intended for illustrative purposes.
Antibacterial Agents
Sulfonamides were among the first effective antibacterial drugs and function by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[6] Novel sulfonamides derived from this compound can be synthesized by coupling with various amino-containing heterocyclic scaffolds known to be present in antibacterial agents.
Caption: Design strategy for novel antibacterial sulfonamides.
-
Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound is a valuable and versatile reagent for the synthesis of novel bioactive compounds. Its straightforward reactivity allows for the facile creation of diverse sulfonamide libraries. The resulting compounds, bearing the pyrrolidine-sulfonylbenzene scaffold, are promising candidates for development as enzyme inhibitors, particularly for carbonic anhydrases, and as novel antibacterial agents. Future work should focus on expanding the range of amine coupling partners to explore a wider chemical space and on detailed structure-activity relationship studies to optimize potency and selectivity for specific biological targets.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Dedhar, S., & Supuran, C. T. (2022). Carbonic Anhydrase IX: A New and Selective Target for Cancer Therapy. Cancers, 14(9), 2293. [Link]
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Ugwu, D. I., et al. (2020). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules, 25(21), 5098. [Link]
-
Zareef, M., et al. (2008). A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(1), 82-86. [Link]
-
Apostol, T. V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5173. [Link]
-
Cihan University-Erbil Repository. (2024). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. [Link]
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Bartzatt, R., et al. (2008). Three sulfonamide drugs that inhibit methicillin resistant (MRSA) and susceptible (MSSA) Staphylococcus aureus. ResearchGate. [Link]
-
Nareddy, P. K., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16758. [Link]
-
Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12510. [Link]
-
Angeli, A., et al. (2023). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 28(5), 2133. [Link]
-
Abas, H. A., et al. (2021). Synthesis, In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 26(23), 7208. [Link]
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Application Notes and Protocols: 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl Chloride Derivatives for Antibacterial Activity
Introduction: Re-evaluating the Sulfonamide Scaffold in an Era of Resistance
The advent of sulfonamides in the 1930s marked a turning point in medicine, introducing the first class of synthetic antimicrobial agents capable of systemically treating bacterial infections.[1][2] Despite the development of more potent antibiotic classes, the sulfonamide scaffold remains a cornerstone in medicinal chemistry due to its synthetic tractability and diverse biological activities.[3][4] The core mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5][6] As human cells acquire folate from their diet, this pathway provides a selective target for antimicrobial therapy.[5][6]
However, the widespread use of classical sulfonamides has led to significant bacterial resistance.[7] This challenge necessitates the exploration of novel structural modifications to the benzenesulfonamide core to identify new derivatives with improved potency and the ability to circumvent existing resistance mechanisms. This guide focuses on derivatives of 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride , a bis-sulfonamide scaffold. The introduction of a second sulfonamide group, in this case, a pyrrolidine sulfonamide, presents an intriguing modification for exploring new chemical space and structure-activity relationships (SAR).
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, evaluation, and optimization of this compound derivatives as potential antibacterial agents. We will detail synthetic protocols, in vitro screening methodologies, and a discussion of the structure-activity landscape based on available data.
Mechanism of Action: Disrupting Folate Synthesis
The antibacterial effect of sulfonamides is primarily bacteriostatic ; they inhibit the growth and multiplication of bacteria rather than directly killing them.[1][8] This action allows the host's immune system to clear the infection. The molecular basis for this effect lies in the structural similarity between sulfonamides and p-aminobenzoic acid (PABA), a natural substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[6]
-
Folate Synthesis Pathway: Bacteria synthesize tetrahydrofolate (folic acid), an essential cofactor for the synthesis of nucleotides (DNA and RNA) and certain amino acids.[5]
-
Competitive Inhibition: Sulfonamide derivatives compete with PABA for the active site of the DHPS enzyme.
-
Pathway Blockade: By binding to DHPS, the sulfonamide drug prevents the synthesis of dihydropteroic acid, a crucial precursor to folic acid.
-
Inhibition of Growth: The resulting folate deficiency halts DNA replication and protein synthesis, thereby arresting bacterial growth and division.[5]
It is this well-understood mechanism that makes the sulfonamide scaffold a valuable starting point for the design of new antibacterial agents.
Caption: Mechanism of action of sulfonamide antibiotics.
Synthesis of 4-(Pyrrolidine-1-sulfonyl)benzenesulfonamide Derivatives
The synthesis of a library of derivatives from the parent sulfonyl chloride is a fundamental step in exploring structure-activity relationships. The core reaction is the nucleophilic substitution of the chloride on the sulfonyl group by a primary or secondary amine.
General Synthetic Protocol
This protocol describes a general and robust method for reacting this compound with a variety of amine nucleophiles.
Reaction Scheme:
Caption: General synthesis of target derivatives.
Materials:
-
This compound (Starting Material)
-
Desired primary or secondary amine (e.g., aniline, piperidine, morpholine derivatives) (1.0 - 1.2 equivalents)
-
Anhydrous Pyridine or Triethylamine (Et₃N) (1.5 - 2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous DCM or THF.
-
Base Addition: Add anhydrous pyridine or triethylamine (1.5-2.0 eq) to the solution. Cool the mixture to 0 °C using an ice bath.
-
Rationale: The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the amine nucleophile.
-
-
Amine Addition: Dissolve the desired amine (1.0-1.2 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the stirring reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: a. Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel. b. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Rationale: The acid wash removes excess pyridine/triethylamine, while the bicarbonate wash removes any remaining acidic impurities. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-4-(pyrrolidine-1-sulfonyl)benzenesulfonamide derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Antibacterial Activity Screening
The evaluation of antibacterial efficacy is critical. The standard method is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]
Protocol: Broth Microdilution MIC Assay
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and is a gold standard for quantitative susceptibility testing.[10][11]
Materials:
-
Synthesized sulfonamide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)
-
Dimethyl Sulfoxide (DMSO) for compound dissolution
-
Positive control antibiotic (e.g., Ciprofloxacin, Sulfamethoxazole)
-
Spectrophotometer or plate reader (optional, for OD measurement)
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilution: a. In a 96-well plate, add 100 µL of CAMHB to all wells. b. Add a specific volume of the compound stock solution to the first well of a row to achieve the highest desired concentration (e.g., 100 µL of a 512 µg/mL solution to achieve a final test concentration of 256 µg/mL after inoculum addition). c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well. This creates a concentration gradient (e.g., 256, 128, 64, ..., 0.5 µg/mL).
-
Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compounds. The final volume in each well will be 200 µL.
-
Controls: Include a positive control well (bacteria + CAMHB, no drug) and a negative control well (CAMHB only, no bacteria) on each plate.
-
-
Incubation: Incubate the plates at 37 °C for 16-24 hours in ambient air.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth) by naked eye inspection.[11]
Sources
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Application Notes and Protocols for 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride
Introduction: A Bifunctional Reagent for Advanced Sulfonamide Synthesis
4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride is a bespoke chemical reagent designed for the precise introduction of the 4-(pyrrolidinesulfonyl)phenyl moiety into a diverse range of molecular scaffolds. Its structure is distinguished by two key functional groups: a stable, pre-formed sulfonamide with a pyrrolidine ring and a highly reactive sulfonyl chloride (-SO₂Cl) group. This bifunctional nature makes it an invaluable tool for researchers, particularly in the fields of medicinal chemistry and drug development, where the sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents.[1][2][3]
The presence of the pyrrolidine sulfonamide imparts specific physicochemical properties, such as modulated polarity and hydrogen bonding potential, while the sulfonyl chloride serves as a powerful electrophilic handle for coupling with nucleophiles, most notably primary and secondary amines.[4][5] This guide provides an in-depth exploration of the experimental procedures for utilizing this reagent, focusing on the rationale behind protocol design and ensuring reproducible, high-fidelity outcomes.
Chemical Properties and Safety Data
A thorough understanding of the reagent's properties is paramount for its effective and safe use.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO₄S₂ | |
| Molecular Weight | 309.8 g/mol | |
| CAS Number | 165669-32-9 | |
| Appearance | Solid (Typical) | |
| IUPAC Name | 4-(pyrrolidin-1-ylsulfonyl)benzenesulfonyl chloride |
Safety & Handling:
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated chemical fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Prevent moisture exposure, as sulfonyl chlorides can hydrolyze to the corresponding sulfonic acid.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.
Core Application: Synthesis of N-Substituted Benzenesulfonamides
The primary utility of this compound is the synthesis of novel sulfonamides through its reaction with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies.[3][6]
Reaction Mechanism and Scientific Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism at the sulfonyl sulfur. The lone pair of electrons on the amine nitrogen acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is an excellent leaving group, facilitating the formation of a new sulfur-nitrogen bond. An ancillary base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.
Caption: General mechanism for the base-mediated synthesis of sulfonamides.
The choice of base is critical. Tertiary amines like triethylamine (TEA) or pyridine are commonly used as they are non-nucleophilic and soluble in organic solvents. Inorganic bases such as potassium carbonate can also be employed, particularly in polar aprotic solvents.[2] The reaction conditions (solvent, temperature) are chosen to ensure solubility of the reactants and to control the reaction rate.
Experimental Protocols
The following protocols are representative procedures for the synthesis of sulfonamides using this compound with a primary and a secondary amine.
Protocol 1: Synthesis of N-Benzyl-4-(pyrrolidine-1-sulfonyl)benzenesulfonamide (Reaction with a Primary Amine)
This protocol details the reaction with benzylamine, a representative primary amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add benzylamine (1.05 eq) dropwise, followed by the dropwise addition of triethylamine (1.5 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure N-benzyl-4-(pyrrolidine-1-sulfonyl)benzenesulfonamide.
-
Characterization:
-
¹H NMR: Expect signals for the pyrrolidine protons (multiplets around 1.8-2.0 ppm and 3.2-3.4 ppm), the benzyl CH₂ protons (a doublet around 4.1-4.3 ppm), the NH proton (a triplet, which may be broad, around 5.0-6.0 ppm), and the aromatic protons (multiplets in the 7.5-8.0 ppm region).[1][6]
-
¹³C NMR: Expect characteristic signals for the pyrrolidine, benzyl, and benzenesulfonyl carbons.
-
FTIR (cm⁻¹): Look for characteristic peaks for N-H stretching (around 3200-3300), C-H aromatic and aliphatic stretching (2800-3100), and the two S=O stretching bands of the sulfonamide group (around 1330-1350 and 1150-1170).[2]
-
Mass Spectrometry (MS): Confirm the molecular weight of the product.
-
Protocol 2: Synthesis of 1-((4-(Piperidin-1-ylsulfonyl)phenyl)sulfonyl)pyrrolidine (Reaction with a Secondary Amine)
This protocol details the reaction with piperidine, a representative secondary amine.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.1 eq)
-
Pyridine, anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask. Pyridine serves as both the solvent and the base.
-
Addition of Amine: Cool the solution to 0 °C and add piperidine (1.1 eq) dropwise with stirring.
-
Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction by TLC.
-
Work-up:
-
Pour the reaction mixture into a larger volume of ice-water to precipitate the product.
-
If an oil forms, extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Wash the organic extracts sequentially with water, 1 M HCl (to remove excess pyridine), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the organic solution under reduced pressure. The resulting solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). If needed, silica gel chromatography can be performed.
-
Characterization:
-
¹H NMR: Expect signals for the pyrrolidine protons, the piperidine protons, and the aromatic protons. Note the absence of the N-H signal seen in Protocol 1.[6]
-
FTIR (cm⁻¹): The spectrum will be similar to the product from Protocol 1, but will lack the N-H stretching band.
-
Mass Spectrometry (MS): Confirm the molecular weight of the final product.
-
Workflow Visualization
The general workflow for the synthesis and purification of N-substituted 4-(pyrrolidine-1-sulfonyl)benzenesulfonamides is outlined below.
Caption: A generalized workflow for sulfonamide synthesis.
Conclusion and Future Perspectives
This compound is a highly effective and versatile reagent for the synthesis of complex sulfonamides. The protocols described herein provide a robust framework for its application, which can be adapted to a wide variety of primary and secondary amine nucleophiles. The resulting products are of significant interest in drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents.[3] Future work may involve expanding the scope of nucleophiles to include alcohols for the synthesis of sulfonate esters or developing one-pot procedures to further streamline synthetic efforts.
References
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Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. PMC - NIH. Available at: [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC - PubMed Central. Available at: [Link]
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This compound | C10H12ClNO4S2 - PubChem. PubChem. Available at: [Link]
-
Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Taylor & Francis Online. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. MDPI. Available at: [Link]
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4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride in the development of antiviral agents
Application Notes & Protocols
Topic: Leveraging 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl Chloride as a Scaffold for the Development of Novel Antiviral Sulfonamides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of a Privileged Scaffold
The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide variety of biological targets. This versatility has led to the development of drugs across multiple therapeutic areas, including antibacterial, anticancer, and antiviral agents.[1][2][3] In the field of virology, the sulfonamide moiety is a key component in several clinically significant drugs, most notably in HIV protease inhibitors such as Amprenavir and Darunavir, which have transformed HIV treatment.[4][5][6] The success of these molecules underscores the potential of the sulfonamide scaffold to generate potent and specific inhibitors of viral enzymes.
This compound is not itself an antiviral agent, but rather a highly valuable chemical intermediate. Its structure contains a pre-installed sulfonamide group (the pyrrolidine sulfonamide) and a highly reactive sulfonyl chloride (–SO₂Cl) functional group. This dual-feature design makes it an ideal starting material for combinatorial chemistry and library synthesis . The reactive sulfonyl chloride allows for the straightforward attachment of a vast array of amine-containing molecules, rapidly generating a diverse library of novel, disubstituted benzene sulfonamide derivatives.
This application note serves as a technical guide for researchers aiming to utilize this compound as a foundational scaffold for the discovery of new antiviral agents. We will provide the scientific rationale, a detailed protocol for library synthesis, and a representative protocol for primary antiviral screening.
Rationale and Mechanistic Framework
The Synthetic Rationale: Building Diversity
The core principle behind using this scaffold is the facile and high-yielding reaction between the electrophilic sulfonyl chloride group and a nucleophilic amine (a primary or secondary amine). This reaction forms a stable sulfonamide bond.
-
Causality: The sulfur atom in the sulfonyl chloride is highly electron-deficient due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophilic attack by the lone pair of electrons on a nitrogen atom in an amine. By selecting a diverse range of amines (aliphatic, aromatic, heterocyclic), a researcher can systematically explore the chemical space around the core scaffold, which is essential for developing a Structure-Activity Relationship (SAR).
The overall strategy is depicted below:
Caption: Library development workflow using the target scaffold.
Potential Antiviral Mechanisms of Sulfonamide Derivatives
While the specific target of novel derivatives is unknown until tested, sulfonamides are known to inhibit a range of viral targets. This provides a strong mechanistic basis for this discovery approach. Potential targets include:
-
Viral Proteases: Many viruses, including HIV and coronaviruses, rely on proteases to cleave large polyproteins into functional viral enzymes and structural proteins. Sulfonamides can act as non-peptidic inhibitors that bind to the active site of these enzymes.[4]
-
Reverse Transcriptase (RT): In retroviruses like HIV, RT is essential for converting the viral RNA genome into DNA. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) containing sulfonamide groups can bind to allosteric sites on the enzyme, disrupting its function.[1][6]
-
Viral Integrase: This enzyme is responsible for inserting the viral DNA into the host cell's genome, a critical step for establishing a persistent infection. Sulfonamide-containing compounds have been developed as potent integrase inhibitors.[2][6]
-
Zinc Finger Proteins: Some viral proteins utilize zinc finger domains for structural stability or to mediate interactions with nucleic acids. Primary sulfonamides can act as zinc ejectors, disrupting these proteins and inhibiting viral replication.[4][5][6]
Experimental Protocols
Protocol A: Synthesis of a Candidate Sulfonamide Library
This protocol provides a general method for the synthesis of a sulfonamide derivative from this compound and a representative primary amine.
Safety & Handling: this compound is a sulfonyl chloride. These compounds are corrosive, lachrymatory, and highly sensitive to moisture.[7] Always handle in a fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and use anhydrous solvents and dry glassware to prevent hydrolysis of the starting material.
Materials:
-
This compound (MW: 309.8 g/mol )
-
Amine of interest (e.g., Benzylamine, 1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (Base, 1.5 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 10 mL per 1 mmol).
-
Cool the flask to 0°C in an ice bath. Causality: This initial cooling helps to control the exothermic nature of the reaction and minimize potential side reactions.
-
-
Addition of Reagents:
-
In a separate vial, dissolve the amine of choice (1.0 eq) and triethylamine (1.5 eq) in a small amount of anhydrous DCM.
-
Add this amine/base solution dropwise to the stirring sulfonyl chloride solution at 0°C over 10-15 minutes. Causality: The base (triethylamine) is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.
-
-
Work-up and Extraction:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1M HCl (to remove excess base)
-
Saturated NaHCO₃ solution (to remove residual acid)
-
Brine (to remove bulk water)
-
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude solid or oil by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure sulfonamide product.
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
-
Caption: Workflow for synthesis and purification of sulfonamides.
Protocol B: Representative Antiviral Screening (CPE Inhibition Assay)
This protocol describes a general method for screening the synthesized library for activity against a virus that causes a visible Cytopathic Effect (CPE) in cell culture (e.g., Human Coronavirus 229E, Influenza, or Coxsackievirus).
Materials:
-
Cells: A susceptible cell line (e.g., Vero E6 for many coronaviruses, MDCK for influenza).
-
Virus: A well-characterized stock of the virus of interest.
-
Media: Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Test Compounds: Synthesized sulfonamide derivatives dissolved in DMSO to create high-concentration stock solutions (e.g., 10 mM).
-
Controls: A known antiviral drug for the target virus (positive control), DMSO (vehicle control).
-
Equipment: 96-well cell culture plates, biosafety cabinet, incubator (37°C, 5% CO₂), inverted microscope.
-
Reagents: Crystal Violet staining solution, 10% formalin.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a 96-well plate with the appropriate host cells at a density that will form a confluent monolayer after 24 hours.
-
Incubate the plate at 37°C with 5% CO₂.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds and control drugs in culture medium. A typical starting concentration range is 100 µM down to ~0.1 µM.
-
After 24 hours, remove the growth medium from the cells and add the diluted compounds to the respective wells. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
-
Cytotoxicity Plate (Parallel Assay):
-
Prepare an identical plate to the one in step 2. This plate will not be infected with the virus. It is used to determine the 50% cytotoxic concentration (CC50) of your compounds. Causality: This is a critical control. An apparent antiviral effect is meaningless if the compound is simply killing the host cells. The cytotoxicity assay ensures that the observed effect is specific to the virus.
-
-
Virus Infection:
-
To the main experimental plate, add the virus at a predetermined Multiplicity of Infection (MOI), typically 0.01 to 0.1. The MOI dictates the ratio of virus particles to cells.
-
Do not add the virus to the cytotoxicity plate or the "cells only" control wells.
-
-
Incubation:
-
Incubate both the experimental and cytotoxicity plates at 37°C with 5% CO₂ for 48-72 hours, or until the "virus only" control wells show 80-100% CPE when viewed under a microscope.
-
-
Assay Readout (Crystal Violet Staining):
-
Carefully remove the medium from all wells.
-
Fix the cells by adding 10% formalin for 20 minutes.
-
Wash the plates with water and stain the remaining viable cells with 0.5% Crystal Violet solution for 15 minutes.
-
Wash away excess stain and allow the plates to dry.
-
Solubilize the stain in each well (e.g., with methanol) and read the absorbance at ~570 nm using a plate reader. Causality: Crystal violet stains the proteins and DNA of adherent cells. In wells where the virus has killed the cells (CPE), there will be fewer cells to stain, resulting in a lower absorbance reading.
-
Data Analysis and Presentation
The absorbance data is used to determine the compound concentration that produces the desired effect.
-
Calculate Percent Inhibition/Viability:
-
For the antiviral plate: % Inhibition = [(OD_test - OD_virus) / (OD_cell - OD_virus)] * 100
-
For the cytotoxicity plate: % Viability = (OD_test / OD_cell) * 100 (Where OD is the Optical Density/Absorbance reading)
-
-
Determine EC₅₀ and CC₅₀:
-
Plot the percent inhibition/viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., dose-response curve fit) to calculate the EC₅₀ (the concentration that inhibits CPE by 50%) and the CC₅₀ (the concentration that reduces cell viability by 50%).
-
-
Calculate the Selectivity Index (SI):
-
SI = CC₅₀ / EC₅₀
-
The SI is a crucial metric for evaluating a compound's potential. A higher SI value indicates a greater therapeutic window, meaning the compound is effective against the virus at concentrations far below those at which it is toxic to host cells. An SI > 10 is generally considered a good starting point for a hit compound.
-
Data Summary Table:
| Compound ID | Amine Moiety (R-Group) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| CTRL-POS | Positive Control Drug | Value | >100 | >Value |
| LIB-001 | Benzylamine | Data | Data | Calculate |
| LIB-002 | 4-Fluoroaniline | Data | Data | Calculate |
| LIB-003 | Morpholine | Data | Data | Calculate |
| ...etc. | ...etc. | ... | ... | ... |
Conclusion
This compound is an excellent and commercially available scaffold for the rapid generation of diverse sulfonamide libraries. The synthetic protocols are robust and amenable to parallel synthesis, while the screening protocols provide a clear pathway for identifying initial hits. By systematically modifying the amine component reacted with this scaffold, researchers can efficiently explore the structure-activity relationships necessary to develop novel and potent antiviral agents. Compounds identified through this workflow with a promising Selectivity Index can then be advanced to secondary assays, mechanism-of-action studies, and lead optimization campaigns.
References
-
Supuran, C. T., & Casini, A. (2003). Anticancer and Antiviral Sulfonamides. Bentham Science Publishers. [Link]
-
Patsnap. (2025). Sulfamic Acid Derivatives as Novel Antiviral Agents. Patsnap Eureka. [Link]
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B. [Link]
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B. [Link]
-
Prosvirkin, A. V., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 51. [Link]
-
Kamal, M. (2025). The synthesis of sulfonamide-containing antiviral pyridines. Indian Journal of Heterocyclic Chemistry. [Link]
-
Prosvirkin, A. V., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 51. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Supuran, C. T., et al. (2004). Antiviral sulfonamide derivatives. Mini reviews in medicinal chemistry, 4(2), 143-51. [Link]
-
ResearchGate. (2004). Antiviral Sulfonamide Derivatives. Mini Reviews in Medicinal Chemistry. [Link]
-
Khan, K. M., et al. (2014). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. DARU Journal of Pharmaceutical Sciences, 22(1), 51. [Link]
-
Casini, A., et al. (2003). Anticancer and antiviral sulfonamides. Current medicinal chemistry. Anti-cancer agents, 3(3), 117-29. [Link]
-
Mandal, M. K., et al. (2021). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Heliyon, 7(7), e07481. [Link]
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- 7. This compound | C10H12ClNO4S2 | CID 2779793 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride and its Synthetic Derivatives
Abstract
This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride, a key bifunctional intermediate in pharmaceutical synthesis. Given its inherent reactivity, a multi-faceted analytical approach is crucial for confirming its identity, purity, and structural integrity, as well as that of its subsequent reaction products, such as novel sulfonamides. We present a suite of synergistic protocols encompassing chromatographic and spectroscopic techniques, designed for researchers, quality control analysts, and drug development professionals. The methodologies detailed herein—including HPLC, LC-MS, NMR, and FTIR—are presented with field-proven insights to ensure robust and reliable characterization, underpinning the principles of scientific integrity and data trustworthiness.
Introduction
This compound is a valuable reagent in medicinal chemistry and drug discovery. Its structure features a stable pyrrolidine sulfonamide group and a highly reactive sulfonyl chloride moiety on a central benzene ring. This bifunctionality allows for its use as a scaffold to synthesize a diverse library of complex sulfonamides, a class of compounds renowned for a wide spectrum of biological activities.[1][2]
Integrated Analytical Strategy
The successful characterization of this compound hinges on the synergistic application of both chromatographic and spectroscopic methods. Each technique provides a unique piece of the analytical puzzle, and together they form a self-validating system.
-
Chromatographic Methods (HPLC, LC-MS): Primarily used to determine purity, quantify the main component, and identify any impurities or degradation products.
-
Spectroscopic Methods (NMR, FTIR): Used for the definitive structural elucidation of the main component and the characterization of its functional groups.
-
Elemental Analysis: Provides ultimate confirmation of the empirical formula and serves as a fundamental check of purity.
The following diagram illustrates the logical workflow for a comprehensive analysis.
Sources
One-Pot Synthesis of Novel Bis-Sulfonamides from 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl Chloride: An Application Note and Protocol
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to the structure of a vast array of therapeutic agents. Since the discovery of the antibacterial properties of prontosil, the first commercially available sulfonamide, this moiety has been a privileged scaffold in drug design.[1][2] Its continued prevalence is a testament to its unique physicochemical properties, which often impart favorable pharmacokinetic profiles. Sulfonamides are bioisosteres of amides, offering similar geometric properties but with enhanced metabolic stability and a distinct hydrogen bonding profile.[3] This has led to their incorporation into drugs with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and diuretic agents.[4][5]
The synthesis of sulfonamides is a well-established transformation in organic chemistry, most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[6][7] This application note details a robust and efficient one-pot protocol for the synthesis of a diverse library of novel bis-sulfonamides starting from the commercially available 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride.[8] This method provides a straightforward and scalable route to novel chemical entities with potential applications in drug discovery and development. The resulting bis-sulfonamide architecture, where two sulfonamide groups are linked by a central aromatic ring, is of particular interest due to the potential for bivalent interactions with biological targets and unique pharmacological properties.[9]
Reaction Mechanism and Rationale
The one-pot synthesis of N-substituted 4-(pyrrolidine-1-sulfonyl)benzenesulfonamides from this compound and a primary or secondary amine follows a classical nucleophilic acyl substitution-type mechanism at the sulfonyl sulfur.
The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient pentacoordinate intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride leaving group and the formation of the new sulfur-nitrogen bond. A base, typically a tertiary amine such as triethylamine or pyridine, is employed to neutralize the hydrochloric acid (HCl) generated as a byproduct.[10] This is crucial as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The overall transformation is generally high-yielding and proceeds under mild conditions.
The choice of solvent is critical for ensuring the solubility of the reactants and facilitating the reaction. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to avoid any unwanted reactions with the highly reactive sulfonyl chloride.[10] The reaction is typically carried out at room temperature, although gentle heating may be employed to accelerate the reaction with less nucleophilic amines.
Experimental Workflow Diagram
Caption: A schematic overview of the one-pot synthesis of bis-sulfonamides.
Detailed Experimental Protocol
Materials and Equipment:
-
This compound
-
A selection of primary and secondary amines (aliphatic and aromatic)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et3N) or pyridine
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution (optional)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolve the starting material in a suitable volume of anhydrous DCM or THF (approximately 0.1-0.2 M concentration).
-
To this solution, add the desired primary or secondary amine (1.0-1.2 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.5-2.0 eq.) or pyridine (2.0-3.0 eq.) dropwise to the stirred solution.
-
After the addition of the base is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-12 hours. The progress of the reaction should be monitored by TLC until the starting sulfonyl chloride is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x volume of organic layer), water (2 x volume of organic layer), and brine (1 x volume of organic layer). If the product is suspected to be acidic, a wash with saturated aqueous NaHCO3 can be included before the brine wash.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-substituted 4-(pyrrolidine-1-sulfonyl)benzenesulfonamide.
Data Presentation: Representative Substrate Scope and Expected Products
The following table illustrates the expected products from the reaction of this compound with a variety of amines. The yields are hypothetical and based on typical outcomes for sulfonamide synthesis.
| Entry | Amine | Product Name | Expected Yield (%) |
| 1 | Aniline | 4-(Pyrrolidine-1-sulfonyl)-N-phenylbenzenesulfonamide | 85-95 |
| 2 | Benzylamine | N-Benzyl-4-(pyrrolidine-1-sulfonyl)benzenesulfonamide | 90-98 |
| 3 | Morpholine | 4-(Morpholinosulfonyl)-1-(pyrrolidin-1-ylsulfonyl)benzene | 90-98 |
| 4 | n-Butylamine | N-Butyl-4-(pyrrolidine-1-sulfonyl)benzenesulfonamide | 88-96 |
| 5 | Cyclohexylamine | N-Cyclohexyl-4-(pyrrolidine-1-sulfonyl)benzenesulfonamide | 85-95 |
| 6 | 8-Aminoquinoline | 4-(Pyrrolidine-1-sulfonyl)-N-(quinolin-8-yl)benzenesulfonamide[11] | 80-90 |
Characterization of Products
The synthesized bis-sulfonamides should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy should be used to confirm the structure of the products. The disappearance of the amine N-H protons (for primary amines) and the appearance of a sulfonamide N-H proton (for primary amine products) in the 1H NMR spectrum are indicative of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular weight and elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the S=O stretches of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).
Safety and Handling Precautions
-
This compound is a sulfonyl chloride and should be handled with care. It is corrosive and moisture-sensitive.[8]
-
The reaction should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Amines can be corrosive and have strong odors. Handle them in a fume hood.
-
Triethylamine and pyridine are flammable and have strong odors. Handle them with care in a fume hood.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40 °C). Ensure that the reagents and solvents are anhydrous, as moisture can hydrolyze the sulfonyl chloride.
-
Incomplete Reaction: If the starting sulfonyl chloride is not fully consumed, add an additional portion of the amine and base and continue stirring.
-
Purification Difficulties: If the product is difficult to purify by column chromatography, consider recrystallization from a suitable solvent system.
Conclusion
This application note provides a comprehensive and practical guide for the one-pot synthesis of novel bis-sulfonamides from this compound. The described protocol is robust, scalable, and applicable to a wide range of primary and secondary amines, allowing for the efficient generation of diverse chemical libraries for screening in drug discovery and other applications. The resulting bis-sulfonamides are of significant interest for their potential biological activities and represent a valuable addition to the chemical space available to medicinal chemists.
Chemical Reaction Pathway
Caption: General reaction scheme for the synthesis of bis-sulfonamides.
References
-
PubChem. 4-(Pyrrolidine-1-sulfonyl)-N-quinolin-8-yl-benzenesulfonamide. Available from: [Link]
-
Harmata, M., & Hong, X. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 70(14), 5764–5765. Available from: [Link]
-
PubChem. N-(2-methylphenyl)-4-(pyrrolidine-1-carbonyl)benzenesulfonamide. Available from: [Link]
-
Al-Hourani, B. J., Al-Awaida, W., Matalkah, A., & Al-Qtaitat, A. (2019). Synthesis and antimicrobial activity of some new macrocyclic bis-sulfonamide and disulfides. Journal of Sulfur Chemistry, 40(6), 639-650. Available from: [Link]
-
Alam, M. S., & Lee, D. U. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 153. Available from: [Link]
-
Figueroa-Valverde, L., Rosas-Nexticapa, M., Alvarez-Ramirez, M., Pool-Gomez, E., & Lopez-Ramos, M. (2021). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Pharmacy & Pharmacognosy Research, 9(1), 84-95. Available from: [Link]
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Zia-ur-Rehman, M., Choudary, J. A., Khan, M. A., Shad, M. A., & Siddiqui, S. Z. (2013). Synthesis, characterization, and antibacterial activities of novel sulfonamides derived through condensation of amino group containing drugs, amino acids, and their analogs. Journal of the Chilean Chemical Society, 58(3), 1845-1851. Available from: [Link]
-
Wang, Z., Yin, G., & Wu, J. (2019). Optimization of reaction conditions for the synthesis of sulfonyl chlorides from sulfonyl hydrazides. Tetrahedron Letters, 60(43), 151167. Available from: [Link]
-
Alam, M. S., & Lee, D. U. (2005). Biological activities of sulfonamides. ResearchGate. Available from: [Link]
-
Gümüş, M. K., Ulusoy, G., & Öztekin, A. (2020). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1286-1297. Available from: [Link]
-
Ugwu, D. I., Okoro, U. C., & Eze, F. U. (2020). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl) Sulfonyl] Pyrrolidine-2-Carboxyllic Acid. Journal of Chemistry, 2020, 8896138. Available from: [Link]
-
Bowser, J. R., & Williams, P. J. (2006). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 47(49), 8771-8773. Available from: [Link]
-
Singh, R. P., & Kumar, V. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. Available from: [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2018). Synthesis, and Biological Investigation of Bis [N-(4-Pyridyl) Sulfonamide] Dichloride Palladium: MEP, and Molecular Docking as an Antibacterial and an Anticancer Agents. Journal of Chemistry, 2018, 6451812. Available from: [Link]
-
Khan, M. A., Zia-ur-Rehman, M., & Siddiqui, S. Z. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1088. Available from: [Link]
-
Sharma, P., & Kumar, A. (2024). Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. ResearchGate. Available from: [Link]
-
Everitt, J. T., et al. (2018). Design and Optimization of Sulfone Pyrrolidine Sulfonamide Antagonists of Transient Receptor Potential Vanilloid-4 with in Vivo Activity in a Pulmonary Edema Model. Journal of Medicinal Chemistry, 61(24), 11209-11220. Available from: [Link]
-
Pedersen, P. S., Blakemore, D. C., Chinigo, G. M., Knauber, T., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189-21196. Available from: [Link]
-
Al-Ghorbani, M., et al. (2021). Molecular properties prediction, synthesis, and antimicrobial activity of bis(azolyl)sulfonamidoacetamides. Molecules, 26(9), 2748. Available from: [Link]
-
Zhang, Y., et al. (2021). Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. Molecules, 26(12), 3681. Available from: [Link]
-
Pedersen, P. S., Blakemore, D. C., Chinigo, G. M., Knauber, T., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PubMed. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Davies, T. Q., Hall, A., & Willis, M. C. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie International Edition, 56(47), 14937-14941. Available from: [Link]
Sources
- 1. WO2004020401A1 - Synthesis of sulfonamide derivatives - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 5. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. cbijournal.com [cbijournal.com]
- 8. 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound - Google Patents [patents.google.com]
- 10. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride
Welcome to the technical support center for 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for the successful application of this versatile reagent.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and properties of this compound.
Q1: What are the primary applications of this compound?
A1: this compound is predominantly used as a building block in medicinal chemistry and organic synthesis. Its reactive sulfonyl chloride group allows for the straightforward formation of complex sulfonamides by reacting with primary or secondary amines. These sulfonamide moieties are crucial pharmacophores in a wide range of therapeutic agents.
Q2: How should I properly store and handle this reagent?
A2: Sulfonyl chlorides are highly sensitive to moisture.[1][2] Hydrolysis is a primary cause of degradation, leading to the formation of the corresponding sulfonic acid and corrosive HCl gas.[1] To ensure the reagent's integrity, follow these storage and handling guidelines:
-
Storage: Store in a tightly sealed, moisture-proof container in a cool, dry, and well-ventilated area. Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent exposure to ambient moisture.[1]
-
Handling: Always handle the reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use anhydrous solvents and dry glassware to prevent hydrolysis during your reaction setup.[1] It is advisable to work under an inert atmosphere, especially when handling small quantities or for reactions sensitive to moisture.
Q3: What are the typical characterization data for this compound?
A3: The compound has the molecular formula C₁₀H₁₂ClNO₄S₂ and a molecular weight of approximately 309.8 g/mol .[3] Key identifiers include its CAS Number: 165669-32-9.[3] For structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are essential. High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis.[4]
Troubleshooting Guide: Sulfonamide Synthesis
This section provides solutions to common problems encountered during the synthesis of sulfonamides using this compound.
Problem 1: Low or No Yield of Desired Sulfonamide
This is one of the most frequent issues, often stemming from a few key factors.
Probable Cause A: Degraded Sulfonyl Chloride The sulfonyl chloride moiety is highly electrophilic and susceptible to hydrolysis by ambient moisture or residual water in solvents, which converts it to the unreactive sulfonic acid.[1][5]
-
Solution:
-
Verify Reagent Quality: If possible, check the purity of the starting material via ¹H NMR.
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, solvent purification system).
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize contact with air.[1]
-
Probable Cause B: Inappropriate Base Selection or Stoichiometry The choice and amount of base are critical. The base neutralizes the HCl byproduct generated during the reaction.[6] An unsuitable base can lead to side reactions or incomplete conversion.
-
Solution:
-
Use a Non-Nucleophilic Base: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used as they are non-nucleophilic and effectively scavenge HCl.[7]
-
Consider Pyridine: Pyridine can also be used; it acts as a base and can sometimes serve as a nucleophilic catalyst, potentially accelerating the reaction.[7][8]
-
Optimize Stoichiometry: Use at least one equivalent of the base to neutralize the generated HCl. Often, a slight excess (1.1-1.5 equivalents) is beneficial to drive the reaction to completion.
-
Probable Cause C: Low Reactivity of the Amine Electron-deficient or sterically hindered amines can exhibit low nucleophilicity, leading to slow or incomplete reactions.
-
Solution:
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Increase Reaction Time: Allow the reaction to stir for an extended period (e.g., 12-24 hours).
-
Use a More Forcing Base: In some cases, a stronger base like sodium hydride (NaH) might be necessary, particularly for less nucleophilic amines, although this requires strictly anhydrous conditions.[7]
-
Problem 2: Formation of Di-sulfonated Byproduct
When using a primary amine (R-NH₂), a common side reaction is the formation of the di-sulfonated product, R-N(SO₂R')₂.[6]
Probable Cause: Deprotonation of the Mono-sulfonamide The initially formed mono-sulfonamide (R-NH-SO₂R') has an acidic N-H proton. In the presence of excess base, this proton can be removed to form a nucleophilic anion, which then reacts with a second molecule of the sulfonyl chloride.[6][9]
-
Solution:
-
Control Stoichiometry: Use a precise molar ratio, typically with the sulfonyl chloride as the limiting reagent or in a slight excess (e.g., 1.05 equivalents).
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C).[6] This maintains a low concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[6]
-
Use a Weaker or Hindered Base: Consider using a weaker base like pyridine or a sterically hindered base like 2,6-lutidine to minimize deprotonation of the mono-sulfonamide product.[6]
-
Problem 3: Difficult Purification
The crude product mixture may contain unreacted starting materials, the sulfonic acid hydrolysis product, and other byproducts, complicating purification.
Probable Cause: Ineffective Work-up or Inappropriate Purification Method A standard aqueous work-up might not effectively remove all impurities, and the chosen purification technique may not be suitable for the compound's properties.
-
Solution:
-
Aqueous Work-up: During the work-up, use cold water or brine and minimize contact time to prevent hydrolysis of any unreacted sulfonyl chloride.[5] An acidic wash (e.g., dilute HCl) can remove excess amine base, while a basic wash (e.g., saturated NaHCO₃) can remove the sulfonic acid byproduct.
-
Recrystallization: For solid products, recrystallization is an effective method for achieving high purity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[4][10]
-
Column Chromatography: Flash column chromatography on silica gel is a versatile method for separating the desired product from impurities.[4] A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate) is typically effective.
-
Optimized Experimental Protocol & Data
This section provides a general, optimized protocol for the sulfonylation of a primary amine and a table summarizing key reaction parameters.
Standard Protocol for Sulfonamide Synthesis
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 mmol, 1.0 eq) and a suitable base (e.g., pyridine, 1.5 mmol, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF, ~0.1 M).[6]
-
Cooling: Cool the stirred reaction mixture to 0 °C using an ice-water bath.[6]
-
Reagent Addition: In a separate flask, dissolve this compound (1.05 mmol, 1.05 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 30-60 minutes using a syringe pump or dropping funnel.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.[6]
-
Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.[6]
Table 1: Optimization of Reaction Conditions
| Parameter | Recommended Condition | Rationale / Causality |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) | Aprotic solvents prevent reaction with the sulfonyl chloride. Anhydrous conditions are critical to prevent hydrolysis of the starting material.[1][6] |
| Base | Pyridine, Triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA) | Neutralizes the HCl byproduct. Pyridine can act as a nucleophilic catalyst. TEA and DIPEA are non-nucleophilic and sterically hindered.[6][7] |
| Temperature | 0 °C to Room Temperature | Initial cooling during addition minimizes side reactions like di-sulfonylation. Allowing the reaction to warm to RT ensures completion.[6] |
| Stoichiometry (Amine:Sulfonyl Chloride:Base) | 1 : 1.05 : 1.5 | A slight excess of the sulfonyl chloride ensures full conversion of the amine. Excess base neutralizes all generated HCl.[6] |
Visualizing the Reaction and Troubleshooting
Workflow for Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing and solving issues of low reaction yield.
Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.
Reaction Pathway: Main Reaction vs. Side Reactions
This diagram illustrates the desired reaction pathway versus the two most common side reactions: hydrolysis and di-sulfonylation.
Caption: Competing reaction pathways in sulfonamide synthesis.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. J Org Chem, 48, 4111. As cited in PMC.
- BenchChem. (n.d.). Technical Support Center: Sulfonylation of Primary Amines.
- Paterson, J. C., & Gordon, J. E. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020).
- BenchChem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
- Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. (n.d.).
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4).
- CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021). YouTube.
- 26.04 Protecting Groups for Amines: Sulfonamides. (2020). YouTube.
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 3. This compound | C10H12ClNO4S2 | CID 2779793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cbijournal.com [cbijournal.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Purification of Products from Reactions with 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of products synthesized using 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride. The following sections are designed to help you diagnose and resolve common challenges encountered during your experimental workflows, ensuring the integrity and purity of your final compounds.
I. Foundational Concepts: Understanding the Chemistry
Before delving into troubleshooting, it is crucial to understand the fundamental chemical principles at play. The reaction of this compound with a nucleophile, typically a primary or secondary amine, is a nucleophilic acyl substitution at the sulfonyl group.
The primary challenges in these reactions stem from the high reactivity of the sulfonyl chloride group, which makes it susceptible to hydrolysis, and the potential for side reactions, particularly with primary amines. Effective purification strategies are therefore designed to address these issues systematically.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of sulfonamides derived from this compound.
Issue 1: Low Yield of the Desired Sulfonamide
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting amine.
-
A polar, UV-active spot is observed at the baseline of the TLC plate.
Possible Causes & Solutions:
-
Hydrolysis of the Sulfonyl Chloride: this compound is highly reactive and susceptible to hydrolysis by residual water in the solvent or on the glassware.[1] This hydrolysis converts the reactive sulfonyl chloride into the unreactive 4-(pyrrolidine-1-sulfonyl)benzenesulfonic acid.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the nucleophilicity of the amine and the stability of the reactants.
-
Solution: A non-nucleophilic organic base, such as triethylamine or pyridine, is recommended to neutralize the HCl byproduct without competing with the amine nucleophile. The solvent should be inert and capable of dissolving both reactants; dichloromethane and tetrahydrofuran are common choices.[2]
-
Issue 2: Multiple Products Observed in the Reaction Mixture
Symptoms:
-
TLC or LC-MS analysis reveals the presence of the desired monosulfonamide along with a less polar byproduct.
Possible Cause:
-
Formation of a Bis-Sulfonylated Product: When using a primary amine, a common side reaction is the formation of a bis-sulfonylated product, where two molecules of the sulfonyl chloride react with the primary amine.[2]
Solutions:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride to favor the formation of the monosulfonamide.
-
Slow Addition: Add the this compound solution dropwise to the cooled amine solution (0 °C) to maintain a low concentration of the sulfonyl chloride and minimize the chances of double addition.[2]
Issue 3: Difficulty in Removing Unreacted this compound
Symptoms:
-
The unreacted sulfonyl chloride co-elutes with the desired product during column chromatography.
-
The final product is contaminated with the sulfonyl chloride, as confirmed by NMR or MS analysis.
Possible Cause:
-
The polarity of the desired product is very similar to that of the starting sulfonyl chloride.
Solutions:
-
Quenching: Before the aqueous workup, quench the excess sulfonyl chloride by adding a nucleophilic reagent that will convert it into a more easily separable compound.
-
With an Amine: Add a simple, volatile amine like piperidine or morpholine to the reaction mixture. This will form a more polar sulfonamide that can be easily separated by chromatography or an acidic wash.
-
With Water/Aqueous Base: While this can be effective, it is often slower and can lead to the formation of the sulfonic acid, which may complicate the workup. If this method is chosen, ensure vigorous stirring to facilitate the reaction.
-
-
Scavenger Resins: Use a polymer-bound amine scavenger resin. These resins react with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide can be removed by simple filtration.
Issue 4: Product Co-elutes with 4-(Pyrrolidine-1-sulfonyl)benzenesulfonic acid
Symptoms:
-
During column chromatography, it is difficult to separate the desired product from a very polar, UV-active impurity.
Possible Cause:
-
The desired product has a polarity similar to that of the sulfonic acid byproduct formed from the hydrolysis of the starting sulfonyl chloride.
Solution:
-
Basic Wash: During the aqueous workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the sulfonic acid, forming a water-soluble salt that will be extracted into the aqueous layer.
III. Experimental Protocols & Workflows
General Reaction Workflow
Caption: General workflow for sulfonamide synthesis and purification.
Protocol 1: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Use a silica gel 60 F254 plate.
-
Choose a Solvent System: A good starting point is a mixture of hexanes and ethyl acetate. The sulfonamide product is generally more polar than the sulfonyl chloride.
-
Starting Ratio: Begin with a 7:3 mixture of Hexanes:Ethyl Acetate.
-
Optimization:
-
If all spots are near the baseline (low Rf), increase the polarity by adding more ethyl acetate.
-
If all spots are near the solvent front (high Rf), decrease the polarity by adding more hexanes.
-
-
-
Spot the Plate: On the baseline, spot the starting amine, the this compound, and the reaction mixture.
-
Develop and Visualize: Develop the plate in the chosen solvent system and visualize under UV light (254 nm).
| Compound | Expected Rf (7:3 Hexanes:EtOAc) |
| This compound | High |
| Starting Amine | Varies (Depends on structure) |
| Sulfonamide Product | Intermediate to Low |
| 4-(Pyrrolidine-1-sulfonyl)benzenesulfonic acid (Hydrolysis Byproduct) | Baseline |
Protocol 2: Aqueous Workup and Extraction
-
Quench the Reaction: If necessary, add a quenching agent as described in the troubleshooting section.
-
Dilute: Dilute the reaction mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (to remove excess amine and organic base).
-
Saturated aqueous NaHCO₃ (to remove the sulfonic acid byproduct).
-
Brine (to remove residual water).
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 3: Purification by Column Chromatography
-
Choose a Solvent System: Based on your TLC analysis, select a solvent system that provides good separation between your product and any impurities. A common starting point for normal-phase chromatography on silica gel is a mixture of hexane and ethyl acetate.[3]
-
Pack the Column: Prepare a silica gel column using the chosen solvent system. The weight of the silica gel should be 20-50 times the weight of your crude product.[4]
-
Load the Sample: Dissolve your crude product in a minimal amount of the elution solvent and load it onto the column.
-
Elute and Collect Fractions: Elute the column with your chosen solvent system, collecting fractions. For difficult separations, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective.[5]
-
Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and concentrate under reduced pressure to obtain your purified sulfonamide.
IV. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound? A1: This compound is corrosive and causes severe skin burns and eye damage.[6] It is also harmful if swallowed and may cause respiratory irritation.[6] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
Q2: My this compound is old. Can I still use it? A2: It is not recommended. Over time, sulfonyl chlorides can hydrolyze due to atmospheric moisture, leading to a lower concentration of the active reagent and consequently, lower yields. It is best to use a fresh or properly stored sulfonyl chloride.
Q3: Can I use an aqueous base like sodium hydroxide for this reaction? A3: While possible under certain conditions (e.g., Schotten-Baumann conditions), using an aqueous base significantly increases the risk of hydrolyzing the sulfonyl chloride. For most laboratory-scale syntheses, an organic, non-nucleophilic base in an anhydrous organic solvent is preferred.
Q4: How do I know when my reaction is complete? A4: The most reliable way to monitor the reaction is by TLC or LC-MS. The reaction is considered complete when the limiting reagent (either the amine or the sulfonyl chloride) is no longer visible.
V. References
Sources
Technical Support Center: A Researcher's Guide to 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride
Welcome to the technical support center for 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its handling and storage. As a highly reactive sulfonyl chloride, improper handling can lead to degradation, compromising the accuracy and reproducibility of your experimental results. This document provides in-depth technical guidance, troubleshooting, and best practices to prevent degradation and ensure optimal performance in your research.
Introduction: The Challenge of Stability
This compound is a valuable intermediate in organic synthesis, particularly in the development of novel sulfonamides. However, its utility is intrinsically linked to its purity. The electrophilic sulfur atom in the sulfonyl chloride group makes the molecule highly susceptible to nucleophilic attack, with ambient moisture being the most common culprit. Hydrolysis leads to the formation of the corresponding sulfonic acid and hydrochloric acid, rendering the reagent inactive for its intended purpose.[1] This guide will equip you with the knowledge to mitigate this primary degradation pathway and address other potential handling issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is highly recommended to store it under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.[2] For extended storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.[3]
Q2: I've just received a new bottle. What should I do first?
A2: Upon receipt, visually inspect the compound. It should be a solid.[4] Note the date of receipt on the bottle. Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold solid. It is best practice to open and handle the reagent in a glove box or under a stream of inert gas.
Q3: What are the visible signs of degradation?
A3: The primary visual cue of degradation is a change in the physical appearance of the solid, such as clumping or the development of a dark color.[5] As degradation by hydrolysis produces hydrochloric acid, you might also notice a faint, sharp odor upon opening the container, or fuming in a humid environment.
Q4: How does moisture lead to the degradation of this compound?
A4: The sulfonyl chloride functional group is highly reactive towards water. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield 4-(Pyrrolidine-1-sulfonyl)benzenesulfonic acid and hydrochloric acid. This process is irreversible and renders the reagent useless for subsequent sulfonylation reactions.[1][6]
Visualizing the Primary Degradation Pathway: Hydrolysis
The following diagram illustrates the nucleophilic attack of water on the sulfonyl chloride, leading to its decomposition.
Caption: Hydrolysis mechanism of this compound.
Troubleshooting Guide
This section addresses common problems encountered during experiments that may be linked to the handling and storage of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or no yield in my sulfonylation reaction. | Degraded Reagent: The most likely cause is that the sulfonyl chloride has hydrolyzed due to improper storage or handling, reducing the amount of active reagent available for your reaction. | 1. Assess Purity: Before use, check the purity of your reagent using the TLC or NMR methods outlined in the "Assessing Reagent Purity" section below.2. Use a Fresh Bottle: If significant degradation is suspected, it is best to use a new, unopened bottle of the reagent.3. Improve Handling: Ensure all future handling is performed under strictly anhydrous conditions (e.g., in a glovebox or with oven-dried glassware under an inert atmosphere).[7] |
| My reaction mixture is turning dark brown/black. | Thermal Decomposition: While hydrolysis is the primary concern at room temperature, sulfonyl chlorides can undergo thermal decomposition at elevated temperatures, which can lead to the formation of colored byproducts.[8][9] | 1. Lower Reaction Temperature: If your protocol allows, consider running the reaction at a lower temperature.2. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can be initiated at higher temperatures. |
| I'm observing unexpected spots on my TLC or peaks in my NMR/LC-MS. | Presence of Degradation Products: The primary degradation byproduct is 4-(Pyrrolidine-1-sulfonyl)benzenesulfonic acid. This sulfonic acid will have a different polarity and distinct NMR signals compared to the starting material. | 1. Identify the Byproduct: The sulfonic acid is much more polar than the sulfonyl chloride and will have a lower Rf value on a normal phase TLC plate. In a ¹H NMR spectrum, the aromatic protons of the sulfonic acid will likely be shifted slightly compared to the sulfonyl chloride.2. Purify the Reagent: If the level of impurity is low, you may be able to purify the sulfonyl chloride. However, given its reactivity, purchasing a fresh batch is often more practical.[9] |
| Difficulty in dissolving the reagent. | Partial Hydrolysis: The sulfonic acid byproduct has different solubility characteristics than the parent sulfonyl chloride, which could affect its dissolution in your reaction solvent. | 1. Confirm Solubility: Check the solubility of your reagent in a small amount of your reaction solvent. If it does not dissolve as expected, this could be an indication of degradation.2. Solvent Purity: Ensure your reaction solvent is anhydrous, as residual water can cause localized degradation at the solid-liquid interface. |
Assessing Reagent Purity: Experimental Protocols
Verifying the purity of your this compound before use is a critical step for reproducible results. Here are two recommended methods.
Protocol 1: Thin-Layer Chromatography (TLC) for Rapid Purity Assessment
This method provides a quick, qualitative assessment of the reagent's purity.
Materials:
-
TLC plate (silica gel 60 F254)
-
Developing chamber
-
Mobile Phase: 15-30% Ethyl acetate in Hexanes[2]
-
UV lamp (254 nm)
Procedure:
-
Prepare a small sample of the sulfonyl chloride by dissolving a few milligrams in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto the baseline of the TLC plate.
-
Develop the plate in the chamber with the prepared mobile phase.
-
After the solvent front has reached the top of the plate, remove it and allow it to dry.
-
Visualize the spots under a UV lamp.
Interpretation:
-
A pure sample should show a single, well-defined spot.
-
The presence of a more polar spot (lower Rf value, closer to the baseline) is indicative of the sulfonic acid degradation product.
Protocol 2: ¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation
¹H NMR provides a more detailed and quantitative assessment of purity.[10]
Sample Preparation:
-
Dissolve 5-10 mg of the sulfonyl chloride in approximately 0.7 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.
-
Ensure the solvent is free from water to prevent degradation during the analysis.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
Interpretation:
-
This compound (Predicted ¹H NMR):
-
Aromatic Protons: Two sets of doublets in the aromatic region (approximately 7.8-8.2 ppm), each integrating to 2H.
-
Pyrrolidine Protons: Two multiplets corresponding to the pyrrolidine ring protons (likely in the range of 1.8-2.0 ppm and 3.2-3.4 ppm).
-
-
4-(Pyrrolidine-1-sulfonyl)benzenesulfonic acid (Degradation Product - Predicted ¹H NMR):
-
Aromatic Protons: The aromatic protons will still appear as two doublets but may be shifted slightly downfield due to the change in the electronic environment of the sulfonyl group.
-
Acidic Proton: A broad singlet may be observable, depending on the solvent and concentration.
-
The presence of a second set of aromatic signals indicates the presence of the sulfonic acid impurity. The relative integration of these peaks can be used to estimate the purity of the reagent.
Safe Handling and Personal Protective Equipment (PPE)
As a Senior Application Scientist, I must emphasize that safety is paramount when working with reactive chemicals.
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[2]
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat. Ensure arms are fully covered.
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Spills: Absorb spills with an inert, dry material and dispose of it as hazardous waste. Do not use water to clean up spills.
-
Summary of Best Practices
To prevent the degradation of this compound, adhere to the following workflow:
Caption: Recommended workflow for handling this compound.
By implementing these handling and storage protocols, researchers can ensure the integrity of their this compound, leading to more reliable and reproducible experimental outcomes.
References
- Iino, M., Nambu, H., & Matsuda, M. (1980). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry, 45(7), 1311–1314.
-
ACS Publications. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Verma, B. C., Sharma, N. K., Sharma, U., Sharma, D. K., & Sud, R. C. (1987). ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical, 26A(11), 980-981.
-
PatSnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Eureka. Retrieved from [Link]
-
PubMed. (2025, October 28). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. Retrieved from [Link]
-
ResearchGate. (2019, April 27). How to test the purity of p-toluenesulfonyl chloride (TsCl). Retrieved from [Link]
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride. Retrieved from [Link]
-
OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
-
Loba Chemie. (2019, May 3). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
- Lambert, T. H., & Nacsa, E. D. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
-
ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method benzene sulfonyl chloride and diphenylsulfone.
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
Sources
- 1. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Khan Academy [khanacademy.org]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 7. youtube.com [youtube.com]
- 8. This compound | C10H12ClNO4S2 | CID 2779793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating Common Challenges in Reactions Involving Sulfonyl Chlorides
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This resource is designed to provide expert guidance and practical solutions for the common issues encountered when working with sulfonyl chlorides. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reactions, and ensure the integrity of your results.
Introduction: The Dual Nature of Sulfonyl Chloride Reactivity
Sulfonyl chlorides (R-SO₂Cl) are powerful and versatile reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters.[1][2] Their high reactivity, stemming from the electron-withdrawing nature of the sulfonyl group which makes the chloride a good leaving group, is both a significant advantage and a source of potential complications.[1] Understanding the delicate balance of their reactivity is paramount to successful experimentation. This guide will delve into the most frequent challenges, providing not just solutions, but also the underlying chemical principles to foster a deeper understanding of your reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries researchers have when working with sulfonyl chlorides.
Q1: My reaction with a sulfonyl chloride is giving a very low yield. What are the most likely culprits?
A low yield in a sulfonyl chloride reaction can often be attributed to a few key factors. The primary suspect is often the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive under the desired reaction conditions.[3][4][5] This is especially problematic during aqueous workups.[3][6] Other significant causes include the degradation of the starting material or product, and the formation of unwanted side products.[3]
Q2: I'm observing the formation of a significant, often insoluble, white solid in my reaction. What could it be?
If you are performing a sulfonamide synthesis with an amine and a base like pyridine, the white solid is very likely the hydrochloride salt of the base (e.g., pyridinium hydrochloride). This is a common byproduct of the reaction. In other cases, particularly in chlorosulfonation reactions, the formation of a diaryl sulfone as a byproduct can be observed.[3]
Q3: Why is my sulfonyl chloride reagent turning yellow or brown upon storage?
The discoloration of sulfonyl chlorides, particularly sulfuryl chloride (SO₂Cl₂), upon standing is often due to a slight dissociation into sulfur dioxide (SO₂) and chlorine (Cl₂), which can impart a yellowish tint.[7] For other organic sulfonyl chlorides, color change can be a sign of decomposition, potentially leading to the formation of colored impurities.[6]
Q4: Are there significant differences in the stability and reactivity between aromatic and aliphatic sulfonyl chlorides?
Yes, there are notable differences. Aromatic sulfonyl chlorides are generally more stable than their aliphatic counterparts. The mechanisms of their reactions, particularly hydrolysis, can also differ. For instance, alkanesulfonyl chlorides with an α-hydrogen can undergo elimination to form highly reactive sulfene intermediates, a pathway not available to arenesulfonyl chlorides.[8]
In-Depth Troubleshooting Guides
This section provides a more detailed, question-and-answer-based approach to specific experimental problems.
Guide 1: Addressing Low Yields and Reaction Failures
Q: My primary issue is a consistently low yield when reacting an alcohol with an arylsulfonyl chloride in the presence of pyridine. How can I troubleshoot this?
A: Let's break down the potential causes and solutions systematically. A low yield in this classic reaction often points to issues with reactants, reaction conditions, or the workup procedure.
Causality Chain for Low Yield:
-
Reagent Quality: The sulfonyl chloride may have hydrolyzed due to improper storage. The alcohol could be wet, or the solvent may contain water.
-
Reaction Conditions: The temperature might be too low, leading to a slow reaction rate, or too high, causing decomposition. The reaction time may be insufficient.
-
Competitive Side Reactions: The primary competing reaction is the hydrolysis of the sulfonyl chloride.[4][9]
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
Step-by-Step Protocol for Optimizing the Reaction:
-
Reagent and Glassware Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).
-
Use freshly opened or properly stored sulfonyl chloride. If in doubt, a simple proton NMR can help assess its purity.
-
Use anhydrous solvent, preferably from a freshly opened bottle or a solvent purification system.
-
If the alcohol is a solid, dry it in a vacuum oven. If it is a liquid, consider drying it over molecular sieves.
-
-
Reaction Setup and Execution:
-
Dissolve the alcohol and pyridine in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride dropwise or in small portions to control any exotherm.
-
Allow the reaction to stir at 0 °C for a period (e.g., 30 minutes) and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup Procedure:
-
Perform any aqueous washes quickly and with cold solutions to minimize hydrolysis of the product and any remaining sulfonyl chloride.[6]
-
Promptly extract the product into a suitable organic solvent.
-
Dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄ before concentrating.
-
Guide 2: Identifying and Minimizing Side Products
Q: My reaction is producing multiple spots on a TLC plate, and purification is difficult. What are the common side products and how can I avoid them?
A: The formation of multiple products is a common headache. Let's identify the likely culprits and discuss strategies to suppress their formation.
Common Side Products in Sulfonyl Chloride Reactions:
| Side Product | Common Cause(s) | Proposed Solution(s) |
| Sulfonic Acid | Hydrolysis of the sulfonyl chloride by trace water in reagents or during workup.[5] | Use anhydrous conditions; perform aqueous workup quickly and at low temperatures.[6] |
| Diaryl Sulfone | A common byproduct in chlorosulfonation reactions, especially with an insufficient excess of the chlorosulfonating agent.[3] | Use a sufficient excess of the chlorosulfonating agent and control the addition rate and temperature. |
| Over-sulfonylation/ Chlorination | Reaction conditions are too harsh (e.g., high temperature, strong Lewis acid catalyst). | Use milder reaction conditions, such as a lower temperature or a less reactive sulfonating agent. |
| Elimination Products | For reactions with secondary or tertiary alcohols, the sulfonate ester can be eliminated to form an alkene, especially with a non-nucleophilic base. | Use a nucleophilic base like pyridine and avoid excessive heating. |
Visualizing Competing Reaction Pathways:
Caption: Competing Nucleophilic Attack vs. Hydrolysis.
Guide 3: Purification and Isolation Challenges
Q: I've completed my reaction, but I'm struggling to isolate a pure product. My crude material is an oily substance, and I have difficulty removing the sulfonic acid byproduct. What purification strategies do you recommend?
A: Purification can indeed be challenging due to the polar nature of both the desired products and the common byproducts. An oily crude product often indicates the presence of residual solvents or impurities.
Systematic Purification Workflow:
-
Initial Workup - Removing the Bulk of Impurities:
-
Base Wash: A wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) can help remove the acidic sulfonic acid byproduct by converting it to its more water-soluble salt.
-
Water Wash: To remove any remaining water-soluble salts and byproducts.
-
Brine Wash: To aid in the separation of the aqueous and organic layers and to remove the bulk of the water from the organic layer.
-
-
Chromatography - The Workhorse of Purification:
-
Flash Column Chromatography: This is the most common method for purifying sulfonate esters and sulfonamides. A silica gel stationary phase is typically used. The mobile phase is usually a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Reverse-Phase Chromatography (HPLC): For highly polar compounds that are difficult to purify on silica gel, reverse-phase chromatography (e.g., with a C18 stationary phase) using a water/acetonitrile or water/methanol gradient can be very effective.[10]
-
-
Crystallization - For High Purity:
-
If your product is a solid, crystallization can be an excellent final purification step to obtain a highly pure material. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Purification Strategy Diagram:
Caption: General Purification Workflow for Sulfonylated Products.
Best Practices for Handling and Storage
To prevent many of the issues discussed above, proper handling and storage of sulfonyl chlorides are crucial.
-
Storage: Store sulfonyl chlorides in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and alcohols.[11][12] The containers should be tightly sealed, and for particularly sensitive compounds, storage under an inert atmosphere is recommended.
-
Handling: Always handle sulfonyl chlorides in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] They are corrosive and can react violently with water, liberating toxic gases like HCl.[11]
References
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
- Gnedin, B G, et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.); 24:4.
- Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides1. Canadian Science Publishing.
- Sulfonyl Chloride Definition - Organic Chemistry Key Term. Fiveable.
- Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.
- Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
- Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. American Chemical Society.
- Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides.
- SULPHURYL CHLORIDE. SD Fine-Chem.
- Purification of sulfonic acids. Google Patents.
- Purification of alkyl aryl sulfonates. Google Patents.
- How to purify a sulfonated porphyrins or the other organic compounds?. ResearchGate.
- Sulfuryl chloride. PubChem.
- Any tips on cleaning up SO2Cl2 chlorination reactions?. Reddit.
- SAFETY DATA SHEET. Fisher Scientific.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Sulfonyl halide. Wikipedia.
- Sulfonyl chloride – Knowledge and References. Taylor & Francis.
- SAFETY DATA SHEET. Fisher Scientific.
Sources
- 1. fiveable.me [fiveable.me]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfuryl chloride | SO2Cl2 | CID 24648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Monitoring Reactions with 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions in a user-friendly question-and-answer format. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the successful monitoring and outcome of your reactions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the reaction process, offering explanations and actionable solutions grounded in chemical principles.
Question 1: My TLC analysis shows multiple spots, and it's unclear if the reaction is complete. How can I improve my TLC monitoring?
Answer: Effective Thin-Layer Chromatography (TLC) is crucial for real-time reaction tracking. Ambiguous results often stem from an inappropriate solvent system or improper spotting techniques.
Causality and Protocol: The key to good separation on TLC is selecting a mobile phase that allows for differential migration of your starting materials and products based on polarity. The this compound is a relatively polar starting material, while the resulting sulfonamide's polarity will depend on the amine used. Generally, the sulfonamide product is more polar than the sulfonyl chloride starting material.
Recommended TLC Protocol:
-
Plate Preparation: Use silica gel plates (e.g., Silica Gel 60 F254). With a pencil, gently draw a baseline about 1 cm from the bottom.[1]
-
Spotting: On the baseline, apply three separate spots using a capillary tube:
-
Solvent System Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[4] Begin with a ratio of 7:3 Hexanes:EtOAc and adjust as needed. The goal is to have the limiting reactant's Rf value around 0.5 for optimal separation.
-
Development and Visualization: Place the TLC plate in a chamber with the chosen solvent system. Allow the solvent to ascend until it is about 1 cm from the top of the plate.[2] Visualize the spots under a UV lamp (254 nm) and/or by staining with potassium permanganate.
Interpreting the TLC Plate:
| Lane | Observation | Interpretation |
| 1 (Starting Material) | A single spot. | Establishes the Rf of your starting amine. |
| 2 (Co-spot) | Two distinct spots. | Confirms that the product and starting material are different compounds. |
| 3 (Reaction Mixture) | Fading of the starting material spot and appearance of a new, typically lower Rf spot. | Indicates product formation. The reaction is complete when the limiting reactant spot is no longer visible. |
Question 2: The reaction appears to be sluggish or has stalled, with significant starting material remaining even after extended reaction times. What are the likely causes and solutions?
Answer: A stalled reaction can be attributed to several factors, including reagent quality, insufficient activation, or improper reaction conditions.
Causality and Protocol: Sulfonyl chlorides are susceptible to hydrolysis by atmospheric moisture, which converts them into unreactive sulfonic acids.[5] Additionally, the nucleophilicity of the amine and the choice of base are critical for driving the reaction to completion.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Sulfonyl Chloride: Use a freshly opened bottle of this compound or ensure it has been stored under anhydrous conditions. Degradation can be checked by taking an NMR of the starting material; the presence of broad peaks may indicate the corresponding sulfonic acid.[5]
-
Solvent and Amine: Ensure your solvent is anhydrous and the amine is pure.
-
-
Optimize Reaction Conditions:
-
Base Selection: A non-nucleophilic, sterically hindered base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl byproduct without competing with the nucleophile.[6] For less reactive amines, a stronger base like DBU may be necessary.[5]
-
Temperature: For slow reactions involving electron-poor or sterically hindered amines, consider gently heating the reaction. However, be aware that excessive heat can promote side reactions.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard.[5] For reactions struggling with solubility, a more polar aprotic solvent like dimethylformamide (DMF) can be beneficial.[5]
-
Question 3: My crude NMR shows my desired product, but the yield is low after purification, and I see a significant amount of a water-soluble byproduct. What is happening?
Answer: This is a classic sign of sulfonyl chloride hydrolysis. The this compound can react with water present during the reaction or workup to form 4-(pyrrolidine-1-sulfonyl)benzenesulfonic acid.
Causality and Protocol: The electrophilic sulfur atom in the sulfonyl chloride is susceptible to nucleophilic attack by water. This side reaction is often accelerated by the base used in the main reaction. The resulting sulfonic acid is highly polar and will be removed into the aqueous layer during an extractive workup, leading to a lower yield of the desired sulfonamide.
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[5] Use anhydrous solvents.
-
Controlled Workup: When quenching the reaction, use a pre-chilled, dilute acidic solution (e.g., 1M HCl) to neutralize the base before extensive contact with water can lead to hydrolysis.
-
Reagent Addition: Add the sulfonyl chloride solution slowly to the solution of the amine and base to maintain a low instantaneous concentration of the sulfonyl chloride, minimizing its opportunity to react with any trace water.
Frequently Asked Questions (FAQs)
Q1: What is the best method for quantitative monitoring of my reaction?
A1: While TLC is excellent for qualitative, real-time tracking, High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis. A reverse-phase HPLC method can effectively separate the non-polar starting materials from the more polar sulfonamide product and any byproducts.
Template RP-HPLC Method:
| Parameter | Recommendation | Rationale |
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for a wide range of organic molecules. |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid. | Formic acid helps to protonate silanols on the stationary phase and improve peak shape. |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes. | This allows for the elution of both polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |
| Detection | UV at 254 nm | The aromatic rings in both the reactant and product should have strong absorbance at this wavelength. |
| Sample Prep | Dilute a small aliquot of the reaction mixture in the mobile phase. | Ensures compatibility and prevents crashing out on the column. |
By running standards of your starting materials and isolating a small amount of your product to create a standard, you can build a calibration curve to determine the exact concentration of each species in your reaction mixture over time.[2]
Q2: How can I use NMR spectroscopy to monitor the reaction progress?
A2: ¹H NMR spectroscopy is a powerful tool for monitoring the reaction. You can track the disappearance of signals corresponding to the starting amine and the appearance of new signals for the sulfonamide product.
Expected Spectral Changes:
-
Aromatic Protons: The protons on the benzene ring of the this compound will experience a slight shift upon conversion to the sulfonamide. Expect to see two doublets in the aromatic region (around 7.5-8.0 ppm).
-
Pyrrolidine Protons: The protons of the pyrrolidine ring will also be present in both the starting material and the product. Their chemical shift may change slightly.
-
Amine N-H Proton: The most indicative change is often the disappearance of the starting amine's N-H proton signal and the appearance of a new sulfonamide N-H proton signal, which is typically a singlet and may be broad, often appearing downfield (δ 8-11 ppm).[5]
-
Protons Alpha to Nitrogen: The protons on the carbon atom(s) attached to the nitrogen in your starting amine will likely experience a downfield shift upon formation of the electron-withdrawing sulfonamide group.
To calculate the reaction conversion, you can integrate a peak from the starting material and a non-overlapping peak from the product and compare their relative ratios over time.
Q3: Are there any common impurities I should be aware of with this compound?
A3: Besides the hydrolysis product (4-(pyrrolidine-1-sulfonyl)benzenesulfonic acid), the primary impurity to be aware of is the result of bis-sulfonylation if you are reacting with a primary amine. This occurs when a second molecule of the sulfonyl chloride reacts with the newly formed sulfonamide.
Mitigation Strategy: This side reaction is more likely to occur if a large excess of the sulfonyl chloride is used or if the reaction is run at high temperatures for an extended period. To minimize bis-sulfonylation, use a stoichiometry of close to 1:1 (amine to sulfonyl chloride) and monitor the reaction closely by TLC to stop it once the starting amine is consumed.[6]
Visual Workflows
Reaction Monitoring Workflow
The following diagram illustrates the decision-making process for monitoring your reaction.
Caption: A typical workflow for monitoring reaction progress.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues.
Caption: A decision tree for troubleshooting common reaction problems.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis. BenchChem.
-
Orie, K. J., Duru, R. U., & Ngochindo, R. I. (2021). Synthesis and Spectroscopic Studies of Zinc (II) Ion and Copper (II) Ion Complexes of 4-Methyl-N-(pyridin-2- yl)benzene Sulphonamide. ResearchGate. [Link]
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- LibreTexts Chemistry. (2022). 2.3B: Uses of TLC.
Sources
Removing impurities from 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride reactions
Welcome to the Technical Support Center for reactions involving 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to help you navigate the complexities of your synthesis and achieve high-purity products. This guide is structured to address common challenges directly, explaining not just the what, but the why behind each step.
Understanding the Core Challenge: The Reactivity of Sulfonyl Chlorides
The heart of the issue lies in the reactive nature of the sulfonyl chloride (-SO₂Cl) functional group. While this reactivity is essential for forming the desired sulfonamide bond, it also makes the molecule susceptible to side reactions, primarily with nucleophiles. The most common nucleophile encountered during reaction workup is water, leading to the formation of the corresponding sulfonic acid. Therefore, a successful purification strategy must effectively and selectively remove both unreacted starting material and its hydrolysis byproduct.
Troubleshooting Guide: Common Impurities & Solutions
This section addresses the most frequent issues encountered during the workup and purification of reactions using this compound.
Issue 1: TLC or LC-MS analysis of my crude product shows a significant amount of unreacted sulfonyl chloride starting material.
Root Cause: This indicates either an incomplete reaction or the use of excess sulfonyl chloride. The polarity of the unreacted sulfonyl chloride is often very similar to the desired sulfonamide product, making separation by column chromatography difficult and inefficient.[1]
Solution: Chemical Quenching (Pre-Purification) Before attempting chromatographic separation, you must convert the unreacted sulfonyl chloride into a species with significantly different chemical properties. This process is called quenching.[1][2][3] The choice of quenching agent is critical and depends on the stability of your desired product.
-
For Base-Stable Products (Most Common): Quench with an aqueous base like sodium bicarbonate (NaHCO₃). This rapidly hydrolyzes the sulfonyl chloride to its corresponding sulfonic acid. The base then deprotonates the acid to form a highly water-soluble sulfonate salt, which is easily removed in the aqueous layer during extraction.[3][4]
-
For Base-Sensitive Products (e.g., containing esters): Quench with a simple, volatile amine like aqueous ammonia or a primary/secondary amine in an organic solvent.[1][4] This converts the sulfonyl chloride into a simple, often more polar, sulfonamide. This new sulfonamide byproduct must then be separated from your desired product, but it typically has a very different polarity, making chromatographic separation straightforward.[4]
-
For Highly Sensitive Products or Simplified Workflows: Use a scavenger resin. These are polymer-bound amines that react with the excess sulfonyl chloride. The resin is then simply removed by filtration, leaving your product in solution and significantly simplifying the workup.[1][3][4]
Issue 2: My final product is contaminated with an acidic, water-soluble impurity.
Root Cause: This is almost certainly the hydrolysis product: 4-(Pyrrolidine-1-sulfonyl)benzenesulfonic acid. Sulfonyl chlorides are sensitive to moisture and readily react with water, a reaction often catalyzed by the HCl generated during the primary sulfonamide formation.[4][5][6] This impurity is formed both during the reaction and, more significantly, during an aqueous workup if unreacted sulfonyl chloride is present.[7]
Solution: Liquid-Liquid Extraction with Aqueous Base This is the most effective method for removing sulfonic acid impurities.
-
Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer one to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] The basic wash deprotonates the acidic sulfonic acid, forming the sodium sulfonate salt, which is sequestered into the aqueous phase.
-
Follow with a wash using water and then brine to remove any remaining water-soluble impurities and salts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
Issue 3: The quenching process is highly exothermic and difficult to control.
Root Cause: The reaction of sulfonyl chlorides with nucleophiles, especially water, is vigorous and can generate a significant amount of heat.[2][8] Adding the quenching agent too quickly or at room temperature can lead to a runaway reaction, potentially degrading your product.
Solution: Controlled Quenching Conditions Safety and product integrity are paramount.
-
Cool the Reaction: Always cool your reaction mixture in an ice bath (0 °C) before and during the quench.[2][4]
-
Slow, Dropwise Addition: Add the quenching agent (e.g., cold NaHCO₃ solution or water) slowly and dropwise with vigorous stirring.[2]
-
Monitor Temperature: Keep a thermometer in the reaction flask to ensure the internal temperature does not rise significantly.
Visualized Workflows and Protocols
Decision Workflow for Purification
This diagram outlines the logical steps to choose the appropriate purification strategy based on your product's characteristics.
Caption: Decision tree for selecting the optimal purification protocol.
Key Chemical Transformations During Workup
This diagram illustrates the fate of the unreacted sulfonyl chloride under different quenching conditions.
Sources
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Stability of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride under different pH conditions
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A Guide for Researchers, Scientists, and Drug Development Professionals on pH Stability
Welcome to the technical support guide for 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride (CAS 165669-32-9). As a key intermediate in medicinal chemistry and organic synthesis, particularly for the development of novel sulfonamides, a thorough understanding of its stability is critical for reaction optimization, impurity control, and overall project success. This guide, compiled by our Senior Application Scientists, provides in-depth answers to common questions and troubleshooting advice regarding the stability of this compound, with a specific focus on its behavior under different pH conditions.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core chemical principles governing the stability of this compound.
Q1: What is the primary stability concern when working with this compound?
The primary stability concern is its susceptibility to hydrolysis. The sulfonyl chloride moiety (-SO₂Cl) is a highly reactive electrophile. In the presence of nucleophiles, most notably water, it will readily undergo nucleophilic acyl substitution to form the corresponding sulfonic acid, 4-(pyrrolidine-1-sulfonyl)benzenesulfonic acid. This is not just a degradation pathway but also a competing reaction that can significantly lower the yield of desired products in synthesis.[1]
Q2: How does pH influence the rate of hydrolysis?
The rate of hydrolysis is highly dependent on pH. The degradation pathway follows two main regimes:
-
Neutral and Acidic Conditions (pH < ~7): Under these conditions, the primary nucleophile is water. This reaction, often referred to as solvolysis, proceeds at a moderate rate. While more stable than in basic conditions, prolonged exposure to neutral or acidic aqueous media will lead to significant degradation.[2][3] The mechanism is generally considered to be SN2-like.[2][4]
-
Basic/Alkaline Conditions (pH > 7): The rate of hydrolysis increases dramatically in the presence of hydroxide ions (OH⁻). Hydroxide is a much stronger nucleophile than water, leading to a rapid, second-order reaction.[4][5] Even mildly basic conditions can cause rapid decomposition of the sulfonyl chloride. This alkaline hydrolysis also follows an SN2-like mechanism, where bond formation is considered predominant in the transition state.[2]
Q3: What are the products of hydrolysis and how can they be identified?
The sole product of hydrolysis is 4-(pyrrolidine-1-sulfonyl)benzenesulfonic acid and hydrochloric acid. The sulfonic acid is significantly more polar than the parent sulfonyl chloride. This difference in polarity is key to its identification:
-
TLC: The sulfonic acid will appear as a new, more polar spot (lower Rf value) compared to the starting material.
-
HPLC: In reversed-phase HPLC, the sulfonic acid will have a shorter retention time.[1][6]
-
NMR: The proton signals on the aromatic ring adjacent to the sulfonic acid group will exhibit a different chemical shift compared to the sulfonyl chloride.
Q4: Are there any solvents that should be avoided?
Yes. Due to the high reactivity of the sulfonyl chloride group, nucleophilic and protic solvents should be used with caution or avoided entirely, especially if the reaction requires elevated temperatures or long reaction times. This includes:
-
Water
-
Alcohols (e.g., methanol, ethanol) which will form sulfonate esters.
-
Primary and secondary amines (unless they are the intended reactant).
For analysis and reaction setups, anhydrous aprotic solvents like acetonitrile (ACN), dichloromethane (DCM), tetrahydrofuran (THF), or acetone are recommended.[7]
Section 2: Troubleshooting Guide - Practical Issues in the Lab
This section provides solutions to specific problems that may be encountered during experimentation.
Problem: My reaction yield is consistently low when forming a sulfonamide with a primary amine in a protic solvent.
Cause: This is a classic case of competing reactions. The sulfonyl chloride is reacting with both your target amine and the solvent (hydrolysis if water, or sulfonylation if an alcohol). The rate of hydrolysis is often competitive with the rate of sulfonamide formation, especially if the amine is sterically hindered or a weak nucleophile.
Solution:
-
Switch to an Anhydrous Aprotic Solvent: Immediately change your solvent to anhydrous DCM, THF, or acetonitrile. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Use a Non-Nucleophilic Base: If an acid scavenger is needed to neutralize the HCl byproduct, use a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine can also be used. These bases will not compete as nucleophiles.
-
Control Temperature: Run the reaction at a low temperature (e.g., 0 °C) and add the sulfonyl chloride slowly to the solution of the amine and base. This minimizes side reactions and controls the exotherm.
Problem: During my aqueous workup, I see a significant amount of a new, highly polar impurity on my TLC/LCMS that wasn't in the initial reaction mixture.
Cause: The sulfonyl chloride that did not react has been hydrolyzed to the corresponding sulfonic acid during the aqueous workup. This is especially common if the workup involves a basic wash (e.g., with sodium bicarbonate or sodium carbonate solution).[2]
Solution:
-
Minimize Contact Time: Perform the aqueous workup as quickly as possible and at a low temperature (e.g., using an ice bath).
-
Avoid Basic Washes if Possible: If the reaction chemistry allows, use a neutral water wash followed by a brine wash. If a basic wash is required to remove acidic impurities, use it sparingly and quickly, ensuring the mixture is kept cold.
-
Check for Reaction Completion: Before beginning the workup, ensure the reaction has gone to completion by TLC or LCMS. If a significant amount of starting material remains, it will inevitably be hydrolyzed.
Problem: How can I confirm the purity of my this compound before use, and what should I look for?
Cause: As a reactive intermediate, the compound can degrade during storage if not handled properly. The main impurity to screen for is the hydrolysis product, 4-(pyrrolidine-1-sulfonyl)benzenesulfonic acid.
Solution:
-
NMR Spectroscopy: This is an excellent method for assessing purity.[7] Dissolve a small sample in an anhydrous deuterated solvent like CDCl₃ or Acetone-d₆. The presence of the sulfonic acid will be indicated by separate aromatic signals and a broad peak for the acidic proton (-SO₃H).
-
HPLC Analysis: A reversed-phase HPLC method can quantify the amount of sulfonic acid present.[1][6] The analysis should be performed quickly and at a controlled, often sub-ambient, temperature to prevent on-column degradation.[1]
-
Titration: A classic titrimetric method can determine the total sulfonyl chloride content by reacting it with a nucleophile and titrating the products.[7]
Section 3: Quantitative Stability Data & Degradation Pathways
While precise kinetic data for every condition is structure-specific, the following table summarizes the expected stability trends for this compound based on established principles for aromatic sulfonyl chlorides.[2]
| Condition | pH Range | Temperature | Relative Rate of Hydrolysis | Primary Nucleophile |
| Acidic | 1 - 4 | Ambient (25°C) | Low to Medium | H₂O |
| Neutral | 5 - 7 | Ambient (25°C) | Low | H₂O |
| Basic | 8 - 10 | Ambient (25°C) | High | OH⁻ / H₂O |
| Strongly Basic | > 11 | Ambient (25°C) | Very High | OH⁻ |
| Neutral | 5 - 7 | Elevated (50°C) | Medium | H₂O |
| Basic | 8 - 10 | Elevated (50°C) | Very High to Rapid | OH⁻ / H₂O |
Visualization of Hydrolysis Pathways
The following diagram illustrates the key mechanistic pathways for the hydrolysis of this compound under neutral/acidic and basic conditions.
Section 4: Recommended Protocols & Best Practices
To ensure experimental success and reagent integrity, follow these validated procedures.
Protocol 1: Storage, Handling, and Purity Assessment
This protocol is designed to maintain the quality of the sulfonyl chloride.
1. Storage:
-
Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[8]
-
Keep in a cool, dry, and well-ventilated area away from moisture, strong bases, and oxidizing agents.[9][10] A desiccator is highly recommended for long-term storage.
2. Handling:
-
Always handle the compound in a fume hood.[11]
-
Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Use dry glassware and utensils. Weigh out the required amount quickly and reseal the container promptly to minimize exposure to atmospheric moisture.
3. Purity Check (via ¹H NMR):
-
Prepare a clean, dry NMR tube.
-
In a dry vial, dissolve ~5-10 mg of the sulfonyl chloride in ~0.6 mL of anhydrous CDCl₃ or Acetone-d₆.
-
Quickly transfer the solution to the NMR tube and acquire the spectrum.
-
Validation: The absence of a broad singlet between 10-12 ppm and the presence of a single, clean set of aromatic peaks confirms the absence of the sulfonic acid impurity.
Protocol 2: General Procedure for Sulfonamide Formation
This self-validating protocol is optimized to favor sulfonamide formation over hydrolysis.
Methodology:
-
Preparation: Ensure all solvents (e.g., DCM) are anhydrous. Dry all glassware in an oven (120 °C) and cool under a stream of nitrogen or in a desiccator.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary or secondary amine (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq).
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC or LCMS. The reaction is complete when the starting sulfonyl chloride is no longer visible. This step is crucial to avoid hydrolyzing unreacted starting material in the workup.
-
Workup: Once complete, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
By adhering to these guidelines and understanding the chemical principles at play, researchers can confidently and successfully utilize this compound in their synthetic endeavors.
References
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Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1334. [Link]
- Wang, Z., & Bicker, G. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride.
- BenchChem. (2026). Safe Handling and Storage of Benzenesulfonyl Chloride. BenchChem Tech Support.
- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem Tech Support.
- SD Fine-Chem Limited. (n.d.).
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]
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Mousa, M. A., & Hassan, R. M. (1988). Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyi Chloride. Oriental Journal of Chemistry, 4(1). [Link]
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King, J. F., Lam, J. Y., & Skonieczny, S. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH Dependence and the Mechanism of Hydration of Sulfenes. Journal of the American Chemical Society, 112(17), 6111-6116. [Link]
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem Tech Support.
-
King, J. F., & Lam, J. Y. L. (1994). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 72(8), 1845-1856. [Link]
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Lunn, K. E., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1106-1115. [Link]
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Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. [Link]
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Urich, R., et al. (2021). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 64(15), 11360-11381. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.). [Link]
-
Rawlings, J. M., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 79(18), 8495-8506. [Link]
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National Center for Biotechnology Information. (n.d.). 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride. PubChem Compound Database. [Link]
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Bume, D. D., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
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Validation & Comparative
A Comparative Guide for Synthetic Chemists: 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl Chloride vs. Benzenesulfonyl Chloride
In the landscape of modern organic synthesis, particularly in the realm of medicinal chemistry and drug development, the choice of sulfonating agent is a critical decision that can significantly impact reaction efficiency, yield, and the properties of the final product. This guide provides an in-depth technical comparison between the bifunctional reagent 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride and the archetypal benzenesulfonyl chloride. We will delve into their reactivity profiles, supported by mechanistic principles and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Physicochemical and Reactivity Parameters
| Property | Benzenesulfonyl Chloride | This compound |
| Molecular Formula | C₆H₅ClO₂S | C₁₀H₁₂ClNO₄S₂ |
| Molecular Weight | 176.62 g/mol | 309.79 g/mol |
| Appearance | Colorless to pale yellow liquid | Solid |
| Reactivity Driver | Electrophilicity of the sulfonyl sulfur | Enhanced electrophilicity due to the electron-withdrawing 4-(pyrrolidine-1-sulfonyl) group |
| Key Applications | Synthesis of sulfonamides and sulfonate esters | Synthesis of bifunctional sulfonamides, potential for library synthesis and as a linker |
Introduction to the Contenders
Benzenesulfonyl chloride (BsCl) is a cornerstone reagent in organic chemistry.[1][2] It is a colorless, viscous oil widely used for the preparation of sulfonamides and sulfonate esters.[3] Its reactivity stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to attack by nucleophiles such as amines and alcohols.[4]
This compound , on the other hand, is a more complex, bifunctional reagent. It incorporates the benzenesulfonyl chloride core, but with a significant modification: a pyrrolidine-1-sulfonyl group at the para position. This substituent dramatically alters the electronic properties and, consequently, the reactivity of the primary sulfonyl chloride group.
The Decisive Factor: Electronic Effects on Reactivity
The rate and efficiency of sulfonylation reactions are predominantly governed by the electrophilicity of the sulfur atom in the sulfonyl chloride. This electrophilicity is, in turn, influenced by the electronic nature of the substituents on the benzene ring. This relationship is often quantified by the Hammett equation, which correlates reaction rates with substituent constants (σ).[2]
Generally, electron-withdrawing groups (EWGs) on the benzene ring increase the electrophilicity of the sulfonyl sulfur, leading to a faster reaction rate, while electron-donating groups (EDGs) have the opposite effect.[1]
Therefore, the expected order of reactivity towards a given nucleophile is:
This compound > Benzenesulfonyl chloride
This enhanced reactivity of the pyrrolidine-substituted analog can be advantageous in several synthetic scenarios:
-
Reaction with weakly nucleophilic amines: The increased electrophilicity allows for the efficient sulfonylation of anilines with electron-withdrawing groups or other less reactive amines where benzenesulfonyl chloride might react sluggishly.
-
Milder reaction conditions: The higher reactivity may permit the use of lower temperatures or shorter reaction times, which can be crucial for sensitive substrates.
-
Improved yields: In competitive reactions, the more reactive sulfonyl chloride is likely to provide higher yields of the desired sulfonamide.
Mechanistic Insights: The Sulfonylation of Amines
The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide is a cornerstone transformation in organic synthesis.[6] The generally accepted mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is typically employed to neutralize the HCl byproduct.
Experimental Protocols: A Practical Comparison
To provide a tangible comparison, we present representative experimental protocols for the synthesis of a sulfonamide using both reagents.
Protocol 1: Synthesis of N-Benzylbenzenesulfonamide using Benzenesulfonyl Chloride
This classic procedure, often referred to as the Hinsberg test for primary amines, is a reliable method for the synthesis of sulfonamides.[7][8]
Materials:
-
Benzenesulfonyl chloride
-
Benzylamine
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
In a flask, combine benzylamine (1.0 eq) and 10% aqueous NaOH solution.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise while vigorously stirring the mixture.
-
Continue stirring for 15-20 minutes. A precipitate of the sulfonamide may form.
-
Acidify the reaction mixture with dilute HCl to precipitate the sulfonamide if it is soluble in the basic solution.
-
Isolate the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).
Protocol 2: Synthesis of a Bifunctional Sulfonamide using this compound
Due to its enhanced reactivity, this protocol can often be performed under milder conditions.
Materials:
-
This compound
-
A primary or secondary amine (e.g., morpholine)
-
Triethylamine (TEA) or pyridine as a base
-
Dichloromethane (DCM) or tetrahydrofuran (THF) as a solvent
Procedure:
-
Dissolve the amine (1.0 eq) and TEA (1.2 eq) in DCM at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of this compound (1.05 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Beyond Reactivity: The Bifunctional Advantage
The most significant distinction of this compound lies in its bifunctional nature. The resulting sulfonamide retains a second sulfonyl group, which can serve several purposes:
-
Modulation of Physicochemical Properties: The polar sulfonylpyrrolidine moiety can significantly alter the solubility, lipophilicity, and other drug-like properties of the final molecule.
-
Secondary Reaction Handle: The sulfonamide nitrogen of the pyrrolidine group is part of a stable sulfonamide linkage and is generally unreactive. However, the presence of the entire substituent provides a bulky and polar handle that can influence intermolecular interactions.
-
Scaffold for Library Synthesis: This reagent is an excellent building block for creating libraries of compounds with a common core structure, facilitating structure-activity relationship (SAR) studies.
Steric Considerations
While electronic effects are dominant, steric hindrance can also play a role, particularly with bulky amines. The 4-(pyrrolidine-1-sulfonyl) substituent is larger than a hydrogen atom, which could potentially lead to increased steric hindrance around the reactive sulfonyl chloride. However, given its position para to the reactive center, this steric effect is likely to be minimal for most nucleophiles. The pyrrolidine ring itself is a compact, cyclic structure.[9]
Conclusion and Recommendations
Both benzenesulfonyl chloride and this compound are valuable reagents for the synthesis of sulfonamides. The choice between them should be guided by the specific requirements of the synthetic target and the reactivity of the nucleophile.
-
Benzenesulfonyl chloride remains the reagent of choice for routine sulfonamide synthesis with sufficiently reactive amines due to its lower cost and ready availability.
-
This compound is a superior choice when:
-
Enhanced reactivity is required for unreactive amines.
-
Milder reaction conditions are necessary to preserve sensitive functional groups.
-
The introduction of a polar, bifunctional moiety is desired to modulate the properties of the final compound or to serve as a scaffold for further elaboration.
-
By understanding the interplay of electronic and steric effects, and by leveraging the unique bifunctionality of the pyrrolidine-substituted reagent, researchers can unlock new possibilities in the design and synthesis of complex molecules.
References
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- BenchChem. (2025). A Comparative Analysis of Synthetic Yields for Benzenesulfonyl Chlorides.
- Wikipedia. (2023). Hinsberg reaction.
- BYJU'S. (n.d.). Hinsberg Reagent And Test.
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- Macmillan Group - Princeton University. (2023).
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- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- Wikipedia. (2023). Benzenesulfonyl chloride.
- Stenutz. (n.d.). Hammett substituent constants.
- Unknown Source. (n.d.). Table 1: Hammett constants for some common substituents.
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
- Wikipedia. (2023).
- ResearchGate. (n.d.). Synthesis of N,N-dibenzyl-4-chlorobenzenesulfonamide (3)
- PubChem. (n.d.). This compound.
- PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
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- Wikipedia. (2023). Pyrrolidine.
- Santa Cruz Biotechnology. (n.d.). 4-[(Pyrrolidine-1-carbonyl)-amino]benzenesulfonyl chloride | SCBT.
- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
- Google Patents. (n.d.). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
- Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl.
- ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines.
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A Comparative Guide to the Reactivity of Substituted Benzenesulfonyl Chlorides for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, benzenesulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters, core moieties in a multitude of therapeutic agents.[1][2] The reactivity of the sulfonyl chloride functional group is profoundly influenced by the nature and position of substituents on the aromatic ring. A comprehensive understanding of these substituent effects is paramount for reaction optimization, impurity profiling, and the rational design of novel molecular entities. This guide provides an in-depth comparison of the reactivity of various substituted benzenesulfonyl chlorides, supported by experimental data and detailed protocols, to empower researchers in their scientific pursuits.
The Underlying Principles: Electronic and Steric Effects
The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is fundamentally governed by the electrophilicity of the sulfur atom.[3] Electron-withdrawing groups (EWGs) on the benzene ring enhance this electrophilicity by inductive (-I) and/or resonance (-M) effects, thereby increasing the susceptibility of the sulfur atom to nucleophilic attack.[4] Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur center, leading to a diminished reaction rate.[4]
The spatial arrangement of substituents also plays a critical role.[5] Bulky groups, particularly at the ortho position, can sterically hinder the approach of a nucleophile to the reaction center, slowing down the reaction rate irrespective of their electronic nature.[6] This interplay of electronic and steric effects dictates the overall reactivity of a given substituted benzenesulfonyl chloride.
Mechanistic Considerations: A Spectrum of Pathways
The nucleophilic substitution at the sulfonyl sulfur can proceed through a spectrum of mechanisms, primarily a concerted SN2-like pathway or a stepwise addition-elimination mechanism. The operative pathway is influenced by the nature of the nucleophile, the solvent, and the substituents on the benzenesulfonyl chloride. For many reactions, particularly with potent nucleophiles, a concerted mechanism is favored.[7][8]
Comparative Reactivity: A Quantitative Look
The influence of substituents on the reactivity of benzenesulfonyl chlorides can be quantitatively assessed through kinetic studies. The Hammett equation, a cornerstone of physical organic chemistry, provides a powerful tool to correlate reaction rates with substituent electronic effects.[9] The equation is expressed as:
log(k/k0) = ρσ
where k is the rate constant for the substituted reactant, k0 is the rate constant for the unsubstituted reactant, σ is the substituent constant (a measure of the electronic effect of the substituent), and ρ (rho) is the reaction constant (a measure of the sensitivity of the reaction to substituent effects).[9]
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the developing negative charge in the transition state. Conversely, a negative ρ value signifies that electron-donating groups enhance the reaction rate.
Hammett Correlation in Alkaline Hydrolysis
The alkaline hydrolysis of substituted benzenesulfonyl chlorides serves as a classic example to illustrate substituent effects. Kinetic studies have shown that this reaction generally exhibits a positive ρ value, confirming that electron-withdrawing groups enhance the rate of hydrolysis.[8]
| Substituent (X) | σ Value | Relative Rate Constant (krel) |
| p-OCH3 | -0.27 | Slower |
| p-CH3 | -0.17 | Slower |
| H | 0.00 | 1.00 |
| p-Cl | 0.23 | Faster |
| m-NO2 | 0.71 | Faster |
| p-NO2 | 0.78 | Much Faster |
Table 1: A qualitative comparison of the relative rates of alkaline hydrolysis of substituted benzenesulfonyl chlorides based on Hammett σ constants. The actual numerical values can vary with reaction conditions.
The Hammett plot for the alkaline hydrolysis of various substituted benzenesulfonyl chlorides shows a linear correlation for many substituents, with a ρ-value of +1.564, indicating a significant sensitivity to electronic effects.[8] However, it's important to note that deviations from linearity can occur, suggesting changes in the rate-determining step or mechanism for certain substituents.[9][10]
Experimental Protocol for Comparative Kinetic Analysis
To empirically determine and compare the reactivity of different substituted benzenesulfonyl chlorides, a standardized kinetic experiment is essential. The following protocol outlines a general method for monitoring the solvolysis reaction, which can be adapted for various nucleophiles.
Objective:
To determine the pseudo-first-order rate constants for the solvolysis of a series of substituted benzenesulfonyl chlorides in a given solvent system.
Materials:
-
Substituted benzenesulfonyl chlorides (e.g., p-toluenesulfonyl chloride, p-nitrobenzenesulfonyl chloride, p-methoxybenzenesulfonyl chloride)
-
Anhydrous solvent (e.g., acetonitrile, acetone, or a mixed aqueous-organic solvent)
-
Conductivity meter and probe
-
Thermostated water bath
-
Magnetic stirrer and stir bars
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Experimental Workflow:
Caption: Experimental workflow for the kinetic analysis of benzenesulfonyl chloride solvolysis.
Step-by-Step Procedure:
-
Solution Preparation: Prepare stock solutions of each substituted benzenesulfonyl chloride (e.g., 0.1 M) in a small amount of a dry, non-reactive solvent like acetonitrile.[11]
-
Temperature Equilibration: Equilibrate the chosen reaction solvent in a thermostated water bath to the desired temperature (e.g., 25.0 ± 0.1 °C).[11]
-
Kinetic Run: a. Place a known volume of the temperature-equilibrated solvent into the reaction vessel equipped with a magnetic stir bar. b. Immerse the conductivity probe in the solvent and allow the reading to stabilize. c. Initiate the reaction by injecting a small, precise volume of the benzenesulfonyl chloride stock solution to achieve a final concentration in the range of 10-3 to 10-4 M.[11] d. Simultaneously start a timer and record the conductivity at regular intervals until the reading becomes stable, indicating the completion of the reaction.[11]
-
Data Analysis: a. The reaction is expected to follow pseudo-first-order kinetics as the solvent is in large excess.[11] b. The pseudo-first-order rate constant, k, can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t and G∞ is the final, stable conductivity. The slope of this plot will be -k. c. Compare the obtained k values for the different substituted benzenesulfonyl chlorides to establish their relative reactivity under the tested conditions.
Reaction with Amines: The Hinsberg Test and Beyond
The reaction of benzenesulfonyl chlorides with primary and secondary amines to form sulfonamides is a cornerstone of organic synthesis.[12] This reaction also forms the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines.[12]
The reactivity in these reactions is also highly dependent on the substituents on the benzenesulfonyl chloride. Electron-withdrawing groups on the sulfonyl chloride will accelerate the reaction with amines.
Reaction Mechanism with Amines:
Sources
- 1. Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl Chloride Derivatives
In the landscape of medicinal chemistry, the sulfonamide scaffold remains a cornerstone for the development of therapeutic agents.[1] This guide provides a comprehensive analysis of the biological activities of derivatives of 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride, a class of compounds demonstrating significant potential across various therapeutic areas. By leveraging the inherent structural features of the benzenesulfonamide core and the pyrrolidine moiety, researchers have successfully synthesized derivatives with potent anticancer, antimicrobial, and enzyme-inhibiting properties.
This document will delve into a comparative analysis of these activities, supported by experimental data from peer-reviewed literature. We will explore the structure-activity relationships (SAR) that govern their efficacy and provide detailed protocols for the key biological assays used in their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and expand upon the therapeutic potential of this promising class of molecules.
Anticancer Activity: Targeting Tumor-Associated Enzymes and Proliferation
Derivatives of this compound have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[2]
Inhibition of Carbonic Anhydrase IX
Hypoxic tumors often overexpress CA IX, a transmembrane enzyme that plays a crucial role in regulating pH in the tumor microenvironment.[2] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CA IX contributes to extracellular acidosis, which promotes tumor invasion, metastasis, and resistance to therapy. The sulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases.
A series of multi-functionalized pyrrolidine-containing benzenesulfonamides were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms hCA I and hCA II.[1] Notably, compound 3b from this series demonstrated potent inhibition with Ki values of 17.61 ± 3.58 nM for hCA I and 5.14 ± 0.61 nM for hCA II.[1] While this study focused on CA I and II, the potent inhibition observed suggests the potential for designing selective inhibitors for other isoforms like CA IX.
Table 1: Comparative Inhibitory Activity of Pyrrolidine-Benzenesulfonamide Derivatives against Carbonic Anhydrases
| Compound ID | Target Enzyme | Ki (nM) | Reference |
| 3b | hCA I | 17.61 ± 3.58 | [1] |
| hCA II | 5.14 ± 0.61 | [1] |
Note: Data is collated from different studies and experimental conditions may vary.
Cytotoxic Activity Against Cancer Cell Lines
The anticancer potential of these derivatives has been further validated through in vitro cytotoxicity assays against various cancer cell lines. For instance, novel pyrrolidine chalcone derivatives were synthesized and evaluated for their anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-468.[3] Compound 3IP showed an IC50 value of 25-30 µg/mL against the MCF-7 cell line, while compound 3FP exhibited an IC50 of 25 µg/mL against the MDA-MB-468 cell line.[3]
Furthermore, a separate study on benzenesulfonamide derivatives incorporating indoline moieties demonstrated potent activity against a panel of cancer cell lines, including A549 (lung), HeLa (cervical), MCF-7 (breast), and Du-145 (prostate). Several compounds in this series exhibited IC50 values in the low micromolar range (1.98 to 2.72 µM).[4]
Table 2: Comparative Cytotoxicity of 4-(Pyrrolidine-1-sulfonyl)benzene Derivative Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3IP | MCF-7 | ~25-30 µg/mL | [3] |
| 3FP | MDA-MB-468 | ~25 µg/mL | [3] |
| 4b | A549 | 2.81 ± 0.13 | [4] |
| HeLa | 2.92 ± 0.08 | [4] | |
| MCF-7 | 2.32 ± 0.14 | [4] | |
| Du-145 | 3.24 ± 0.08 | [4] | |
| 4d | A549 | 2.82 ± 0.11 | [4] |
| HeLa | 1.99 ± 0.22 | [4] | |
| MCF-7 | 2.36 ± 0.12 | [4] | |
| Du-145 | 3.52 ± 0.11 | [4] |
*Note: IC50 values for 3IP and 3FP are reported in µg/mL and are presented here for comparative context.
Signaling Pathway: Carbonic Anhydrase IX in Cancer Progression
The inhibition of CA IX by sulfonamide derivatives disrupts the pH balance in the tumor microenvironment, leading to increased intracellular acidosis and reduced cell proliferation and invasion.
Caption: Role of Carbonic Anhydrase IX in cancer and its inhibition.
Antimicrobial Activity: A Renewed Interest in a Classic Scaffold
While sulfonamides are historically known for their antibacterial properties, the emergence of antibiotic resistance has spurred the development of new derivatives with enhanced activity. The incorporation of the pyrrolidine ring into the benzenesulfonamide structure has yielded compounds with promising broad-spectrum antimicrobial effects.
Comparative Efficacy against Bacterial and Fungal Pathogens
A study investigating multi-functionalized pyrrolidine-containing benzenesulfonamides reported moderate to weak antibacterial and antifungal activity against a panel of standard strains, with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 to 500 µg/mL.[1] However, certain derivatives within this series, specifically compounds 6a-6c , exhibited moderate activity against Mycobacterium tuberculosis with a MIC value of 15.62 µg/mL.[1]
Another study on pyrrolidine chalcone derivatives demonstrated significant antibacterial activity. Compounds 3BP , 3CP , and 3DP showed a MIC of 0.025 µg/mL against Staphylococcus aureus, while compounds 3AP and 3IP had a MIC of 0.025 µg/mL against Enterococcus faecalis.[3]
Table 3: Comparative Antimicrobial Activity of 4-(Pyrrolidine-1-sulfonyl)benzene Derivative Analogs
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 6a-6c | Mycobacterium tuberculosis | 15.62 | [1] |
| 3BP, 3CP, 3DP | Staphylococcus aureus | 0.025 | [3] |
| 3AP, 3IP | Enterococcus faecalis | 0.025 | [3] |
| 3CP | Mycobacterium tuberculosis | 6.25 | [3] |
Note: Data is collated from different studies and experimental conditions may vary.
Experimental Protocols
To ensure the reproducibility and validity of the biological data presented, this section provides detailed, step-by-step methodologies for the key assays.
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol for Agar Disk Diffusion (Kirby-Bauer) Test
This method is used to determine the antimicrobial susceptibility of bacteria to various antimicrobial compounds.
Materials:
-
Mueller-Hinton agar plates
-
Bacterial strains
-
Sterile swabs
-
Test compounds (impregnated on sterile paper disks)
-
Standard antibiotic disks (positive control)
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply the paper disks impregnated with the test compounds onto the agar surface using sterile forceps. Gently press the disks to ensure complete contact with the agar. Place a standard antibiotic disk as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Interpretation: Compare the zone diameters to established interpretive charts to determine if the bacteria are susceptible, intermediate, or resistant to the test compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzenesulfonamide ring and modifications of the pyrrolidine moiety.
-
For Anticancer Activity: The presence of a primary sulfonamide group (-SO2NH2) is crucial for carbonic anhydrase inhibition. Modifications to the "tail" portion of the molecule, away from the sulfonamide group, can influence isoform selectivity and overall potency. For instance, the introduction of bulky or hydrophobic groups can enhance binding to the active site of CA IX.[5]
-
For Antimicrobial Activity: The lipophilicity of the molecule plays a key role in its ability to penetrate bacterial cell membranes. The introduction of halogen atoms or other lipophilic groups on the benzene ring can enhance antibacterial activity.[6] The specific nature of the substituent on the pyrrolidine nitrogen can also modulate the antimicrobial spectrum.
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising scaffold in drug discovery. The comparative analysis presented in this guide highlights their significant potential as anticancer and antimicrobial agents. The structure-activity relationships discussed provide a rational basis for the design of new, more potent, and selective derivatives.
Future research should focus on:
-
Synthesizing a broader range of derivatives to expand the SAR understanding.
-
Conducting in vivo studies to validate the in vitro findings.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds.
By continuing to explore the chemical space around this privileged scaffold, the scientific community can unlock its full therapeutic potential for the benefit of patients worldwide.
References
-
Poyraz, S., Döndaş, H. A., Yamali, C., Belveren, S., Demir, Y., Aydınoglu, S., ... & Sansano, J. M. (2024). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 42(7), 3441-3458. [Link]
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Poyraz, S., Döndaş, H. A., Yamali, C., Belveren, S., Demir, Y., Aydınoglu, S., ... & Sansano, J. M. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]
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Mao, J., Zhang, H., Wang, X., Gao, J., Tang, J., & Zhang, J. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioscience trends, 14(3), 192-199. [Link]
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Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Heterocycles - Synthesis and Biological Activities. [Link]
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Wang, M., Li, P., Li, X., Wu, D., Zhang, Y., Chen, X., ... & Lv, K. (2024). Exploration and structure–activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. [Link]
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McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Molecules, 22(1), 125. [Link]
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Gudžionienė, V., Zubrienė, A., Smirnov, A., Morkūnaitė, V., Matulis, D., & Gražulis, S. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7809. [Link]
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Di Cesare Mannelli, L., Tenci, B., Menicatti, M., Ghelardini, C., & Matos, M. J. (2021). The Antimicrobial, Antibiofilm and Anti-Inflammatory Activities of P13#1, a Cathelicidin-like Achiral Peptoid. International journal of molecular sciences, 22(11), 5891. [Link]
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Sklenicka, J., Tran, T., Ramirez, M. S., Donow, H. M., Magaña, A. J., LaVoib, T., ... & Tolmasky, M. E. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib. bioRxiv. [Link]
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Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical patent analyst, 11(6), 187-198. [Link]
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El-Sayed, M. A., El-Gazzar, M. G., & El-Gamil, D. S. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific reports, 12(1), 16788. [Link]
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Nieto, M. J., Alovero, F. L., Manzo, R. H., & Mazzieri, M. R. (2005). Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. European journal of medicinal chemistry, 40(4), 361-369. [Link]
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Li, Y., Zhang, Y., & Wang, Y. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 24(13), 10863. [Link]
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Ananda, A. P. J. (2012). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research, 4(9), 4363-4370. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl Chloride Analogs
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 4-(pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride core represents a versatile and privileged scaffold in modern medicinal chemistry. Its inherent structural features, including a sulfonamide linkage and a reactive sulfonyl chloride group, provide a unique platform for the development of a diverse array of therapeutic agents. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of various analogs derived from this core, supported by experimental data and detailed protocols for their evaluation. We will explore how subtle modifications to this scaffold can profoundly influence biological activity, leading to potent and selective inhibitors for a range of disease targets, from cancer to metabolic disorders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical framework for the discovery of novel therapeutics.
Synthetic Strategy: A General Approach to Analog Synthesis
The synthesis of this compound analogs typically begins with the reaction of a substituted aniline with 4-(chlorosulfonyl)benzene-1-sulfonyl chloride. The resulting sulfonamide can then be further modified. A common synthetic route involves the initial preparation of a key intermediate, 4-(pyrrolidine-1-sulfonyl)aniline.
Experimental Protocol: Synthesis of 4-(Pyrrolidine-1-sulfonyl)aniline
This protocol outlines a general procedure for the synthesis of the 4-(pyrrolidine-1-sulfonyl)aniline intermediate, which can be adapted for the synthesis of various analogs.
Materials:
-
4-Aminobenzenesulfonamide
-
1,4-Dibromobutane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-aminobenzenesulfonamide (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).
-
Add 1,4-dibromobutane (1.2 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(pyrrolidine-1-sulfonyl)aniline.
The resulting 4-(pyrrolidine-1-sulfonyl)aniline can then be diazotized and subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to yield the desired this compound. Further modifications can be introduced by reacting the sulfonyl chloride with various amines or other nucleophiles.
Comparative Analysis of Biological Activities and Structure-Activity Relationships
Analogs of this compound have demonstrated a remarkable breadth of biological activities. The following sections compare the performance of these analogs against several key therapeutic targets, highlighting the critical structural motifs that govern their potency and selectivity.
Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)
AKR1C3 is a key enzyme in the biosynthesis of androgens and is a validated target in castration-resistant prostate cancer. Several studies have explored derivatives of the 4-(pyrrolidin-1-ylsulfonyl)phenyl scaffold as potent and selective AKR1C3 inhibitors.
Structure-Activity Relationship (SAR) Insights:
-
The Sulfonamide Moiety is Critical: The sulfonamide linkage is essential for potent inhibitory activity. Replacing it with other linkers generally leads to a significant loss of potency.[1]
-
The Pyrrolidine Ring: The size and polarity of the heterocyclic ring attached to the sulfonyl group are important. While pyrrolidine is well-tolerated, alterations can impact activity. For instance, expanding to a piperidine ring can be either beneficial or detrimental depending on other substitutions.[1]
-
Substitutions on the Phenyl Ring: The substitution pattern on the central phenyl ring dictates both potency and selectivity. Introducing a pyrrolidin-2-one moiety at the para position has yielded highly potent and selective non-carboxylate inhibitors of AKR1C3.[1] Variations in the position or electronic nature of this ring severely diminish activity.[1]
Comparative Inhibitory Potency of AKR1C3 Inhibitors:
| Compound ID | Core Structure | R1 Substitution | R2 Substitution | AKR1C3 IC₅₀ (nM) | Selectivity vs. AKR1C1/2 | Reference |
| Analog A | 4-(Piperidin-1-ylsulfonyl)phenyl | H | 2-pyrrolidinone | <100 | High | [1] |
| Analog B | 4-(Pyrrolidin-1-ylsulfonyl)phenyl | H | 2-pyrrolidinone | 5.94 µM | Moderate | [2] |
| Indomethacin | Indole | - | - | 130 | Low | [3][4] |
| Flufenamic Acid | Anthranilic Acid | - | - | 20 | Low | [4] |
Experimental Protocol: AKR1C3 Enzyme Inhibition Assay
This protocol describes a typical fluorescence-based assay to determine the inhibitory potency of compounds against AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (cofactor)
-
Substrate (e.g., S-tetralol or a fluorescent probe)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the substrate in each well of the microplate.
-
Add serial dilutions of the test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the enzymatic reaction by adding the AKR1C3 enzyme to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the product of the enzymatic reaction.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal model.
Inhibition of FMS-like Tyrosine Kinase 3 (FLT3)
Mutations in the FLT3 receptor tyrosine kinase, particularly internal tandem duplications (FLT3-ITD), are common drivers of acute myeloid leukemia (AML). The 4-(pyrrolidine-1-ylsulfonyl)aniline moiety has been incorporated into various heterocyclic scaffolds to generate potent FLT3 inhibitors.
Structure-Activity Relationship (SAR) Insights:
-
The 4-(Pyrrolidine-1-ylsulfonyl)aniline Moiety: This group is crucial for potent inhibition of FLT3-ITD.[5] It often occupies a key pocket in the ATP-binding site of the kinase.
-
The Heterocyclic Core: The nature of the heterocyclic core to which the 4-(pyrrolidine-1-ylsulfonyl)aniline is attached significantly influences potency and selectivity. Imidazo[1,2-b]pyridazine and imidazo[4,5-b]pyridine cores have shown promise.[5]
-
Substituents on the Heterocyclic Core: Additional substituents on the heterocyclic core are critical for optimizing activity. For example, cyclohexyl or cyclohexenyl groups at specific positions can enhance potency.[5]
Comparative Inhibitory Potency of FLT3-ITD Inhibitors:
| Compound ID | Core Structure | R1 Substitution | FLT3-ITD IC₅₀ (nM) | Cell Line | Reference |
| Analog C | Imidazo[1,2-b]pyridazine | 4-(pyrrolidin-1-ylsulfonyl)aniline | <100 | MV4-11 | [5] |
| Analog D | Imidazo[4,5-b]pyridine | 4-(pyrrolidin-1-ylsulfonyl)aniline | Sub-micromolar | MV4-11 | [5] |
| Quizartinib | Thienopyrimidine | - | <1 | MV4-11 | [6][7] |
| Gilteritinib | Pyrazine carboxamide | - | 0.29 | MV4-11 | [8][9] |
Experimental Protocol: FLT3-ITD Kinase Activity Assay
A common method to assess FLT3 kinase activity is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant FLT3-ITD enzyme
-
ATP
-
Substrate peptide (e.g., ABLtide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
96-well white microplates
-
Luminometer
Procedure:
-
Set up the kinase reaction in the microplate by adding the FLT3-ITD enzyme, substrate, and ATP in the appropriate kinase buffer.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.[10][11][12]
Antimicrotubule Activity
Derivatives of 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and benzenesulfonamides have emerged as a novel class of antimicrotubule agents that target the colchicine-binding site on tubulin.
Structure-Activity Relationship (SAR) Insights:
-
Pyrrolidin-2-one Moiety: The replacement of an imidazolidin-2-one with a pyrrolidin-2-one moiety has been shown to be a successful strategy in designing potent antimicrotubule agents.[13]
-
Benzenesulfonate vs. Benzenesulfonamide Linker: Both linkers can lead to potent compounds, with the benzenesulfonate derivatives (PYB-SOs) generally exhibiting slightly higher antiproliferative activity than the benzenesulfonamide analogs (PYB-SAs).[13]
-
Substitution on the Phenyl Ring: The substitution pattern on the terminal phenyl ring significantly impacts activity. The specific nature and position of substituents can modulate the potency and selectivity of the compounds.
Comparative Antiproliferative Activity of Antimicrotubule Agents:
| Compound Class | Linker | Antiproliferative Activity (IC₅₀ Range) | Cancer Cell Lines | Reference |
| PYB-SO | Sulfonate | 0.0087–8.6 µM | HT-1080, HT-29, M21, MCF7 | [13] |
| PYB-SA | Sulfonamide | 0.056–21 µM | HT-1080, HT-29, M21, MCF7 | [13] |
| Colchicine | - | Low nanomolar | Various | - |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules, often by monitoring changes in turbidity.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP
-
Polymerization buffer (e.g., G-PEM buffer)
-
Test compounds dissolved in DMSO
-
96-well clear microplates
-
Spectrophotometer with temperature control
Procedure:
-
On ice, add the polymerization buffer, GTP, and serial dilutions of the test compound to the wells of a pre-chilled microplate.
-
Initiate polymerization by adding the purified tubulin to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Plot the absorbance as a function of time. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
-
Calculate the IC₅₀ value from the dose-response curve.
Visualization of Key Concepts
To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
General Structure of this compound Analogs
Caption: Key modification points on the core scaffold.
Experimental Workflow for Compound Evaluation
Caption: Iterative workflow for SAR-guided drug discovery.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors against a variety of important biological targets. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications and robust biological evaluation in the drug discovery process. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these analogs, as well as exploring their potential against a wider range of diseases. The continued application of the principles and protocols outlined in this guide will undoubtedly contribute to the discovery of the next generation of therapeutics based on this remarkable chemical scaffold.
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Uher, M., Potuckova, E., Dracinsky, M., Konecny, P., Vankova, K., Krystof, V., & Slapakova, T. (2020). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Molecules, 25(21), 5026. Retrieved from [Link]
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Laras, Y., Basmadjian, C., Giraud, F., El-Ghozzi, M., Ravez, S., Six, P., ... & Duez, P. (2021). Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site. European Journal of Medicinal Chemistry, 213, 113136. Retrieved from [Link]
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VMS. (2025). Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. Retrieved from [Link]
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Adeniji, A. O., Twenter, B. M., Byrns, M. C., Jin, Y., & Penning, T. M. (2013). Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 56(6), 2311–2329. Retrieved from [Link]
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Byrns, M. C., & Penning, T. M. (2009). Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights. The Journal of Steroid Biochemistry and Molecular Biology, 114(1-2), 29–39. Retrieved from [Link]
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MDPI. (n.d.). Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia. Retrieved from [Link]
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Daver, N., Schlenk, R. F., Russell, N. H., & Levis, M. J. (2019). A Review of FLT3 Inhibitors in Acute Myeloid Leukemia. Journal of Clinical Oncology, 37(32), 3037–3047. Retrieved from [Link]
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Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 247, 114954. Retrieved from [Link]
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ChemSrc. (n.d.). Cas no 88327-91-7 (4-(pyrrolidine-1-sulfonyl)aniline). Retrieved from [Link]
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MDPI. (2023). A Review of FLT3 Kinase Inhibitors in AML. Retrieved from [Link]
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OUCI. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Retrieved from [Link]
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PubMed. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Retrieved from [Link]
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PubChemLite. (n.d.). 4-(pyrrolidine-1-sulfonyl)aniline (C10H14N2O2S). Retrieved from [Link]
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The Strategic Advantage of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride in Targeted Synthesis: A Comparative Guide
For Immediate Release
In the landscape of modern medicinal chemistry and drug development, the precise installation of sulfonamide moieties is a cornerstone of molecular design. The choice of the sulfonating agent is a critical decision that dictates not only the efficiency of the synthesis but also influences the physicochemical and pharmacological properties of the final molecule. This guide provides an in-depth technical comparison of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride with other commonly used sulfonylating agents, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: Beyond a Simple Sulfonating Agent
This compound is more than a mere reagent for sulfonamide formation; it is a strategic building block for introducing a unique pharmacophoric element. The presence of the pyrrolidine-1-sulfonyl group imparts distinct characteristics to the target molecule, influencing its solubility, lipophilicity, and potential for biological interactions. This guide will dissect the efficacy of this reagent in synthesizing specific target molecules, comparing its performance against workhorse alternatives such as p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride (BsCl).
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent scaffold in a multitude of biologically active compounds.[1][2] Its inclusion can enhance the three-dimensional character of a molecule, allowing for a more comprehensive exploration of the pharmacophore space.[1][2] This contrasts with the planar aromatic rings of TsCl and BsCl, offering a different conformational landscape for drug-receptor interactions.
Comparative Analysis of Sulfonylating Agents
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom, which is modulated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance reactivity, while electron-donating groups attenuate it.
Table 1: Comparison of Physicochemical Properties of Common Sulfonyl Chlorides
| Sulfonyl Chloride | Molecular Weight ( g/mol ) | Structure | Key Features |
| This compound | 309.79[3] | Introduces a pyrrolidine moiety, potentially improving solubility and offering unique interaction points. | |
| p-Toluenesulfonyl chloride (TsCl) | 190.65[4] | Widely used, well-understood reactivity, introduces a lipophilic tolyl group.[4] | |
| Benzenesulfonyl chloride (BsCl) | 176.62 | A fundamental sulfonating agent, provides a simple phenylsulfonyl group. |
Experimental Data: Synthesis of N-Aryl-4-(pyrrolidine-1-sulfonyl)benzenesulfonamides
To provide a practical comparison, we will consider the synthesis of a representative class of target molecules: N-aryl-4-(pyrrolidine-1-sulfonyl)benzenesulfonamides. These compounds are of interest in medicinal chemistry due to the prevalence of the arylsulfonamide motif in bioactive molecules.
General Experimental Workflow
The synthesis of N-aryl-4-(pyrrolidine-1-sulfonyl)benzenesulfonamides typically follows a standard nucleophilic substitution reaction.
Caption: General workflow for the synthesis of N-Aryl-4-(pyrrolidine-1-sulfonyl)benzenesulfonamides.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of N-aryl-4-(pyrrolidine-1-sulfonyl)benzenesulfonamides and can be adapted for various substituted anilines. A similar protocol has been successfully employed for the synthesis of related N-aryl-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives.[5]
Materials:
-
This compound
-
Appropriate substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Anhydrous pyridine
-
Deionized water
-
Ice
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous pyridine (3-5 mL per mmol of aniline).
-
To this stirred solution, add this compound (1.05 eq) portion-wise over 5-10 minutes. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water (approximately 10-20 mL per mmol of starting aniline).
-
Stir the resulting mixture for 30 minutes to allow for complete precipitation of the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-aryl-4-(pyrrolidine-1-sulfonyl)benzenesulfonamide.
Comparative Performance
While a direct, side-by-side comparison of yields for the same target molecule using the three sulfonyl chlorides is not available in a single source, we can compile representative data from the literature for the sulfonylation of anilines.
Table 2: Comparative Yields for the Synthesis of N-Phenylsulfonamides
| Sulfonylating Agent | Target Molecule | Reaction Conditions | Yield (%) | Reference |
| This compound | N-Phenyl-4-(pyrrolidine-1-sulfonyl)benzenesulfonamide | Pyridine, RT, 4-24h | Typically Good to Excellent | [5] (adapted) |
| p-Toluenesulfonyl chloride (TsCl) | N-Phenyl-4-methylbenzenesulfonamide | Pyridine/Benzene, Reflux, 4h | ~90% | [4] |
| Benzenesulfonyl chloride (BsCl) | N-Phenylbenzenesulfonamide | Pyridine, RT | ~85-95% | [5] |
Note: The yield for the reaction with this compound is an educated estimation based on similar reported syntheses. The actual yield will depend on the specific aniline used and optimization of reaction conditions.
The data suggests that all three reagents can provide high yields of the corresponding sulfonamides. The choice of reagent may therefore be guided by factors other than yield, such as the desired physicochemical properties of the final product and the cost and availability of the starting materials.
The Advantage of the Pyrrolidine Moiety
The incorporation of the pyrrolidine-1-sulfonyl group offers several potential advantages in the context of drug design:
-
Improved Physicochemical Properties: The pyrrolidine ring can favorably modulate the solubility and lipophilicity of the molecule, which are critical parameters for drug absorption and distribution.[6]
-
Enhanced Biological Activity: The three-dimensional nature of the pyrrolidine scaffold can lead to improved binding affinity and selectivity for the biological target.[1][2]
-
Metabolic Stability: The sulfonamide linkage is generally stable to metabolic degradation, and the pyrrolidine ring is also a common feature in many stable pharmaceutical compounds.
Caption: Logical relationship between the choice of sulfonylating agent and the properties of the resulting sulfonamide.
Conclusion and Future Perspectives
This compound is a valuable and strategic reagent for the synthesis of sulfonamide-containing target molecules, particularly in the field of drug discovery. While its reactivity is comparable to other common sulfonyl chlorides, its key advantage lies in the introduction of the pyrrolidine-1-sulfonyl moiety, which can impart desirable physicochemical and pharmacological properties to the final compound.
Further research is warranted to conduct direct, quantitative comparisons of this reagent with other sulfonylating agents in the synthesis of a wider range of bioactive molecules. Such studies will provide a more comprehensive understanding of its performance and further solidify its position as a strategic tool in the arsenal of the medicinal chemist.
References
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Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules. 2018;23(5):1234. Available from: [Link]
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A Strategic Advantage in Sulfonamide Synthesis: Unveiling the Superiority of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride
In the landscape of modern drug discovery and organic synthesis, the choice of a sulfonylating agent is a pivotal decision that dictates not only the efficiency of a reaction but also the intrinsic properties of the resulting molecule. While traditional reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) have long served as workhorses in the field, the demand for greater molecular complexity and improved pharmacological profiles necessitates a more sophisticated toolkit. This guide presents a comprehensive analysis of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride , an advanced reagent that offers distinct, strategic advantages over its conventional counterparts. We will explore the mechanistic rationale for its enhanced performance and provide practical, data-driven insights for its application.
The Sulfonamide Bond: A Cornerstone of Medicinal Chemistry
The sulfonamide functional group is a ubiquitous feature in a vast array of therapeutic agents, renowned for its chemical stability and its ability to act as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1] The reactivity of the sulfonyl chloride is paramount to the success of this transformation, being primarily governed by the electrophilicity of the sulfur atom.[2] Electron-withdrawing groups on the aryl ring of an arylsulfonyl chloride enhance this electrophilicity, leading to faster and more efficient reactions, especially with less nucleophilic amines.[2]
Introducing this compound: Structure and Intrinsic Properties
At first glance, this compound presents a more complex structure than its simpler analogues.[3] It is this very complexity, however, that is the source of its advantages. The molecule features two key components: the highly reactive sulfonyl chloride group (-SO₂Cl) which serves as the reaction center, and a 4-substituted pyrrolidine-1-sulfonyl group. This second sulfonamide moiety acts as a powerful electron-withdrawing group, significantly enhancing the electrophilicity of the reacting sulfonyl chloride center.
Furthermore, the pyrrolidine ring is not merely an electronic substituent; it is a "privileged scaffold" in medicinal chemistry.[4] This five-membered saturated heterocycle is found in numerous FDA-approved drugs and clinical candidates. Its non-planar, three-dimensional structure allows for a more effective exploration of the pharmacophore space compared to flat aromatic rings.[5]
Comparative Performance Analysis
To fully appreciate the benefits of this compound, a direct comparison with commonly used sulfonylating agents is essential.
| Feature | This compound | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | Benzenesulfonyl Chloride (BsCl) |
| Reactivity | High | Moderate | Very High | Moderate |
| Driving Factor | Strong electron-withdrawing effect of the 4-(pyrrolidine-1-sulfonyl) group. | Weak electron-donating effect of the methyl group. | Aliphatic nature, less steric hindrance.[2] | Unsubstituted baseline. |
| Resulting Moiety | Pyrrolidinyl-sulfonylphenyl | Tosyl (p-tolylsulfonyl) | Mesyl (methylsulfonyl) | Phenylsulfonyl |
| "Drug-like" Properties | Introduces a 3D, privileged medicinal chemistry scaffold.[4] | Introduces a simple, flat aromatic group. | Introduces a small, flexible aliphatic group. | Introduces a simple, flat aromatic group. |
| Potential for SAR | The incorporated pyrrolidine offers vectors for further functionalization. | Limited potential for direct modification. | Limited potential for direct modification. | Limited potential for direct modification. |
| Handling | Solid, generally stable.[3] | Solid, stable.[6] | Liquid, corrosive, moisture-sensitive.[2] | Liquid, corrosive, moisture-sensitive. |
Causality Behind Experimental Choices: Why Reactivity Matters
The enhanced reactivity of this compound is a direct consequence of the potent electron-withdrawing nature of the substituent at the para position. This group significantly lowers the electron density on the sulfonyl chloride's sulfur atom, making it a much harder electrophile. This is particularly advantageous when dealing with sterically hindered or electronically deactivated amines, where reagents like TsCl might require harsh conditions or fail to react altogether.[7] While MsCl is highly reactive, it is a volatile and corrosive liquid, making the solid, crystalline nature of this compound preferable from a handling and safety perspective.
The Strategic Advantage: Incorporating a Privileged Scaffold
The most profound advantage of using this reagent lies in the nature of the group it installs. While tosyl and mesyl groups are primarily used as protecting groups or to activate alcohols as leaving groups, the pyrrolidinyl-sulfonylphenyl moiety becomes an integral, and pharmacologically relevant, part of the target molecule.[4] This strategy effectively combines a key synthetic step with the introduction of a structural motif known to confer favorable properties, such as improved solubility and metabolic stability, and to provide vectors for interacting with biological targets.[5] This dual-purpose functionality accelerates the drug discovery process by building in valuable structural features from the outset.
Visualizing the Comparison
To better illustrate the structural differences that underpin the varying reactivity and utility of these agents, the following diagram provides a side-by-side comparison.
Caption: A typical experimental workflow for a sulfonylation reaction. [2] Step-by-Step Protocol:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Base Addition: Add triethylamine or pyridine (2.0 mmol) to the solution.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the temperature equilibrates to 0 °C.
-
Reagent Addition: Slowly add this compound (1.05 mmol) to the stirred solution in portions. The slow addition helps to control any exotherm.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench by adding 10 mL of water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide. [2] Trustworthiness Through Self-Validation: The success of this protocol is validated by monitoring the consumption of the starting amine via TLC or LC-MS. The appearance of a new, less polar spot (the sulfonamide product) and the disappearance of the amine spot indicates a successful transformation. The final structure and purity should be confirmed by NMR spectroscopy and mass spectrometry.
Conclusion
This compound is more than just another sulfonylating agent; it is a strategic tool for the modern synthetic and medicinal chemist. Its enhanced reactivity allows for the efficient synthesis of sulfonamides under mild conditions, even with challenging substrates. More importantly, it provides a direct route to incorporate the pharmacologically relevant pyrrolidine scaffold into target molecules, a significant advantage that can accelerate drug development pipelines. By understanding the mechanistic principles behind its design, researchers can leverage this powerful reagent to construct complex molecules with greater efficiency and built-in "drug-like" properties.
References
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ResearchGate. Sulfonyl Hydrazides in Organic Synthesis: A Review of Recent Studies. Available from: [Link]
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Scilit. Sulfonyl Hydrazides in Organic Synthesis: A Review of Recent Studies. Available from: [Link]
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Taylor & Francis Online. Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Available from: [Link]
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Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available from: [Link]
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ResearchGate. (PDF) Selective Sulfonylating Agents. Available from: [Link]
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Protheragen. Recent Advances in the Synthesis of Sulfonamides Intermediates. Available from: [Link]
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National Center for Biotechnology Information. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Available from: [Link]
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ResearchGate. Comparing the performances of different sulfonating agents in sulfonation of methyl esters synthesized from used cooking oil | Request PDF. Available from: [Link]
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ACS Publications. Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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ResearchGate. Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Available from: [Link]
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National Center for Biotechnology Information. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]
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ResearchGate. Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. Available from: [Link]
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001CHEMICAL. CAS No. 354587-60-3, 4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride. Available from: [Link]
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MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
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PubChem. 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride. Available from: [Link]
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PubChem. Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1). Available from: [Link]
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A Comparative Analysis of Sulfonylation Yields: Benchmarking 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the formation of sulfonamides is a cornerstone reaction, pivotal in the development of therapeutics and functional materials. The choice of the sulfonylating agent is a critical parameter that dictates the efficiency and yield of this transformation. While workhorse reagents like tosyl chloride (TsCl) and benzenesulfonyl chloride (BsCl) are ubiquitous, specialized reagents such as 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride offer unique structural motifs for drug discovery. This guide provides a comparative analysis of sulfonylation yields, positioning this specialized reagent against more common alternatives.
The Critical Role of the Sulfonylating Agent
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. This is, in turn, influenced by the electronic nature of the aromatic or aliphatic substituent. Electron-withdrawing groups enhance the partial positive charge on the sulfur, making it more susceptible to nucleophilic attack by an amine, thereby increasing the reaction rate.[1][2] Conversely, electron-donating groups can decrease reactivity.[1]
The structure of this compound features a benzene ring substituted with two sulfonyl groups. The second sulfonyl group, in the form of a pyrrolidine sulfonamide, acts as a moderate electron-withdrawing group, suggesting a reactivity profile that is likely enhanced compared to simple benzenesulfonyl chloride.
Comparative Yield Analysis: A Data-Driven Perspective
Direct, head-to-head comparative yield data for this compound under standardized conditions is not extensively available in peer-reviewed literature. However, we can infer its performance by examining reported yields for analogous reactions with common sulfonylating agents. The following tables summarize typical yields for the formation of sulfonamides from various sulfonyl chlorides with primary and secondary amines.
Table 1: Sulfonylation of Primary Amines (e.g., Aniline, Benzylamine)
| Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzenesulfonyl Chloride | Pyridine | - | 0-25 | ~100 | [3] |
| p-Toluenesulfonyl Chloride (TsCl) | Pyridine | - | 0-25 | ~100 | [3] |
| p-Toluenesulfonyl Chloride (TsCl) | Triethylamine | THF | RT | 86 | [3] |
| 4-Nitrobenzenesulfonyl Chloride | Pyridine | - | 0-25 | ~100 | [3] |
| Benzenesulfonyl Chloride | 1M NaOH | Water | RT | 98 (with 1-octylamine) | [4] |
Table 2: Sulfonylation of Secondary Amines (e.g., Dibutylamine)
| Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzenesulfonyl Chloride | 1M NaOH | Water | RT | 94 | [4] |
| p-Toluenesulfonyl Chloride (TsCl) | Acetonitrile | Reflux | 1 hr | Quantitative | [5] |
While specific yield percentages for this compound are not detailed in simple reactions, its successful application in the synthesis of complex molecules, such as FLT3-ITD kinase inhibitors, implies that it is an efficient reagent for sulfonamide bond formation, likely providing high yields under appropriate conditions.[6]
Mechanistic Considerations and Workflow
The reaction between a sulfonyl chloride and an amine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center.[2] The amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom. This is typically followed by the loss of a chloride ion and deprotonation of the nitrogen by a base to afford the stable sulfonamide.
Caption: Generalized workflow for sulfonamide synthesis.
Experimental Protocols
To provide a practical context, here are representative protocols for sulfonamide synthesis using a standard sulfonyl chloride. These can be adapted for use with this compound.
Protocol 1: General Procedure for Sulfonamide Synthesis
-
Dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq. or pyridine, as solvent) in an appropriate anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (typically 2-12 hours), monitoring by TLC or LC-MS.
-
Upon completion , quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure sulfonamide.
Factors Influencing Yield: A Deeper Dive
Several factors beyond the choice of sulfonylating agent can significantly impact the yield of a sulfonylation reaction:
-
Steric Hindrance: Bulky substituents on either the amine or the sulfonyl chloride can impede the nucleophilic attack, leading to lower yields or requiring more forcing conditions.
-
Nucleophilicity of the Amine: The reactivity of the amine plays a crucial role. Electron-rich amines are more nucleophilic and generally react faster and more completely.
-
Choice of Base and Solvent: The base is critical for neutralizing the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2] The solvent must be chosen to dissolve the reactants and is typically an aprotic solvent to avoid reaction with the sulfonyl chloride.
-
Reaction Temperature: While many sulfonylation reactions proceed readily at room temperature, some less reactive starting materials may require heating. Conversely, for highly reactive partners, cooling may be necessary to control the reaction rate and minimize side products.
Caption: Interplay of factors determining sulfonylation yield.
Conclusion
While this compound is a more specialized reagent compared to tosyl or benzenesulfonyl chloride, its electronic properties suggest it is a highly effective sulfonylating agent. The yields for sulfonamide formation are consistently high across a range of standard sulfonyl chlorides, often approaching quantitative levels under optimized conditions.[3][5] Researchers can therefore expect this compound to provide excellent yields, particularly with unhindered primary and secondary amines. The key to maximizing yield lies in the careful selection of reaction conditions, including the appropriate base, solvent, and temperature, tailored to the specific substrates being used.
References
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.).
- Preparation of sulfonamides from N-silylamines - PMC - NIH. (n.d.).
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- A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus - Benchchem. (n.d.).
- What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog. (2025, December 22).
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH - ResearchGate. (2025, August 6).
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed Central. (n.d.).
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A Comparative Guide to the Cross-Reactivity of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride
For researchers, scientists, and drug development professionals, the selection of a chemical probe with a well-defined reactivity profile is paramount to the success of their investigations. This guide provides an in-depth comparative analysis of the cross-reactivity of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride, a bifunctional sulfonyl chloride, against other commonly employed electrophilic probes. Our objective is to furnish you with the necessary data and experimental frameworks to make informed decisions for your research, ensuring both scientific rigor and the trustworthiness of your results.
Introduction: The Rationale for Scrutinizing Probe Reactivity
This guide will delineate a series of experimental protocols designed to rigorously assess the cross-reactivity of this compound. We will compare its performance with a panel of alternative electrophilic probes, providing a clear perspective on its relative selectivity.
Understanding the Electrophilic Landscape: A Comparison of Probes
To contextualize the reactivity of this compound, we will compare it against a selection of commonly used electrophilic probes with varying reactivity profiles.
| Probe | Chemical Structure | Primary Target Residue(s) | Relative Reactivity |
| This compound | O=S(Cl)(=O)c1ccc(S(=O)(=O)N2CCCC2)cc1 | Lysine, Tyrosine, Cysteine | High |
| Benzenesulfonyl Chloride | O=S(Cl)(=O)c1ccccc1 | Lysine, Tyrosine, Cysteine | High |
| Dansyl Chloride [1] | CN(C)c1cccc2cccc(S(=O)(=O)Cl)c12 | Lysine (primary and secondary amines) | High |
| Iodoacetamide | IC(=O)CN | Cysteine | Moderate |
| N-ethylmaleimide (NEM) | O=C1C=CC(=O)N1CC | Cysteine | Moderate |
| Phenylmethylsulfonyl Fluoride (PMSF) | O=S(F)(=O)Cc1ccccc1 | Serine (in serine proteases) | Moderate |
This table presents a qualitative overview of the reactivity and primary targets of the selected probes.
The choice of an appropriate probe is dictated by the experimental question. While highly reactive probes like sulfonyl chlorides can be excellent for broad-spectrum labeling, they carry a higher risk of off-target reactions. Probes with more moderate reactivity, such as iodoacetamide or PMSF, often exhibit greater selectivity for specific amino acid residues.
Experimental Assessment of Cross-Reactivity
To objectively compare the cross-reactivity of these probes, we propose a multi-pronged experimental approach.
Kinetic Analysis of Reactivity with Model Nucleophiles
A fundamental assessment of electrophilicity involves measuring the reaction rates with a panel of biologically relevant nucleophiles. This provides a quantitative measure of intrinsic reactivity.
Experimental Protocol: Determination of Second-Order Rate Constants
-
Preparation of Stock Solutions: Prepare stock solutions of the electrophilic probes and a panel of N-acetylated amino acids (e.g., N-acetyl-L-cysteine, N-acetyl-L-lysine, N-acetyl-L-tyrosine, N-acetyl-L-histidine) in an appropriate buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
Kinetic Assay: Initiate the reaction by mixing the probe and nucleophile solutions in a temperature-controlled cuvette.
-
Monitoring the Reaction: Monitor the reaction progress over time. For sulfonyl chlorides, this can be achieved by following the decrease in the concentration of the free nucleophile using a thiol-reactive dye like DTNB (for cysteine) or by HPLC analysis.
-
Data Analysis: Calculate the second-order rate constants by plotting the pseudo-first-order rate constants against a range of nucleophile concentrations.[2][3][4]
Expected Data:
| Probe | k₂ (M⁻¹s⁻¹) with N-acetyl-L-cysteine | k₂ (M⁻¹s⁻¹) with N-acetyl-L-lysine | k₂ (M⁻¹s⁻¹) with N-acetyl-L-tyrosine |
| This compound | ~150 | ~50 | ~20 |
| Benzenesulfonyl Chloride | ~180 | ~60 | ~25 |
| Iodoacetamide | ~10 | < 0.1 | < 0.1 |
| N-ethylmaleimide | ~5 | < 0.1 | < 0.1 |
This table presents hypothetical, yet chemically plausible, second-order rate constants to illustrate the expected differences in reactivity.
Interpretation: The data would likely demonstrate that both this compound and benzenesulfonyl chloride are highly reactive towards cysteine, with significant reactivity also observed for lysine and tyrosine. In contrast, iodoacetamide and N-ethylmaleimide would show strong selectivity for cysteine. The slightly lower reactivity of the title compound compared to benzenesulfonyl chloride could be attributed to the electron-withdrawing nature of the 4-(pyrrolidine-1-sulfonyl) substituent.
Chemoproteomic Profiling in a Complex Biological System
To assess cross-reactivity in a more biologically relevant context, we employ activity-based protein profiling (ABPP).[5][6][7] This technique uses chemical probes to identify reactive sites within a proteome.
Experimental Workflow: Competitive ABPP for Target Identification
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Safety Operating Guide
A Practical Guide to the Safe Disposal of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride (CAS 165669-32-9). As a sulfonyl chloride, this compound is highly reactive and corrosive, demanding meticulous attention to safety protocols to protect laboratory personnel and ensure environmental compliance. The procedures outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles behind each step to foster a culture of safety and scientific integrity.
Hazard Profile & Immediate Safety Precautions
This compound is a corrosive solid that causes severe skin burns and eye damage.[1][2] Its primary hazard stems from the reactivity of the sulfonyl chloride group, which readily hydrolyzes upon contact with water or moisture. This reaction is exothermic and liberates corrosive and irritating gases, including hydrogen chloride (HCl) and sulfur oxides.[1][3][4] Therefore, handling this compound requires stringent control measures.
Core Hazard Information
The following table summarizes the critical hazard classifications and physical properties.
| Property | Value / Classification | Source |
| GHS Classification | Skin Corrosion/Irritation, Category 1B (H314) | [1][2] |
| Serious Eye Damage/Irritation, Category 1 (H318) | [1] | |
| Acute Toxicity, Oral, Category 4 (Harmful if swallowed) | [2] | |
| Specific target organ toxicity, single exposure, Category 3 (May cause respiratory irritation) | [2] | |
| Molecular Formula | C₁₀H₁₂ClNO₄S₂ | [1][2] |
| Molecular Weight | 309.79 g/mol | [1][2] |
| Physical Form | Solid | [5] |
| Melting Point | 133 °C | [5] |
| Key Reactivity | Decomposes in contact with water.[1] Reacts violently with water, strong bases, and alcohols.[4][6] |
Mandatory Personal Protective Equipment (PPE)
Due to the severe corrosive nature of this compound, the following PPE is mandatory at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Contaminated gloves must be disposed of properly after use.[7]
-
Eye/Face Protection: Safety glasses with side shields and a face shield are required.[1][7]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are essential. Ensure full skin coverage.[7][8]
-
Respiratory Protection: All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1][9]
Disposal Decision Workflow
Proper disposal begins with a clear decision-making process. The primary choice is between in-lab deactivation (for small, manageable quantities) and direct disposal as containerized hazardous waste. This workflow ensures that the chosen method is appropriate for the scale and nature of the waste.
Caption: Disposal decision workflow for sulfonyl chloride waste.
Protocol: In-Lab Deactivation of Small Quantities
This protocol is intended ONLY for small quantities of uncontaminated this compound. The principle is to safely hydrolyze the reactive sulfonyl chloride group to the more stable sulfonic acid, which is then neutralized by a base. This procedure must be conducted by trained personnel in a chemical fume hood.[9]
Materials Required
-
Chemical fume hood
-
Stir plate and stir bar
-
Beaker or flask of appropriate size (at least 10x the volume of the base solution)
-
Ice bath
-
5% Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) solution
-
pH paper or calibrated pH meter
-
Appropriate waste container for the final neutralized solution
Step-by-Step Deactivation Procedure
-
Preparation: Place the beaker or flask containing the basic solution (e.g., 100 mL of 5% sodium bicarbonate) in an ice bath on a stir plate within a chemical fume hood. Begin gentle stirring.
-
Causality: The ice bath is critical for absorbing the heat generated during the exothermic hydrolysis reaction, preventing uncontrolled boiling and splashing.[9]
-
-
Slow Addition: Carefully and in very small portions, add the this compound to the cold, stirring basic solution.
-
Causality: Adding the sulfonyl chloride to an excess of base is the most crucial control measure.[9] This ensures that the reactive compound is immediately quenched and that the acidic byproducts (HCl, sulfonic acid) are instantly neutralized, preventing the release of corrosive fumes. NEVER add the base to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction.
-
-
Monitoring: Observe the reaction. You may see gas evolution (CO₂ if using bicarbonate) and the solid dissolving. Continue stirring in the ice bath for at least 1-2 hours after the final addition to ensure the reaction is complete.
-
Validation: Remove the ice bath and allow the solution to warm to room temperature. Check the pH of the solution. It should be neutral or slightly basic (pH 7-9). If the solution is acidic, add more base dropwise until the pH is stable in the neutral/basic range.
-
Final Disposal: The resulting neutralized aqueous solution should be transferred to a properly labeled hazardous waste container for halogenated organic waste.[10][11] While neutralization reduces the reactivity hazard, drain disposal is generally not recommended without explicit permission from institutional environmental health and safety (EHS) officials.
Management of Contaminated Materials and Bulk Waste
Any material that is not suitable for the deactivation protocol must be disposed of as hazardous waste. This includes:
-
Bulk Quantities: Any amount greater than what can be safely handled via the neutralization protocol.
-
Contaminated Reagent: Product that is mixed with solvents or other chemicals.
-
Spill Cleanup Materials: Absorbent pads, sand, or vermiculite used to clean up spills.[9]
-
Contaminated Labware and PPE: Empty containers, gloves, and disposable lab coats.
Packaging and Labeling Procedure
-
Segregation: This compound is a halogenated organic chemical .[10][12] It must be collected in a waste container designated specifically for halogenated organic waste. Do not mix with non-halogenated solvents or other waste streams.[13][14]
-
Containment: Use a robust, leak-proof container with a secure, threaded cap. For solids, a wide-mouth screw-cap jar is appropriate. Ensure the container is compatible with the chemical.[11][15]
-
Labeling: Label the container clearly with the words "Hazardous Waste," the full chemical name: "this compound," and an approximate quantity.[11]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, typically in a ventilated cabinet away from incompatible materials like acids and bases.[11][15] Follow all institutional and local regulations for hazardous waste storage.
Emergency Procedures: Spills and Exposures
Immediate and correct action is vital in an emergency.
Spill Response
-
Evacuate: Immediately evacuate personnel from the affected area.[9]
-
Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.
-
Contain: For a small spill, cover it with a dry, inert, non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[9][16] DO NOT USE WATER or combustible materials like paper towels or sawdust.[9][16]
-
Collect: Carefully sweep the absorbed material into a suitable container for hazardous waste disposal.[1][7]
-
Decontaminate: Clean the spill area thoroughly, and dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and institutional EHS department.
First Aid for Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
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Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Mastering the Safe Handling of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride: A Guide for Research Professionals
An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride
As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. The compound this compound is a valuable reactive intermediate in organic synthesis, particularly for creating sulfonamides.[1] However, its utility is matched by its hazardous nature. This guide provides a comprehensive, experience-driven framework for its safe handling, moving beyond a simple checklist to instill a deep understanding of why each step is critical.
Hazard Analysis: Understanding the Reactivity and Risks
This compound is classified as a corrosive solid.[2][3] The primary dangers stem from its reactive sulfonyl chloride moiety.
-
Corrosivity (Skin and Eyes): The most immediate and severe hazard is its classification as Skin Corrosion Category 1B, meaning it can cause severe skin burns and eye damage upon contact.[2][3] The sulfonyl chloride group can react with nucleophiles in biological tissues, leading to rapid cell damage.
-
Respiratory Irritation: As with many reactive acid chlorides, there is a risk of respiratory irritation.[3] While it is a solid, dust or vapors may be generated during handling, which can irritate the mucous membranes and respiratory tract.
-
Hydrolysis: A critical chemical property of sulfonyl chlorides is their reactivity with water.[4][5] Contact with moisture, even humidity in the air, can lead to hydrolysis, liberating corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[6][7] This reaction is exothermic and can increase the dispersion of hazardous materials.
Given these properties, all handling procedures must be predicated on preventing contact and inhalation, and rigorously excluding moisture.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not merely a procedural formality but a direct response to the specific chemical threats posed by this compound.[8]
Core PPE Ensemble
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling corrosive substances.[9] Always use a double-gloving technique, especially when weighing or transferring the solid, to provide a barrier against tears and rapid permeation. Discard gloves immediately if contamination is suspected.
-
Eye and Face Protection: The risk of severe eye damage necessitates robust protection.[2] At a minimum, tight-fitting chemical splash goggles are required.[10] However, the gold standard for open-bench operations (e.g., weighing, preparing solutions) is the use of a full-face shield in combination with safety goggles.[9][11] This provides a secondary barrier against splashes and airborne particles.
-
Body Protection: A chemical-resistant laboratory coat, preferably one that is flame-retardant, should be worn and fully fastened.[8][9] For tasks with a higher risk of spillage, such as large-scale reactions or cleanup, a chemical-resistant apron is also essential.[9]
-
Respiratory Protection: All manipulations of solid this compound should be performed within a certified chemical fume hood to control exposure to dust and potential HCl vapor from hydrolysis.[2][11] If there is a potential for exceeding exposure limits or in the event of a spill, a respirator with an appropriate cartridge for acid gases should be used.[9]
PPE Specification Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety glasses | Single pair of nitrile gloves | Lab coat | Not typically required |
| Weighing & Transfer | Safety goggles and face shield | Double-layered nitrile gloves | Lab coat | Chemical fume hood |
| Reaction Setup | Safety goggles and face shield | Double-layered nitrile gloves | Lab coat and chemical apron | Chemical fume hood |
| Spill Cleanup | Safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or apron | Air-purifying respirator with acid gas cartridge |
Operational Plan: From Receipt to Reaction
A self-validating protocol ensures that safety is built into every step of the workflow.
Storage and Handling
-
Storage: Upon receipt, inspect the container for damage.[10] Store the compound in a cool, dry, well-ventilated area designated for corrosive materials.[2] The storage location must be segregated from bases, oxidizing agents, and alcohols. Due to its water-reactivity, storing it under an inert atmosphere (e.g., in a desiccator with desiccant) is a best practice.[2]
-
Work Area: Always designate a specific area within a chemical fume hood for handling this reagent.[11] Ensure that an emergency eyewash station and safety shower are immediately accessible.[10][12]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is donned correctly. Clear the fume hood of all non-essential items.
-
Weighing: Weigh the solid in a disposable weigh boat or on glassine paper within the fume hood. Avoid creating dust.
-
Transfer: Carefully transfer the solid to the reaction vessel using a powder funnel.
-
Reaction: If adding to a solvent, ensure the solvent is anhydrous to prevent hydrolysis.[4] Add the reagent slowly and in portions, especially if the subsequent reaction is exothermic.
-
Post-Handling: Immediately after use, tightly seal the container. Decontaminate the spatula and any other equipment used with an appropriate solvent (e.g., acetone) in the fume hood, collecting the rinsate as hazardous waste.
PPE Donning and Doffing Workflow
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Emergency and Disposal Plan
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert personnel and evacuate the immediate area.[13]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Protect: Don the appropriate PPE, including respiratory protection if necessary.
-
Contain: Do NOT use water.[6][12] Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or dry lime.[12][13]
-
Collect: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.[13][14]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable organic solvent, collecting the cloth as hazardous waste.
First Aid
-
Skin Contact: Immediately remove all contaminated clothing.[12] Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[2] Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and drink plenty of water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]
Waste Disposal
All materials contaminated with this compound, including excess reagent, absorbed spill material, and contaminated PPE, must be treated as hazardous waste.[12][13]
-
Containerize: Place waste in a clearly labeled, sealed container.
-
Neutralization (for small residual amounts): For small amounts of residual material (e.g., on glassware), a careful quenching process can be performed by trained personnel in a fume hood. Slowly add the item to a stirred, cold solution of a weak base like sodium bicarbonate.[13] The reaction can be vigorous.
-
Disposal: Dispose of all waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[16]
By adhering to these detailed protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment that fosters groundbreaking research.
References
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]
-
New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
-
The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. [Link]
-
EHS, University of Washington. (2022, August 25). Safety Precautions for Corrosive Substances. [Link]
-
New Jersey Department of Health. (n.d.). HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION. NJ.gov. [Link]
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Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. [Link]
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Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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SD Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE MSDS. [Link]
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Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sulfuryl Chloride. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
